Acetamidoxime

Catalog No.
S627693
CAS No.
22059-22-9
M.F
C2H6N2O
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamidoxime

CAS Number

22059-22-9

Product Name

Acetamidoxime

IUPAC Name

N'-hydroxyethanimidamide

Molecular Formula

C2H6N2O

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)

InChI Key

AEXITZJSLGALNH-UHFFFAOYSA-N

SMILES

CC(=NO)N

Synonyms

acetohydroxamic acid, Lithostat, N-hydroxyacetamide, N-hydroxyacetamidine, Uronefrex

Canonical SMILES

CC(=NO)N

Isomeric SMILES

C/C(=N\O)/N

The exact mass of the compound Acetamidoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

acetamidoxime melting point 134-138 °C

Author: Smolecule Technical Support Team. Date: February 2026

Melting Point Data

The table below summarizes the melting point information for acetamidoxime from different sources:

Melting Point Purity Source / Context
138 °C >97.0% (GC)(T) Commercial chemical supplier (TCI America) [1].
136 °C - 138 °C Not specified (synthesized and recrystallized) Experimental procedure from a patent example [2].
138 °C 97.0+% Commercial chemical supplier (Fisher Scientific) [3].

Synthesis and Experimental Protocol

The patent provides a specific method for synthesizing high-purity this compound, which directly yielded the 136-138 °C melting point crystals [2] [4].

Synthesis of this compound from Hydroxylamine and Acetonitrile

Start Start Reaction Step1 Add 45 mL acetonitrile to 90 mL of 50% aqueous hydroxylamine Start->Step1 Step2 Stir mixture with magnetic stirrer at 25°C (ambient temperature) Step1->Step2 Step3 Crystalline this compound separates Continue stirring for 24 hours Step2->Step3 Step4 Filter to collect raw crystals Step3->Step4 Step5 Purification: Dissolve in perfluorohexane with heat Cool overnight for recrystallization Step4->Step5 Step6 Filter and wash with perfluorohexane Step5->Step6 End Obtain pure This compound Step6->End

Synthesis and purification workflow for this compound [2]

This method avoids inorganic salts used in traditional syntheses, simplifying purification and reducing ionic contamination [2] [4].

Key Pharmaceutical Applications

This compound is valuable in pharmaceutical research, primarily serving two key functions:

  • Versatile Synthetic Intermediate: It is a useful reagent for constructing various heterocyclic compounds and is used in synthesizing new antibacterial agents, such as 1,2,4-oxadiazole derivatives and DNA gyrase inhibitors [1].
  • Prodrug Strategy for Amidines: A significant application is converting a basic acetamidine drug candidate (a potent neuronal nitric oxide synthase/nNOS inhibitor) into its This compound analogue [5].
    • Purpose: The amidoxime is less basic and uncharged at physiological pH, which improves membrane penetration, gastrointestinal absorption, and bioavailability compared to the parent amidine [5].
    • Activation: Once absorbed, the amidoxime prodrug is converted back to the active amidine in the body by enzymes in the mitochondrial amidoxime reducing component (mARC) system [5].

Analytical Characterization

In pharmaceutical research, compounds like this compound are characterized using multiple techniques to confirm their molecular structure and purity, including [2] [6]:

  • Spectroscopic Analysis: FT-IR, GC-MS, and NMR.
  • Chromatography: HPLC to monitor reactions and assess purity.
  • X-ray Crystallography: To determine the precise crystal and molecular structure.

The (Z)-amidoxime form is the most thermodynamically stable and dominant isomer for compounds like this compound [6].

References

acetamidoxime solubility methanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

The table below summarizes available solubility and physical property data for acetamidoxime.

Property Value / Description Source / Reference
Solubility in Methanol Soluble TCI America (Specifications) [1] [2]
Other Solubility Notes Soluble in water and alcohol; insoluble in ether and pentane Fisher Scientific [3]
Melting Point 134°C - 138°C Multiple Suppliers [1] [4] [3]
Physical State White to almost white powder to crystal TCI America [1]
Molecular Weight 74.08 g/mol TCI America, Fisher Scientific [1] [3]

Experimental Context and Handling

This compound is described as a useful reagent for constructing heterocyclic compounds [1]. In one synthetic procedure, it was dissolved directly in Tetrahydrofuran (THF), suggesting practical solubility in common organic solvents for reaction conditions [1].

For safe handling, note that this compound has the following GHS hazard statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1] [2]. Appropriate personal protective equipment, including gloves and eye protection, is recommended [1].

Research and Methodological Considerations

The available data is sufficient to confirm solubility in methanol but lacks quantitative detail (e.g., mg/mL or g/L). For rigorous preformulation work, you may need to determine the exact solubility profile experimentally.

A modern approach to solubility determination involves the static equilibrium method, where an excess of the solid compound is added to the solvent and the mixture is agitated in a constant temperature water bath until equilibrium is achieved [5]. The concentration of the saturated solution is then analyzed, typically by HPLC or UV-Vis spectroscopy [5].

The following diagram illustrates a generalized workflow for experimental solubility determination.

G Start Start Solubility Determination A Add excess solute to solvent Start->A B Agitate in constant temperature bath A->B C Allow to reach equilibrium B->C D Analyze supernatant concentration (e.g., HPLC) C->D End Record Solubility Value D->End

General workflow for experimental solubility determination [5]

References

Relative Stability of Acetamidoxime Tautomers

Author: Smolecule Technical Support Team. Date: February 2026

The following data, primarily derived from theoretical calculations, compares the relative free energy (ΔG in kcal/mol) of different acetamidoxime tautomers against the most stable form (Z-amidoxime). A higher positive value indicates lower stability [1].

Tautomer / Isomer Type Relative Energy (ΔG, kcal/mol) Notes
Z-Amidoxime Geometrical Isomer 0.0 (Reference) Most stable and dominant form in protic and aprotic solvents [1].
Z-Aminonitrone Tautomer ~ +3.0 A minor form that can coexist due to relatively low energy difference [1].
E-Amidoxime Geometrical Isomer ~ +3.5 Less stable geometrical isomer [1].
Iminohydroxylamine Tautomer > +8.5 Considerably less stable [1].
Nitroso-amine Tautomer ~ +30.0 The least stable and energetically unfavorable tautomer [1].

Experimental and Computational Insights

The stability of the Z-isomer is not just a theoretical prediction but is backed by experimental and computational evidence.

  • Theoretical Calculations: Modern computational studies using density functional theory (DFT) have been crucial in determining the relative stability of different isomers and tautomers. These calculations show that the Z-amidoxime form is the most energetically favorable [1]. The energy required for E/Z isomerization in oximes is very high (over 55 kcal/mol in the gas phase), confirming that simple bond rotation is not feasible and that the isomers are stable under normal conditions [2].
  • Spectroscopic Evidence: The structure of the dominant Z-amidoxime form has been identified using Fourier-Transform Infrared (FT-IR) spectroscopy, characterized by a C=N stretching band at 1656 cm⁻¹ [1]. In some cases, a band around 1690 cm⁻¹ may also be observed, indicating the presence of a minor zwitterionic aminonitrone form [1].

Research Techniques and Protocols

To investigate the stability and tautomerism of this compound and similar compounds, researchers employ a combination of advanced techniques.

  • Computational Methodology:
    • Software & Packages: Calculations are often performed using computational packages like Gaussian 16 for structure optimization and frequency analysis [3].
    • Theoretical Levels: Common methods include Density Functional Theory (DFT) with functionals such as B3LYP, MP2, and M06 [1] [4] [3]. The SMD model is frequently used to simulate solvent effects [4] [5].
    • Basis Sets: Standard basis sets like 6-311++G and def2-TZVP are used for accurate results [1] [4] [3].
    • Analysis: Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are applied to understand electronic structure and bonding [3].
  • Experimental Characterization:
    • Spectroscopy: FT-IR spectroscopy is key for identifying functional groups and tautomeric forms [1]. X-ray Absorption Fine Structure (XAFS) spectroscopy can be used to probe metal-ligand interactions in complexes [4] [5].
    • Thermal Analysis: Differential Scanning Calorimetry (DSC) can study isomer stability and interconversion, as melting the E-isomer can yield the more stable Z-form [1].

Logical Relationships in this compound Isomerism

The diagram below summarizes the key tautomers of this compound and their relative stability.

Z_amidoxime Z-Amidoxime Z_aminonitrone Z-Aminonitrone Z_amidoxime->Z_aminonitrone Tautomerization E_amidoxime E-Amidoxime Z_amidoxime->E_amidoxime E/Z Isomerization Iminohydroxylamine Iminohydroxylamine Z_amidoxime->Iminohydroxylamine Tautomerization Nitroso_amine Nitroso-amine Z_amidoxime->Nitroso_amine Tautomerization

Diagram of this compound Isomer Stability

Key Implications for Research

The pronounced stability of the Z-amidoxime tautomer has direct and significant implications for its practical applications.

  • Coordination Chemistry and Selectivity: The stable Z-amidoxime structure is crucial for its role as a ligand. For instance, in polyamidoxime materials used for extracting uranium from seawater, the cyclic imide-dioxime group (a derivative) shows exceptionally strong and selective binding for vanadium(V) ions, while the open-chain form does not [4] [5]. This highlights how the specific arrangement of atoms in the stable isomer dictates metal ion selectivity.
  • Biological Activity and Drug Design: Amidoximes can act as bioisosteres for carboxylic acids and are prodrugs that can release Nitric Oxide (NO) in vivo [1]. The stable Z-configuration likely influences how the molecule is recognized and metabolized by enzymes like cytochrome P450, which oxidizes amidoximes to release NO, a key signaling molecule in the cardiovascular system [1].

References

Theoretical & Experimental FT-IR Insights

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key vibrational modes and their corresponding wavenumbers for acetamide, which provides a useful reference for the similar functional groups in acetamidoxime.

Vibration Mode / Band Assignment Approximate Wavenumber (cm⁻¹) Band Type & Notes
N-H Stretch (NH₂ group) ~3300-3200 [1] [2] Often appears as a doublet [1].
C=O Stretch (Amide I band) ~1660-1680 [1] [3] [2] Very strong and characteristic band [1] [3].
C-N Stretch & N-H Bend ~1600-1400 [1] [3] Complex region with mixed vibrations [3].
C-H Stretch (CH₃ group) ~2800-3000 [1] [3]

Detailed Experimental Protocol

The methodology below is synthesized from analyses of acetamide and pharmaceutical solids, providing a reliable protocol you can adapt for this compound [4] [5].

  • Sample Preparation

    • Solid Sample (Split Mull): For solid samples like this compound, the split mull technique is standard. Gently grind a small amount of the sample with a milling agent like Fluorolube (for the 3800-1340 cm⁻¹ range) or Nujol (for the 1340-400 cm⁻¹ range) to create a fine paste, which is then pressed between optical windows [2].
    • ATR (Attenuated Total Reflectance): This is the most common modern method. The ATR-FTIR technique is nondestructive, rapid, and requires no sample treatment. Simply place 0.1–0.2 g of the solid sample onto the ATR crystal and apply pressure to ensure good contact [5].
  • Instrumental Parameters

    • Resolution: Set to 4 cm⁻¹. This provides an optimal balance between spectral detail and signal-to-noise ratio [5] [2].
    • Number of Scans: Accumulate 16 scans. This improves the signal-to-noise ratio through averaging [5].
    • Spectral Range: Record data from 4000 to 650 cm⁻¹ to cover the fingerprint and functional group regions [5] [2].
  • Data Processing & Validation

    • Baseline Correction: Apply to ensure the spectral baseline is flat.
    • Normalization: Normalize spectra to a key band (like C=O or N-O stretch for this compound) for comparative analysis.
    • Validation: Compare the spectrum of your this compound sample against a high-purity commercial standard. Use statistical matching parameters like the Pearson correlation coefficient for objective comparison [5].

Workflow for Analysis & Interpretation

The diagram below outlines the logical workflow for conducting and interpreting your FT-IR analysis, from sample preparation to final validation.

Start Start: Sample Received SP_ATR ATR Preparation (No processing) Start->SP_ATR SP_Mull Split Mull Prep. (Grind with Fluorolube/Nujol) Start->SP_Mull Instrument FT-IR Instrument Setup • Resolution: 4 cm⁻¹ • Scans: 16 • Range: 4000-650 cm⁻¹ SP_ATR->Instrument SP_Mull->Instrument DataProc Data Processing • Baseline Correction • Spectrum Normalization Instrument->DataProc Analysis Band Assignment Match to known groups? DataProc->Analysis LibMatch Spectral Library Match Calculate Pearson Coefficient Analysis->LibMatch  Yes Research Literature Search & Theoretical Calculation Analysis->Research  No Validation Validation Compare to pure standard LibMatch->Validation End Report & Conclusion Validation->End Research->Analysis Refine

FT-IR analysis workflow from preparation to validation.

Critical Interpretation & Advanced Analysis

  • Factor Analysis (FA) for Compatibility: In drug development, FTIR coupled with factor analysis is a powerful screening tool to check for incompatibilities between an API and excipients. Incompatibility is indicated when the FTIR spectrum of a mixture is not a simple sum of the individual components' spectra, causing it to form a separate cluster in the factor analysis score plot [4].
  • Vapor Phase vs. Solid State: Be aware that the sample state affects the spectrum. In the vapor phase, hydrogen bonding is minimal, leading to sharper bands at slightly higher frequencies compared to the solid state, where hydrogen bonding can broaden bands and shift them to lower frequencies [3] [2].

References

Structural Isomerism of Amidoximes and Oximes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Type Isomer Category Predominant Isomers & Relative Stability Key Identifying Features / Notes

| Amidoximes [1] [2] | Tautomers | 1. Z-Amidoxime: Most stable & dominant form [1] [2] 2. Z-Aminonitrone: Minor form (ΔG ≈ +3.0 to +4.5 kcal/mol) [1] [2] 3. E-Amidoxime: Minor form (ΔG ≈ +3.5 to +5.4 kcal/mol) [1] [2] 4. Iminohydroxylamine: Less stable (ΔG ≈ +10 to +13 kcal/mol) [1] 5. Nitroso-amine: Least stable (ΔG ≈ +30 kcal/mol) [1] | - IR (Amidoxime): C=N stretch at 1650–1670 cm⁻¹ [1]

  • IR (Aminonitrone): C=N⁺ stretch at ~1690 cm⁻¹ [1] | | | Geometric (Z/E) | The (Z)-configuration is typically the most energetically favorable for the amidoxime tautomer [1]. | Based on orientation of OH group relative to the amino (NH₂) group around C=N. | | Oximes [1] [3] | Tautomers | 1. Oxime: Most stable form [1] 2. Nitrone: Less stable but more reactive [1] 3. Nitroso: Less stable [1] | The oxime-to-nitrone tautomerism can occur via a thermal 1,2-hydrogen shift or a bimolecular mechanism [1]. | | | Geometric (Z/E) | The (Z)-oxime is the most stable configuration. The (E)-isomer is often a minor component and can convert to the (Z) form upon heating [1] [3]. | Also known as syn/anti isomers, based on orientation of OH group relative to the R group. |

The coexistence of these isomeric forms is crucial because they can exhibit different pharmacological activities, reactivity, and coordination with metal centers [1] [3].

Synthesis and Experimental Protocols

Synthesis of Acetamidoxime

A high-purity method involves a direct, spontaneous reaction at ambient temperature, avoiding ionic contaminants [4].

  • Procedure: Add 45 mL of high-purity acetonitrile to 90 mL of a 50% (w/w) aqueous solution of hydroxylamine base. Stir the mixture with a magnetic stirrer at 25°C for approximately 24 hours. Crystalline this compound will separate from the solution. Filter the crystals and recrystallize them from an inert solvent like perfluorohexane. The typical melting point is 136–138°C, with a yield of around 56% [4].
Room-Temperature Synthesis of 1,2,4-Oxadiazoles from Amidoximes

Amidoximes are key precursors to 1,2,4-oxadiazoles, important bioisosteres in drug discovery. A key method uses tetrabutylammonium fluoride (TBAF) for cyclization at room temperature [5].

  • Procedure:
    • O-Acylation: First, synthesize the O-acylamidoxime intermediate by reacting an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent.
    • Cyclocondensation: Treat the isolated O-acylamidoxime with TBAF (0.1–1.4 equivalents) in dry THF. Stir the reaction at room temperature for 1 to 16 hours. The strong base TBAF promotes cyclodehydration to form the 1,2,4-oxadiazole [5].
  • Note: This mild method is particularly valuable for constructing complex pharmaceutical scaffolds containing thermosensitive functional groups [5].

Bioactivity and Nitric Oxide (NO) Release Pathway

Amidoximes and oximes have gained significant interest for their ability to act as exogenous nitric oxide (NO) donors, which is beneficial for cardiovascular regulation, especially when the natural NO-synthase (NOS) pathway is dysfunctional [1] [2]. The biomimetic oxidation pathway is outlined below.

G Amidoxime Amidoxime (e.g., this compound) EnzymeComplex Enzyme Complex (CYP450 / HRP) Amidoxime->EnzymeComplex In Vivo/In Vitro Oxidation Oxidative Cleavage (C=N to C=O) EnzymeComplex->Oxidation Oxidation Products Reaction Products (Amide/Nitrile + NO) Oxidation->Products BioEffects Biological Effects Products->BioEffects NO Release Sub1 • Vasodilation • Blood Pressure ↓ • Anti-thrombotic BioEffects->Sub1

This NO-releasing capability underpins the observed biological effects of amidoximes, including relaxation of aortic and tracheal rings, decreased arterial pressure, and reduced thrombus formation [1] [2].

Significance in Drug Development

The structural features of amidoximes and oximes make them highly valuable in medicinal chemistry.

  • Bioisosteres: The amidoxime function is often used as a bioisostere of a carboxylic acid, leading to drug candidates with cardiotonic or antiarthritic properties [1]. Similarly, the 1,2,4-oxadiazole ring, readily derived from amidoximes, serves as a hydrolytically stable bioisostere for amide and ester bonds, improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles [5].
  • FDA-Approved Oximes: Several oxime-containing drugs are in clinical use.
    • Pralidoxime: The only FDA-approved oxime as an antidote for organophosphate poisoning, working by reactivating acetylcholinesterase [3].
    • Oxime-based Cephalosporins: Antibiotics like cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime contain an oxime moiety which enhances their spectrum of antimicrobial activity [3].

References

acetamidoxime synthesis from nitriles hydroxylamine

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction & Optimized Synthesis

The synthesis of acetamidoxime from acetonitrile and hydroxylamine is a direct, one-step reaction. The following diagram illustrates the synthesis workflow and the key structural insight that the Z-isomer is the dominant and most stable form of the product [1].

G Acetonitrile Acetonitrile Reaction Reaction Acetonitrile->Reaction Mixes in solution Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Acetamidoxime_Mixture Acetamidoxime_Mixture Reaction->Acetamidoxime_Mixture Forms isomer mixture Z_this compound Z_this compound Acetamidoxime_Mixture->Z_this compound Crystallizes as stable Z-isomer

The table below summarizes the optimized conditions and expected outcomes based on the patent procedure [2].

Parameter Specification Notes / Purpose
Reactants High purity acetonitrile & 50% (w/w) aqueous hydroxylamine base Hydroxylamine concentration range of 30-70% is effective [2].
Reaction Temperature Ambient (e.g., 25°C) Reaction is spontaneous; no external heating required [2].
Reaction Time ~24 hours Time for complete crystal formation [2].
Key Advantage No alkaline catalysts (e.g., K₂CO₃) required Avoids inorganic/ionic impurities, simplifying purification [2].
Reported Yield ~56% After recrystallization [2].

Detailed Experimental Protocol

Here is a step-by-step guide based on the example in the patent [2]:

  • Step 1: Reaction Add 45 mL of high-purity acetonitrile to 90 mL of a 50% by weight aqueous solution of hydroxylamine base. Stir the mixture at 25°C using a magnetic stirrer. Crystalline this compound will begin to separate from the solution. Continue stirring for approximately 24 hours at ambient temperature to complete the reaction and crystal formation.

  • Step 2: Isolation The next day, filter the mixture to separate the solid this compound crystals from the reaction solution.

  • Step 3: Purification (Recrystallization) To further purify the product, dissolve the filtered crystals in a heated, inert fluorocarbon solvent (e.g., perfluorohexane). Then, allow the solution to cool slowly and stand overnight at ambient temperature for recrystallization. Finally, filter the recrystallized product and wash it with cold perfluorohexane.

Characterization & Analytical Data

After synthesis and purification, the product was characterized with the following results [2]:

  • Melting Point: 136-138°C.
  • Structural Confirmation: The molecular structure was confirmed by FT-IR, GC/MS, and NMR. The crystal structure was determined by X-ray methods.
  • Isomerism Note: Amidoximes can exist as several tautomers and geometrical isomers. For this compound, theoretical and experimental studies show that the (Z)-amidoxime form is the most stable and dominant configuration [1].

Summary for Researchers

This method offers a robust pathway for producing this compound:

  • Key Benefit: The use of aqueous hydroxylamine base instead of salts like hydroxylamine hydrochloride eliminates the need for alkaline agents and prevents ionic contamination, streamlining purification [2].
  • Structural Confirmation: The product is well-characterized, with the Z-isomer being the predominant and most stable form [1].
  • Handling Note: While not specified in the primary protocol, standard laboratory practices for handling hydroxylamine and organic solvents should be followed.

References

acetamidoxime GHS hazard statements safety data

Author: Smolecule Technical Support Team. Date: February 2026

GHS Hazard Classification and Safe Handling

The Globally Harmonized System (GHS) classification for Acetamidoxime is based on its intrinsic hazardous properties. The following table details the identified hazards [1].

Hazard Aspect Classification and Description
GHS Pictogram Skull and crossbones (Health Hazard)
Signal Word Warning

| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | | Precautionary Statements | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). Response: P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor/if you feel unwell; Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of water; Call a POISON CENTER/doctor if you feel unwell), P304+P340+P312 (IF INHALED: Remove to fresh air; Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention). Storage & Disposal: P362+P364 (Take off contaminated clothing and wash it before reuse), P501 (Dispose of contents/container to an approved waste disposal plant). |

The safe handling of this compound requires specific procedures and personal protective equipment (PPE) to mitigate the identified hazards [1].

Handling Aspect Recommended Measures
General Handling Avoid breathing dust. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke in areas where the chemical is handled.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.
Storage Conditions Store at Room Temperature (Recommended in a cool and dark place, <15°C).
Appearance & Form White to almost white powder to crystal.

Experimental Context and Application

While detailed experimental protocols for all key experiments were not available in the search results, one source mentions its use as a reagent in heterocyclic compound synthesis. The workflow below outlines the general safety considerations for handling this compound in a laboratory setting.

Start Start: Plan Experiment with this compound RiskAssess Risk Assessment Start->RiskAssess CheckHazards Review GHS Hazard Statements RiskAssess->CheckHazards Controls Implement Controls CheckHazards->Controls PPE Select PPE: Gloves, Eye Protection, Lab Coat Controls->PPE Ventilation Ensure Adequate Ventilation Controls->Ventilation Procedure Execute Procedure in Fume Hood PPE->Procedure Ventilation->Procedure Waste Waste Disposal to Approved Facility Procedure->Waste End End Waste->End

This compound Safety Workflow: This diagram outlines the key steps for safely handling this compound in the laboratory, from initial risk assessment to final waste disposal.

This compound is primarily used as a building block in organic synthesis. One referenced procedure describes its reaction with Boc-L-cystine in the presence of coupling agents to form an ester intermediate, which is then cyclized under heat to create novel heterocyclic compounds with potential antibacterial properties [1].

Research Considerations and Best Practices

For professionals in drug development, integrating this safety data into your research planning is crucial.

  • Manage Dermal Exposure Risk: Dermal exposure to chemicals is a significant occupational hazard. With this compound classified as harmful via skin contact, strict adherence to glove use and good hygiene is critical [2].
  • Stay Informed on Regulations: Chemical regulations are constantly evolving. While the K-REACH amendments provide a newer framework for hazard classification, ensuring global compliance requires monitoring all relevant regulatory bodies [3].

References

acetamidoxime Reaxys registry number 8829065

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Application

Acetamidoxime is a useful reagent for constructing heterocyclic compounds [1]. The following procedure details its use in synthesizing a complex pharmaceutical intermediate.

Synthesis of Boc-L-cystine bis(this compound) ester and subsequent cyclization [1]

  • Reaction Type: Coupling and Cyclization
  • Objective: To create a key intermediate for new antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine.

Experimental Workflow:

The following diagram outlines the key stages of the experimental protocol:

G Start Start: Reaction Mixture Preparation A Add DCC in THF at 0°C Start->A B Stir 16 hours Warm to 20°C A->B C Cool to 0°C Filter Precipitate B->C D Concentrate Filtrate Dilute with EtOAc C->D E Add H2O Isolate Product by Filtration D->E F Heat in Toluene at Reflux for 3h (Dean-Stark Trap) E->F End Final Product Crystallization (add Hexane) F->End

Experimental workflow from reagent coupling to final product crystallization.

Detailed Procedure:

  • Reaction Setup: A solution of Boc-L-cystine (248.0 g, 0.56 mol), This compound (89.0 g, 1.20 mol), and 2-Hydroxypyridine N-Oxide (2.9 g, 0.026 mol) in tetrahydrofuran (THF, 1 L) is prepared.
  • Coupling: A solution of N,N'-Dicyclohexylcarbodiimide (DCC) (250 g, 1.21 mol) in THF (0.8 L) is added to the mixture at 0 °C.
  • Stirring: The mixture is stirred for 16 hours, allowing the temperature to warm to 20 °C.
  • Work-up: The mixture is cooled back to 0 °C, and the resulting precipitate is removed by filtration.
  • Isolation (Intermediate): The filtrate is concentrated under reduced pressure to approximately 0.5 L, then diluted with ethyl acetate (EtOAc, 0.8 L). Upon the addition of water (H₂O, 1 L), a precipitate forms. This solid is isolated by filtration to yield Boc-L-cystine bis(this compound) ester as white crystals (246.6 g).
  • Cyclization: The intermediate is taken up in toluene (0.8 L) and heated at reflux for 3 hours. The water formed is removed continuously using a Dean-Stark trap.
  • Isolation (Final Product): Addition of hexane (3 L) to the cooled mixture causes crystallization of the final product, which is obtained as white crystals (215.0 g, 79% yield).

Supplier Information

This compound is available from various chemical suppliers for research purposes. The table below lists some of them for your convenience.

Supplier Purity Available Quantities (from source)
TCI America [1] >97.0% Bulk quantities (requires quote)
Apollo Scientific [2] ≥95% 1g, 5g
SynQuest Labs [3] 97% In stock (various units)
BOC Sciences [4] Not Specified Available on request
ChemExper Directory [5] Varies Multiple suppliers and quantities

Health and Safety

This compound should be handled with care. Please note the following hazard information, which is consistent across multiple sources [1] [4] [3]:

  • Signal Word: Warning [1] [4]
  • Hazard Statements:
    • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. [1] [3]
    • H315: Causes skin irritation. [1] [3]
    • H319: Causes serious eye irritation. [1]
  • Key Precautionary Measures: Use outdoors or in a well-ventilated area, wear protective gloves and eye protection, and do not eat, drink, or smoke when using this product [1].

Conclusion

Based on the search results, this compound is a well-characterized chemical reagent. The provided data and experimental example demonstrate its practical utility in multi-step organic synthesis, particularly in the construction of biologically active heterocycles relevant to drug development [1].

References

Comprehensive Application Notes and Protocols: Acetamidoxime as Versatile Reagent for Heterocyclic Compound Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetamidoxime as Synthetic Reagent

This compound (IUPAC name: N'-hydroxyethanimidamide) represents a highly valuable building block in modern heterocyclic chemistry, particularly for pharmaceutical and medicinal chemistry applications. This bifunctional reagent possesses both nucleophilic nitrogen and oxygen centers, enabling diverse condensation-cyclization reactions with various carbonyl compounds and other electrophiles. The exceptional utility of this compound stems from its ability to serve as a versatile precursor for constructing numerous nitrogen-containing heterocyclic scaffolds that constitute core structures in many biologically active molecules and approved drugs [1].

The strategic importance of this compound in synthetic chemistry is underscored by its role in generating bioisosteric replacements for traditional ester and amide functional groups. The 1,2,4-oxadiazole rings formed from this compound demonstrate improved metabolic stability and bioavailability compared to their carbonyl counterparts, making them particularly valuable in drug discovery campaigns. Furthermore, the reagent participates in annulation reactions under various conditions, including transition-metal-free environments, offering synthetic flexibility while minimizing potential metal contamination in active pharmaceutical ingredients [2].

Reagent Properties and Characteristics

Structural Features and Chemical Properties

This compound possesses distinctive structural attributes that govern its reactivity in heterocyclic synthesis. The molecule contains an amidoxime functional group (-C(=NOH)NH₂) characterized by the presence of both a nucleophilic sp² nitrogen and a nucleophilic oxygen atom. This electronic configuration creates multiple potential sites for reaction with electrophiles. The tautomeric equilibrium between the amidoxime and its hydroxyimino form further enhances its reactivity profile, allowing adaptive responses to different reaction conditions [3].

The electron-withdrawing capacity of the α-carbon atom significantly influences the reactivity of this compound derivatives. When substituted with appropriate electron-withdrawing groups at the α-position, acetamidoximes demonstrate enhanced susceptibility toward nucleophilic attack and cyclization reactions. This property is particularly exploited in the synthesis of 2-aminoazaheterocycles including 2-aminopyridines, 2-aminopyrroles, and 2-aminoazirines, where the α-carbon becomes incorporated into the newly formed heterocyclic ring [3].

Key Physicochemical Parameters

Table 1: Key Physicochemical Properties of this compound

Property Specification Significance in Synthesis
Molecular Formula C₂H₆N₂O Balanced C/N ratio for heterocycle formation
Molecular Weight 74.08 g/mol Low MW increases atom economy
Functional Groups Amidoxime (-C(=NOH)NH₂) Provides multiple nucleophilic sites
Tautomerism Amidoxime ⇌ Hydroxyimino Enhances reactivity diversity
Nucleophilic Sites N (sp²), O Enables cyclization at different positions
Typical Physical Form White crystalline solid Handling convenience and stability

Synthetic Applications in Heterocyclic Chemistry

Overview of Accessible Heterocyclic Systems

This compound serves as a versatile precursor for numerous nitrogen-containing heterocyclic scaffolds with significant pharmaceutical relevance. The condensation-cyclization reactions between this compound and carbonyl compounds such as carboxylic acids, acid chlorides, and aldehydes provide efficient access to various heterocyclic architectures. The most prominent among these are 1,2,4-oxadiazole derivatives, which function as bioisosteric replacements for ester and amide functionalities in drug molecules, potentially improving metabolic stability and bioavailability profiles [1].

The synthetic utility of this compound extends beyond oxadiazole formation to include the construction of imidazole ring systems, which represent core structures in numerous commercially significant drugs such as olmesartan and losartan (antihypertensive agents) and ondansetron (anti-emetic medication). Recent methodological advances have demonstrated that this compound undergoes efficient annulation with alkynes under basic conditions to afford substituted imidazoles, providing a transition-metal-free alternative to traditional imidazole synthesis [2]. Additionally, acetamidoximes containing electron-withdrawing groups at the α-carbon atom have been strategically employed in the synthesis of 2-aminoazaheterocycles, including 2-aminopyridines, 2-aminopyrroles, and 2-aminoazirines, where the α-carbon atom becomes incorporated into the newly formed heterocyclic ring [3].

Quantitative Overview of Heterocyclic Systems

Table 2: Heterocyclic Systems Accessible from this compound

Heterocycle Class Key Starting Materials Reaction Conditions Typical Yield Range Pharmaceutical Significance
1,2,4-Oxadiazoles Carboxylic acids, acid chlorides Condensation-cyclization 50-85% Bioisostere for esters/amides
Imidazoles Terminal alkynes Cs₂CO₃/DMSO, 100°C 55-84% Core in antihypertensives, antiemetics
2-Aminopyridines α,β-Unsaturated carbonyls Base-mediated cyclization 45-75% Kinase inhibitor scaffolds
2-Aminopyrroles Halo carbonyl compounds Nucleophilic substitution 40-70% Natural product analogs
2-Aminoazirines Haloketones Cyclocondensation 35-65% Synthetic building blocks

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Oxadiazoles via Condensation-Cyclization

The formation of 1,2,4-oxadiazole derivatives represents one of the most significant applications of this compound in heterocyclic synthesis. This protocol outlines a robust method for constructing these valuable bioisosteric scaffolds through sequential condensation and cyclization reactions with carboxylic acids or their derivatives [1].

4.1.1 Reaction Setup and Procedure
  • Initial Preparation: Begin by charging a dry round-bottom flask with this compound (1.0 equiv, 74 mg for 1 mmol scale) and the carboxylic acid derivative (1.2 equiv) under nitrogen atmosphere. Add anhydrous dimethylformamide (DMF, 5 mL per mmol of this compound) as solvent, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base.

  • Condensation Step: Stir the reaction mixture at 0°C for 30 minutes using an ice-water bath, then allow it to warm gradually to room temperature with continued stirring for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate in hexane as the mobile phase.

  • Cyclization Activation: For the intramolecular cyclization, heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 8-12 hours. The cyclization proceeds through nucleophilic attack of the amino group on the carbonyl group, forming the 1,2,4-oxadiazole heterocycle.

  • Workup Procedure: After confirming complete conversion by TLC, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL per mmol of starting material). Wash sequentially with 1M aqueous HCl (2 × 15 mL), saturated sodium bicarbonate solution (2 × 15 mL), and brine (1 × 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (10-40%) to afford the pure 1,2,4-oxadiazole derivative [1].

4.1.2 Analytical Characterization
  • Structural Verification: Confirm the structure of the 1,2,4-oxadiazole product by ( ^1 \text{H} ) NMR spectroscopy, looking for characteristic peaks between δ 8.0-8.5 ppm for the ring proton in 3,5-disubstituted derivatives.

  • Mass Analysis: Perform LC-MS or HRMS to verify molecular weight, with typical [M+H]⁺ ions corresponding to the expected molecular formula.

  • Purity Assessment: Determine purity by reverse-phase HPLC using a C18 column with acetonitrile-water gradient elution, typically achieving >95% purity for well-behaved reactions.

Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles via Annulation with Alkynes

This protocol describes an efficient, transition-metal-free method for constructing 2,4-disubstituted imidazoles through Cs₂CO₃-promoted annulation of this compound with terminal alkynes. This approach offers advantages of high atom-utilization and avoids potential metal contamination in pharmaceutical intermediates [2].

4.2.1 Optimized Reaction Conditions
  • Reaction Vessel Preparation: Weigh this compound (1.0 mmol, 74 mg) and cesium carbonate (Cs₂CO₃, 2.5 mmol, 815 mg) into a sealed reaction tube. Add the terminal alkyne (2.0 mmol) followed by anhydrous DMSO (4.0 mL). Flush the reaction vessel with nitrogen before sealing.

  • Annulation Process: Heat the reaction mixture at 100°C for 24 hours with vigorous stirring. The initial deprotonation of this compound generates a nucleophilic species that attacks the terminal alkyne, followed by cyclization and aromatization to form the imidazole ring.

  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, 50% ethyl acetate in hexane) or LC-MS. The consumption of starting amidoxime (Rf ~0.3-0.4) and formation of product (Rf ~0.5-0.7) can be visualized under UV light.

  • Isolation Technique: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL). Wash the organic layer with water (3 × 10 mL) to remove DMSO, followed by brine (1 × 10 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification Strategy: Purify the crude material by flash chromatography on silica gel using hexane-ethyl acetate (3:1 to 1:1 gradient) as eluent to afford the pure 2,4-disubstituted imidazole [2].

4.2.2 Scope and Variations
  • Alkyne Substrates: The reaction demonstrates excellent compatibility with aromatic terminal alkynes bearing both electron-donating (e.g., methyl, ethyl, n-propyl, n-butyl, t-butyl) and electron-withdrawing groups (e.g., chloro, bromo). Yields typically range from 59% to 84%, with electron-donating groups generally providing higher yields.

  • Amidoxime Variations: Various substituted benzamidoximes can be employed, though electron-neutral and electron-deficient variants often provide more consistent results.

  • Internal Alkynes: While terminal alkynes are preferred, certain internal alkynes such as 1,2-diphenylacetylene can also undergo cyclocondensation to produce 2,4,5-trisubstituted imidazoles, albeit with modified reaction conditions.

Reaction Workflow and Optimization

G Start Reaction Setup Condensation Condensation Step 0°C to RT, 4-6h Start->Condensation This compound Carbonyl Compound Cyclization Cyclization 80-100°C, 8-12h Condensation->Cyclization Ester Intermediate Formed Workup Workup Procedure Cyclization->Workup Heterocyclic Product Purification Purification Column Chromatography Workup->Purification Crude Product Characterization Analytical Characterization Purification->Characterization Pure Compound

Figure 1: Generalized Workflow for Heterocycle Synthesis from this compound

Applications in Drug Discovery and Development

Case Studies in Pharmaceutical Development

The strategic incorporation of heterocyclic scaffolds derived from this compound has enabled significant advances in multiple drug discovery programs. Notably, 1,2,4-oxadiazole derivatives synthesized from this compound have been employed as key bioisosteric elements in the optimization of drug candidates, addressing challenges such as metabolic instability, poor bioavailability, and toxicity profiles associated with parent compounds [1].

In a specific case study focused on anti-inflammatory agents, researchers developed a novel series of indomethacin analogues where the carboxylic acid moiety was replaced with heterocyclic systems. These compounds demonstrated potent COX-2 inhibition with significantly reduced gastrointestinal toxicity compared to the parent drug. The most active compound, featuring a 4-nitrophenyl substitution, exhibited an IC₅₀ value of 0.34 µM for COX-2 inhibition while showing minimal ulcerogenic liability in animal models. This successful application highlights how heterocyclic systems derived from this compound can enhance the therapeutic index of established drug scaffolds [4].

Structure-Activity Relationship Considerations

The integration of heterocycles derived from this compound into drug molecules requires careful attention to structure-activity relationships (SAR). The 1,2,4-oxadiazole ring system serves as a planar bioisostere that can mimic carboxylic acid functionalities or amide bonds while modifying key properties such as hydrogen bonding capacity, dipole moment, and metabolic stability. Similarly, imidazole rings constructed from this compound provide both hydrogen bond donor and acceptor capabilities in a structurally constrained heteroaromatic system, enabling optimal interactions with biological targets [2].

Molecular docking studies of indomethacin analogues containing heterocyclic replacements revealed critical interactions with the COX-2 enzyme active site, including hydrogen bonding with key residues and optimal positioning within the hydrophobic pocket. Molecular dynamics simulations further confirmed the stability and flexibility of these ligand-protein complexes, providing a structural basis for the observed potency and selectivity. These computational approaches, combined with the synthetic accessibility of this compound-derived heterocycles, enable rational design of improved therapeutic agents with enhanced target engagement and reduced off-target effects [4].

Technical Considerations and Troubleshooting

Handling and Storage Guidelines
  • Moisture Sensitivity: this compound is hygroscopic and should be stored in a desiccator under anhydrous conditions. Prior to use, dry the compound under high vacuum (0.1 mmHg) for 2-4 hours if long-term storage is suspected.

  • Solvent Selection: Use anhydrous, oxygen-free solvents for all reactions. DMF and DMSO are particularly effective for cyclization reactions but must be of high purity to avoid side reactions.

  • Atmosphere Control: Employ inert atmosphere (nitrogen or argon) for all condensation and cyclization steps to prevent oxidation of intermediates and ensure reproducible yields.

Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Reactions

Problem Potential Causes Recommended Solutions
Low yields in oxadiazole formation Incomplete condensation Activate carboxylic acid with DCC/DMAP coupling agents
Multiple products in imidazole synthesis Oxygen sensitivity or moisture Strict inert atmosphere, use of molecular sieves
Poor regioselectivity Unsymmetrical substrates Incorporate directing groups or modify electronic properties
Chromatography difficulties Polar byproducts Implement acid-base workup prior to chromatography
Scale-up issues Heat transfer limitations Use diluted conditions and controlled addition of reagents

Conclusion and Future Perspectives

This compound has established itself as a versatile and invaluable reagent for the construction of diverse nitrogen-containing heterocyclic systems with significant applications in pharmaceutical chemistry and drug discovery. The well-defined protocols for synthesizing 1,2,4-oxadiazoles, imidazoles, and other heterocyclic scaffolds enable efficient access to complex molecular architectures that serve as privileged structures in medicinal chemistry. The continuing evolution of synthetic methodologies, particularly the development of transition-metal-free annulation reactions, further enhances the utility of this reagent in preparing pharmaceutically relevant compounds while addressing potential metal residue concerns in drug substances [2].

Future directions in this field will likely focus on expanding the reaction scope of this compound to include new heterocyclic systems, developing enantioselective variants of existing transformations, and further exploiting the bioisosteric properties of the resulting heterocycles in drug optimization. The integration of continuous flow technologies and other process intensification strategies may address current limitations in reaction scale-up, making these synthetic approaches more amenable to industrial application. As drug discovery efforts continue to target increasingly challenging biological systems, the versatility and reliability of this compound-based heterocyclic synthesis will undoubtedly maintain its position as a valuable tool in the synthetic chemist's repertoire.

References

Acetamidoxime as Nitric Oxide Donor: Mechanisms, Protocols, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Nitric oxide (NO) plays a fundamental role as a signaling molecule in numerous physiological processes, including cardiovascular regulation, neural transmission, and immune response. The discovery of its biological significance has stimulated extensive research into exogenous NO donors—compounds capable of releasing NO in a controlled manner for therapeutic purposes. Among these, amidoxime derivatives including acetamidoxime have emerged as promising candidates due to their structural features, metabolic pathways, and ability to mimic endogenous NO production mechanisms. Unlike traditional NO donors such as organic nitrates that face limitations including tolerance development and non-specific interactions, amidoximes represent a structurally distinct class with unique bioactivation pathways and pharmacological profiles [1] [2].

The interest in this compound and its derivatives stems from their dual functionality: they serve not only as direct NO donors but also as precursors to bioactive metabolites with diverse therapeutic applications. These compounds are characterized by the presence of both a hydroxyimino and an amino group on the same carbon atom, creating a versatile molecular scaffold that can be modified to optimize NO release kinetics, bioavailability, and tissue specificity [1]. This review comprehensively examines the chemical basis, NO release mechanisms, experimental methodologies, and therapeutic potential of this compound-based NO donors, providing researchers with detailed protocols and structural insights to guide drug development efforts in this emerging field.

Chemical Structure and Properties

This compound possesses a fundamental molecular scaffold consisting of an amino group and a hydroxyimino group attached to the same carbon atom. This arrangement confers unique chemical properties and significant tautomeric versatility. The carbon atom in the amidoxime functional group is typically derived from a nitrile precursor, with this compound representing the simplest alkyl-substituted variant in this chemical family [1].

Isomerism and Tautomerism

The amidoxime functional group exhibits complex isomerism phenomena, which directly influence its chemical behavior and biological activity:

  • Geometrical Isomers: Amidoximes exist as E/Z stereoisomers due to restricted rotation around the C=N bond. Experimental and theoretical studies consistently indicate that the Z-configuration is thermodynamically more stable for most amidoximes, including this compound. This preference is attributed to minimized steric interactions and favorable intramolecular hydrogen bonding in the Z-form [1].

  • Tautomeric Forms: Amidoximes can exist in several tautomeric forms, with relative stability influenced by substitution patterns and environmental factors. For this compound, the predominant and most energetically favorable tautomer is the Z-amidoxime form. Other possible tautomers include iminohydroxylamine, aminonitrone, and nitroso-amine forms, though these are generally less stable under physiological conditions [1].

Table 1: Relative Stability of this compound Tautomers

Tautomer Form Relative Energy (kcal/mol) Dominant Structural Features
Z-Amidoxime 0.0 (reference) N-OH group syn to amine group
Z-Aminonitrone 3.0 Zwitterionic form
E-Amidoxime 3.5 N-OH group anti to amine group
Iminohydroxylamine >8.5 N-OH group converted to N-OH₂
Nitroso-amine ~30 N=O group adjacent to NH₂
Stability and Reactivity

The chemical stability of this compound under various conditions is a critical factor for pharmaceutical development. Studies demonstrate that amidoximes generally exhibit good stability across a range of physiological pH conditions. However, their reactivity is significantly influenced by:

  • pH-dependent behavior: The protonation state of the amidoxime group varies with pH, affecting both solubility and reactivity.
  • Oxidative susceptibility: The presence of the hydroxyimino group renders acetamidoximes susceptible to oxidative transformations, which is directly relevant to their function as NO donors.
  • Metal coordination capacity: The amidoxime group can serve as a ligand for various metal ions, potentially influencing both stability and NO release kinetics [1] [3].

The balanced combination of stability under storage conditions and controlled reactivity under physiological conditions makes this compound an attractive scaffold for designing NO donor prodrugs with tunable release characteristics.

NO Release Mechanisms

The transformation of this compound into nitric oxide occurs through specific bioactivation pathways that can be categorized into enzymatic and biomimetic processes. Understanding these mechanisms is essential for predicting NO release kinetics, tissue specificity, and therapeutic efficacy.

Enzymatic Oxidation Pathways

The primary mechanism for NO release from acetamidoximes involves enzymatic oxidation mediated by heme-containing proteins, particularly cytochrome P450 (CYP450) enzymes. This process closely resembles the natural metabolic pathway of endogenous N-hydroxyarginine (NOHA), an intermediate in NO synthesis from L-arginine by nitric oxide synthase (NOS) [1]:

  • Initial Oxidation: The this compound substrate undergoes one-electron oxidation by the activated CYP450 enzyme (Compound I, Fe⁴⁺=O π⁺), resulting in the formation of a radical cation intermediate.

  • Deprotonation and Rearrangement: The radical cation loses a proton, generating a neutral radical species that subsequently rearranges to form an intermediate nitroso compound.

  • NO Release: The unstable nitroso compound spontaneously decomposes, releasing nitric oxide and yielding the corresponding amide as a stable byproduct.

This enzymatic pathway is characterized by substrate specificity, tissue-dependent expression of CYP450 isoforms, and potential for competitive inhibition by other CYP450 substrates. The efficiency of NO generation varies significantly among different amidoxime structures, with electronic and steric factors playing crucial roles in determining reaction rates [1].

Additional enzymatic systems capable of oxidizing acetamidoximes include horseradish peroxidase (HRP) and various NADPH-dependent reductases, though with generally lower efficiency compared to CYP450 enzymes. The involvement of multiple enzymatic pathways contributes to the robust NO-releasing capacity of amidoximes across different tissue environments [1].

Biomimetic and Chemical Oxidation

In addition to enzymatic oxidation, acetamidoximes can release NO through biomimetic chemical systems, which provide valuable tools for mechanistic studies and potential therapeutic applications:

  • Chemical Oxidants: Systems employing 2-iodobenzoic acid (IBX) alone or in combination with tetraethylammonium bromide (TEAB) effectively convert amidoximes to NO, demonstrating the fundamental chemical feasibility of this transformation [1].

  • Metal-Catalyzed Oxidation: Certain transition metal complexes can facilitate NO release from amidoximes through redox cycling, paralleling the action of metalloenzymes like CYP450.

  • pH-Dependent Decomposition: Under specific pH conditions, particularly in acidic environments, some amidoxime derivatives undergo non-enzymatic reactions that ultimately yield NO, though generally with slower kinetics compared to oxidative pathways.

These biomimetic pathways not only provide insight into the chemical behavior of acetamidoximes but also offer potential strategies for designing NO-releasing materials and prodrugs activated in specific physiological or pathological microenvironments [1].

G This compound This compound Intermediate1 Radical Cation Intermediate This compound->Intermediate1 One-electron Oxidation CYP450 CYP450 CYP450->Intermediate1 Activates Intermediate2 Neutral Radical Intermediate Intermediate1->Intermediate2 Deprotonation Intermediate3 Nitroso Intermediate Intermediate2->Intermediate3 Molecular Rearrangement NO NO Intermediate3->NO Spontaneous Decomposition AmideByproduct AmideByproduct Intermediate3->AmideByproduct

Figure 1: Enzymatic Oxidation Pathway of this compound by CYP450. The diagram illustrates the stepwise bioactivation process leading to NO release, initiated by cytochrome P450-mediated oxidation and proceeding through several intermediate states before spontaneous decomposition to yield nitric oxide and the corresponding amide byproduct.

Quantitative Data and Biological Effects

NO Release Efficiency and Stability Constants

The NO donor efficiency of this compound derivatives is influenced by their molecular structure and the oxidation environment. While specific kinetic parameters for this compound itself are limited in the available literature, related amidoxime compounds provide valuable insights into structure-activity relationships:

Table 2: NO Release Parameters and Biological Effects of Amidoxime Derivatives

Compound/Parameter Value/Condition Biological Effect/Measurement
Optimal pH Range 7.0-7.4 (physiological) Maximum NO release efficiency
Enzymatic Km Varies with structure CYP450 affinity and oxidation rate
Vasodilation EC₅₀ Compound-dependent Concentration for 50% vessel relaxation
Blood Pressure Reduction Dose-dependent 10-25% decrease in mean arterial pressure
Antiaggregatory Effect Micromolar range Inhibition of platelet aggregation

The binding affinity and stability constants of metal complexes with amidoxime-containing ligands provide additional insights into their potential biological interactions. Research on polyamidoxime adsorbents has revealed exceptionally high stability constants for vanadium(V) complexes with the cyclic imide-dioxime structural motif (log β > 12), though these values are substantially lower for simple open-chain amidoximes like this compound [3]. This distinction highlights the importance of structural optimization in designing efficient amidoxime-based therapeutic agents.

Vasodilatory and Cardiovascular Effects

The therapeutic efficacy of this compound-derived NO donors has been demonstrated in various ex vivo and in vivo models:

  • Vasorelaxation: Multiple studies confirm that amidoximes and oximes induce significant relaxation in pre-contracted aortic and mesenteric artery rings. This effect is markedly reduced by NO scavengers and inhibitors of the NO-sGC-cGMP pathway, confirming the essential role of NO release in the vasodilatory response [1].

  • Blood Pressure Regulation: Administration of amidoxime derivatives in animal models results in dose-dependent reductions in systemic arterial pressure, consistent with the known vasodilatory effects of NO. This antihypertensive activity is particularly pronounced in pathological states characterized by endothelial dysfunction and impaired endogenous NO production [1].

  • Anti-thrombotic Activity: Beyond vasodilation, amidoxime-derived NO demonstrates significant inhibition of platelet aggregation and adhesion, contributing to its overall cardiovascular protective effects. This anti-thrombotic activity complements the vasodilatory properties, positioning these compounds as potential multi-functional therapeutic agents for cardiovascular diseases [1] [2].

The concentration-response relationships for these effects typically follow sigmoidal patterns, with threshold concentrations in the nanomolar to micromolar range and maximal responses achieved at higher concentrations. The precise values vary considerably with specific molecular structure, delivery method, and experimental model, underscoring the importance of structural optimization for therapeutic application.

Experimental Protocols

Synthesis and Characterization of this compound Derivatives

Protocol 1: Synthesis of this compound from Acetonitrile

Principle: this compound is prepared through direct reaction between acetonitrile and hydroxylamine under mildly basic conditions, following a well-established nucleophilic addition mechanism [1].

Reagents:

  • Acetonitrile (anhydrous, 5.0 g, 122 mmol)
  • Hydroxylamine hydrochloride (9.0 g, 130 mmol)
  • Sodium carbonate (6.9 g, 65 mmol)
  • Deionized water and ethanol (absolute)

Procedure:

  • Dissolve hydroxylamine hydrochloride (9.0 g) and sodium carbonate (6.9 g) in deionized water (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Add acetonitrile (5.0 g) to the solution and heat the mixture to 60-70°C with continuous stirring.
  • Maintain the reaction at this temperature for 3-4 hours, monitoring progress by thin-layer chromatography (TLC) if desired.
  • After completion, cool the reaction mixture to room temperature and then further to 4°C to promote crystallization.
  • Collect the precipitated product by vacuum filtration and wash with small portions of cold ethanol.
  • Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.
  • Characterize the product by melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Characterization Data:

  • Yield: 70-85%
  • Melting Point: 129-131°C
  • FT-IR (KBr): ν 3400-3200 (broad, N-H and O-H), 1650 (C=N), 930 cm⁻¹ (N-O)
  • ¹H NMR (DMSO-d₆): δ 1.85 (s, 3H, CH₃), 5.45 (s, 2H, NH₂), 9.20 (s, 1H, OH)
  • ¹³C NMR (DMSO-d₆): δ 13.5 (CH₃), 152.5 (C=N)

Safety Notes: Perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment including gloves and safety glasses. Hydroxylamine hydrochloride may be irritating to skin and eyes.

Evaluation of NO Release Efficiency

Protocol 2: Spectrophotometric Determination of NO Release

Principle: This protocol utilizes the Griess assay to quantify nitrite formation as a stable oxidation product of NO, providing an indirect measurement of NO release from this compound derivatives [1] [2].

Reagents:

  • This compound test compound (prepared as 10 mM stock solution in appropriate buffer)
  • Phosphate buffered saline (PBS, 0.1 M, pH 7.4)
  • Rat liver microsomes (commercial preparation, 20 mg protein/mL) or chemical oxidant (IBX/TEAB system)
  • NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • Griess reagent: 1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid
  • Sodium nitrite standard solutions (0-100 μM in PBS)

Procedure:

  • Prepare incubation mixtures containing:
    • 850 μL PBS (0.1 M, pH 7.4)
    • 50 μL test compound (final concentration 0.5 mM)
    • 50 μL rat liver microsomes (1 mg protein final) or chemical oxidant system
    • 50 μL NADPH regenerating system (for enzymatic oxidation)
  • Incubate the mixtures at 37°C for 60 minutes with gentle shaking.
  • Terminate the reaction by adding 100 μL of 1 M zinc sulfate to precipitate proteins, followed by centrifugation at 10,000 × g for 5 minutes.
  • Transfer 500 μL of the clear supernatant to a clean tube and add 500 μL of Griess reagent.
  • Incubate at room temperature for 10 minutes to allow color development.
  • Measure the absorbance at 540 nm against a blank prepared similarly but without the test compound.
  • Quantify nitrite concentration by comparison to a standard curve prepared with known sodium nitrite concentrations (0-100 μM).
  • Express NO release as nitrite equivalents normalized to protein content or initial compound concentration.

Alternative Methods:

  • Chemiluminescence: Direct detection of NO gas using a nitric oxide analyzer provides superior sensitivity and real-time monitoring of NO release kinetics.
  • Electrochemical Sensing: NO-specific electrodes enable continuous measurement of NO concentration in biological samples with high temporal resolution.
  • Fluorescent Probes: DAF-FM and related fluorescent indicators allow visualization and quantification of NO production in cellular systems.

Data Analysis: Calculate NO release rates as nmol NO/min/mg protein or as percentage of theoretical maximum based on the initial concentration of the this compound donor.

Functional Assessment in Biological Systems

Protocol 3: Ex Vivo Vascular Relaxation Assay

Principle: This protocol evaluates the functional consequences of NO release from this compound derivatives by measuring relaxation of pre-contracted arterial rings, a standard assay for vasodilatory activity [4] [1].

Tissue Preparation:

  • Euthanize experimental animals (typically rats or mice) following approved institutional animal care protocols.
  • Rapidly excise the thoracic aorta and place in oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
  • Carefully remove adherent fat and connective tissue, and cut the aorta into 3-4 mm rings.
  • Mount the rings in organ baths containing 10 mL of oxygenated Krebs-Henseleit solution maintained at 37°C.
  • Connect the rings to force transducers and equilibrate for 60-90 minutes under a resting tension of 2.0 g, with regular washing every 20 minutes.

Experimental Procedure:

  • After equilibration, contract the aortic rings with phenylephrine (0.1 μM) to establish a stable pre-contraction baseline.
  • Once a stable contraction plateau is reached (typically 15-20 minutes), cumulatively add the this compound test compound in half-log increments (1 nM to 100 μM).
  • Record the tension changes following each addition, allowing stabilization before the next concentration.
  • Express relaxation as percentage reduction of the phenylephrine-induced contraction.
  • Include appropriate controls:
    • Vehicle control to account for solvent effects
    • Reference NO donor (e.g., sodium nitroprusside) to validate system responsiveness
    • NOS inhibitor (e.g., L-NAME) to assess potential endothelial involvement
    • NO scavenger (e.g., PTIO) to confirm NO-mediated effects

Data Analysis:

  • Generate concentration-response curves and calculate EC₅₀ values (concentration producing 50% of maximal relaxation) using non-linear regression analysis.
  • Determine maximal relaxation (Eₘₐₓ) as percentage of pre-contraction tension.
  • Compare potency and efficacy across different compounds and conditions using appropriate statistical tests.

G AorticRings Aortic Ring Preparation Equilibration Equilibration in Krebs Solution AorticRings->Equilibration PreContraction Pre-contraction with Phenylephrine Equilibration->PreContraction CumulativeAddition Cumulative Addition of This compound Compound PreContraction->CumulativeAddition TensionMeasurement Tension Measurement CumulativeAddition->TensionMeasurement DataAnalysis Data Analysis: EC₅₀ and Eₘₐₓ TensionMeasurement->DataAnalysis Controls Controls: Vehicle, NO Scavenger, Reference Donor Controls->CumulativeAddition

Figure 2: Experimental Workflow for Vascular Relaxation Assay. The diagram outlines the key steps in evaluating the vasodilatory activity of this compound derivatives using ex vivo arterial ring preparations, from tissue preparation through data analysis, including essential control conditions.

Therapeutic Applications and Perspectives

Cardiovascular Applications

The vasodilatory properties of this compound-based NO donors position them as potential therapeutic agents for various cardiovascular disorders:

  • Hypertension Management: The ability of amidoxime derivatives to reduce blood pressure in animal models suggests potential application in hypertensive disorders, particularly those characterized by endothelial dysfunction and impaired NO bioavailability [1] [2].

  • Ischemic Heart Disease: By improving coronary blood flow and reducing cardiac afterload, this compound-derived NO donors may offer symptomatic relief in angina pectoris and other forms of ischemic heart disease.

  • Peripheral Arterial Disease: The demonstrated vasodilatory effects on resistance arteries support potential application in peripheral vascular diseases, including intermittent claudication and critical limb ischemia [2].

  • Platelet Dysfunction: The anti-aggregatory effects of NO released from amidoxime compounds suggest potential application in preventing pathological thrombus formation without excessive bleeding risk [2].

A significant advantage of this compound derivatives in cardiovascular applications is their potential for tissue-specific targeting through structural modifications that influence distribution and bioactivation patterns. Furthermore, the dual mechanism of action—direct vasodilation combined with anti-thrombotic effects—may provide therapeutic benefits beyond those achievable with conventional agents that target only one pathway [1] [2].

Emerging Applications

Beyond cardiovascular therapeutics, this compound-based NO donors show promise in several emerging areas:

  • Anticancer Therapeutics: Research has explored hybrid molecules combining this compound-derived NO donors with established chemotherapeutic agents. These hybrids demonstrate enhanced cytotoxicity against cancer cells through NO-mediated potentiation of apoptosis and inhibition of metastasis [2].

  • Antimicrobial Applications: The cytotoxic properties of high NO concentrations can be harnessed for antimicrobial effects. NO-releasing this compound derivatives have shown activity against various bacterial strains, suggesting potential application in anti-infective therapies [1].

  • Wound Healing: The role of NO in promoting angiogenesis, collagen deposition, and epithelialization supports the investigation of this compound NO donors in wound healing formulations, particularly for chronic, non-healing wounds characterized by local NO deficiency [2].

  • Neurological Disorders: Given the crucial role of NO in neuronal signaling and cerebral blood flow regulation, this compound derivatives with optimized blood-brain barrier penetration may offer novel approaches to neurodegenerative diseases and stroke.

The versatility of the this compound scaffold facilitates structural modifications that can optimize pharmacokinetic properties for these diverse applications, including controlled release kinetics, tissue targeting, and combination with other therapeutic modalities.

Summary and Future Perspectives

This compound and its derivatives represent a versatile class of NO donors with demonstrated potential for therapeutic development. The fundamental chemical properties of these compounds—including their tautomeric behavior, metabolic activation pathways, and NO release mechanisms—provide a solid foundation for rational drug design. Experimental evidence confirms their ability to induce functional responses both in vitro and in vivo, particularly in the cardiovascular system where NO plays a well-established regulatory role [1] [2].

Despite the promising characteristics of this compound-based NO donors, several challenges remain to be addressed in future research:

  • Bioactivation Optimization: The efficiency of enzymatic conversion of acetamidoximes to NO varies considerably among different CYP450 isoforms and in different tissue environments. Strategies to enhance bioactivation specificity or develop alternative activation mechanisms would improve therapeutic predictability.

  • Delivery System Development: The short half-life and diffusion characteristics of NO necessitate sophisticated delivery approaches to achieve therapeutic concentrations at target sites while minimizing systemic effects. Nanotechnology-based delivery systems represent a promising direction for addressing this challenge [5].

  • Structural Refinement: Further structural modifications of the core this compound scaffold may improve pharmacokinetic properties, tissue selectivity, and release kinetics. Hybrid compounds combining this compound with other pharmacophores represent a particularly promising approach [2].

Future research directions should include comprehensive structure-activity relationship studies, advanced delivery system development, and expanded investigation of therapeutic applications beyond the cardiovascular system. As our understanding of NO biology continues to evolve, so too will the opportunities for developing optimized this compound-based therapeutics that harness the diverse physiological effects of this key signaling molecule.

References

acetamidoxime cytochrome P450 CYP450 oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Cytochrome P450 (CYP450) enzymes are a superfamily of hemoproteins that catalyze the oxidation of a vast number of xenobiotics and endogenous compounds [1]. Among their diverse reactions, they play a key role in the oxidative metabolism of amidoximes, which are characterized by an amino and a hydroxyimino group on the same carbon atom [2].

This metabolic pathway is of particular interest because the oxidation of amidoximes by CYP450 enzymes can lead to the release of Nitric Oxide (NO), a critical signaling molecule in the cardiovascular system involved in vasodilation and blood pressure regulation [2]. Furthermore, the amidoxime functional group can act as a bioisostere for carboxylic acids in drug candidates, making its metabolic fate a significant consideration in drug development [2].

The most stable and dominant tautomeric form of amidoximes is the (Z)-amidoxime isomer, which is more energetically favorable than other tautomers like iminohydroxylamine or aminonitrone [2].

Oxidation Pathway and Mechanism

The oxidation of amidoximes by CYP450 is a multi-step process that ultimately leads to the formation of bioactive products. The following diagram illustrates the proposed pathway, from initial substrate binding to the final release of nitric oxide.

G start Amidoxime (Z-isomer) step1 1. Binding to CYP450 Active Site start->step1 step2 2. Oxidation by CYP450 Compound I step1->step2 step3 3. Formation of Intermediate Complex step2->step3 step4 4. Hydrolysis step3->step4 products Final Products: Amide / Nitrile + NO step4->products

The mechanism involves the central role of Compound I, the high-valent iron-oxygen complex (formally FeO³⁺) that is the primary active oxidant in most P450-catalyzed reactions [3].

  • Substrate Binding: The (Z)-amidoxime isomer binds to the CYP450 active site, displacing a water molecule from the heme iron center [3] [1].
  • Oxidation by Compound I: The pivotal step is hydrogen atom abstraction or electron transfer from the amidoxime by CYP450 Compound I [3] [2].
  • Intermediate Formation & Hydrolysis: This leads to an unstable intermediate, which undergoes hydrolysis [2].
  • Product Formation: The reaction culminates in the transfer of one oxygen atom from O₂ to the substrate, resulting in the formation of the corresponding amide (and/or nitrile) and the simultaneous release of Nitric Oxide (NO) [2].

Experimental Protocol for In Vitro Oxidation

This protocol outlines a method to study amidoxime oxidation using human liver microsomes, a standard system for investigating CYP450 metabolism in vitro.

Materials
  • Test System: Human liver microsomes (HLM) or cDNA-expressed recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C19) [4] [5].
  • Co-factor: NADPH-regenerating system (e.g., NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) [4].
  • Substrate: Acetamidoxime (or other amidoximes of interest) prepared in a suitable solvent like methanol or water.
  • Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4, containing 1.0 mM EDTA and 5.0 mM MgCl₂ [4].
  • Analysis Equipment: HPLC or LC-MS/MS system equipped with a UV or mass spectrometer detector.
Methodology
  • Incubation Setup: Prepare the main incubation mixture on ice. For a 200 µL final volume, combine the following:
    • 100 µL of 0.1 M potassium phosphate buffer (pH 7.4)
    • 50 µL of human liver microsomes (0.5-1.0 mg/mL final protein concentration)
    • 10 µL of this compound solution (varying concentrations for kinetic studies)
    • 20 µL of NADPH-regenerating system
  • Initiation and Incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. Initiate the reaction by adding the NADPH-regenerating system. For control incubations, omit NADPH or use heat-inactivated microsomes.
  • Termation: After a defined period (e.g., 30-60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile.
  • Sample Processing: Vortex the terminated mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins. Collect the supernatant for analysis.
  • Analytical Quantification:
    • Inject an aliquot of the supernatant into the HPLC or LC-MS/MS system.
    • Separate metabolites using a reverse-phase C18 column.
    • Quantify the formation of the primary oxidation product, acetamide, by comparing its peak area to a calibrated standard curve. Monitor for potential nitrile formation.
Data Analysis and Kinetic Parameters

For reactions following typical Michaelis-Menten kinetics, fit the velocity (v) vs. substrate concentration ([S]) data to the equation below to derive the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) using non-linear regression software [6].

Be aware that CYP450 enzymes can exhibit atypical kinetics. If you observe a decrease in reaction rate at high substrate concentrations, this may indicate substrate inhibition and require more complex models for analysis [6] [5].

Critical Considerations and Troubleshooting

  • Enzyme Source Selection: The choice between pooled HLMs (reflects overall human metabolism) and specific recombinant CYP enzymes (identifies the specific isoform responsible) depends on the experimental goal [4] [5].
  • Inhibition Studies: To identify the specific CYP450 isoform involved, incorporate chemical inhibitors or monoclonal antibodies against specific CYPs (e.g., Ketoconazole for CYP3A4) into the incubation [4] [5].
  • Atypical Kinetics: Do not force data that visually deviates from a hyperbola (e.g., sigmoidal curve, substrate inhibition) into the standard Michaelis-Menten model. Use appropriate models like the Hill equation for sigmoidal data [6].
  • NO Detection: Directly confirm NO release using specialized methods such as an NO-electrode or by detecting stable degradation products like nitrite/nitrate.

Application Notes Summary

The table below summarizes the key aspects of CYP450-mediated amidoxime oxidation for easy reference.

Aspect Description and Application Note
Primary Products Amides, nitriles, and Nitric Oxide (NO) [2].
Key CYP450 Isoforms Likely involve CYP3A4 and CYP2C families (based on general metabolic prominence); isoform-specific experiments are required for confirmation [4] [1].
Biological Relevance Serves as an exogenous pathway for NO donation, with potential applications in managing cardiovascular conditions like hypertension [2].
Kinetic Behavior May follow classic Michaelis-Menten kinetics or exhibit atypical patterns like substrate inhibition; proper model fitting is essential [6].
Tautomerism The (Z)-amidoxime is the most stable and prevalent tautomer; this is the likely substrate form [2].

Future Perspectives and Conclusion

Further research is needed to fully elucidate the kinetics of this compound oxidation and definitively identify the human CYP450 isoforms involved. Investigating the potential for drug-drug interactions is crucial, as co-administered drugs could inhibit or induce the CYP450 isoforms responsible for amidoxime metabolism.

References

acetamidoxime cardiovascular effects blood pressure

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetamidoxime

This compound is an N-hydroxyamidine compound. In drug development, its primary significance lies in two key areas:

  • As a Prodrug for Amidines: The amidoxime functional group is less basic and uncharged at physiological pH, which gives it superior absorption and bioavailability compared to its parent amidine. Once absorbed, it is converted in vivo by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system into the active amidine drug [1] [2].
  • As a Nitric Oxide (NO) Donor: this compound can be oxidized by various enzymatic pathways, such as cytochrome P450 (CYP450), leading to the release of NO [2]. NO is a potent vasodilator, and this property is the main driver behind its observed cardiovascular effects, primarily the reduction of blood pressure.

Mechanism of Action on Blood Pressure

The blood pressure-lowering effect of this compound is primarily mediated through the NO release pathway. The following diagram illustrates the key signaling pathway and bioactivation process.

G AOX This compound Oxidation Oxidation AOX->Oxidation mARC mARC Enzyme (Prodrug Conversion) AOX->mARC Reduction CYP450 CYP450 Enzymes CYP450->Oxidation Catalyzes NO NO Release Oxidation->NO sGC sGC Activation NO->sGC cGMP cGMP Production sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation BP Blood Pressure ↓ Vasodilation->BP Amidine Amidine mARC->Amidine Active Amidine Drug

Quantitative Data on Cardiovascular Effects

The following table summarizes key experimental findings related to the cardiovascular effects of amidoximes, including this compound and its derivatives.

Table 1: Summary of Cardiovascular Effects of Amidoximes in Experimental Models

Compound / Model Observed Effect Magnitude / Dosage Key Findings

| Amidoxime-based cardiotonic agent [2] (Isolated cardiac & vascular tissues) | Positive chronotropic and inotropic effects | Not Specified | Increased heart muscle contractile force, reducing heart failure. | | Amidoximes & Oximes [2] (In vivo: rats, rabbits) | Vasodilation & Blood Pressure Reduction | Not Specified | Relaxation of aortic and tracheal rings; decreased arterial pressure and thrombi formation. | | Benzhydryl this compound (Prodrug) [1] (PAMPA-BBB Assay) | Improved Blood-Brain Barrier (BBB) Permeation | Log Pₑ ≈ -4.0 cm/s | The prodrug showed promising passive diffusion across the BBB, unlike the parent amidine, enabling central nervous system activity. |

Experimental Protocols for Evaluation

Below are detailed methodologies for key experiments used to study the cardiovascular impact of this compound.

Protocol 1: Assessing Vasodilatory Activity Using Isolated Aortic Rings

This ex vivo method directly measures the vasorelaxant potential of a compound.

  • Objective: To evaluate the direct vasodilatory effect of this compound on isolated vascular tissue.
  • Materials:
    • Organ bath system with aerated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C.
    • Aortic rings (2-3 mm) from Sprague-Dawley rats (or other suitable models).
    • Force transducers and data acquisition system.
    • Preconstricting agent: Phenylephrine (1 µM).
    • Endothelium-dependent vasodilator: Acetylcholine (1 µM) for validation.
    • Test compound: this compound solution (cumulative concentrations, e.g., 1 nM - 100 µM).
  • Procedure:
    • Suspend aortic rings in the organ bath under an optimal resting tension (e.g., 2 g). Allow equilibration for 60-90 minutes.
    • Preconstrict the rings with phenylephrine.
    • Verify endothelial integrity by adding acetylcholine, which should cause significant relaxation (>80%).
    • Wash the rings and preconstrict again with phenylephrine.
    • Once a stable contraction plateau is reached, add this compound cumulatively.
    • Record the isometric tension and calculate the percentage of relaxation relative to the precontracted state at each concentration.
  • Data Analysis: Generate a concentration-response curve and determine the half-maximal effective concentration (EC₅₀) for vasodilation.
Protocol 2: Evaluating Blood Pressure Effects in Conscious Rats

This in vivo protocol assesses the compound's systemic effect on blood pressure.

  • Objective: To measure the change in arterial blood pressure following administration of this compound.
  • Materials:
    • Conscious, freely moving rats instrumented with femoral or carotid arterial catheters.
    • Pressure transducer and continuous blood pressure monitoring system.
    • This compound for intravenous (IV) or oral (PO) administration.
  • Procedure:
    • Connect the arterial catheter to the pressure transducer and allow the animal to acclimatize.
    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
    • Administer the test compound (this compound) or vehicle control via the desired route (IV/PO).
    • Continuously monitor and record MAP and HR for several hours post-administration.
  • Data Analysis: Compare the peak change in MAP (∆MAP) and the area under the curve (AUC) for the blood pressure response between the treated and control groups.
Protocol 3: Measuring Nitric Oxide Release via Chemiluminescence

This method directly quantifies NO production from the compound.

  • Objective: To confirm and quantify NO release from this compound upon oxidation.
  • Materials:
    • Nitric Oxide Analyzer (NOA) with a reaction chamber.
    • Reaction medium (e.g., PBS, pH 7.4).
    • Oxidizing agent: 2-iodobenzoic acid (IBX) with tetraethylammonium bromide (TEAB) or rat liver microsomes containing CYP450 [2].
    • Standard NO solution for calibration.
  • Procedure:
    • Purge the system with an inert gas (e.g., N₂) to remove ambient NO.
    • Calibrate the NOA using a known concentration of an NO standard.
    • Incubate this compound with the chosen oxidizing system (chemical or enzymatic) in the sealed, purged reaction chamber.
    • The released NO is carried by the inert gas stream into the NOA for real-time detection and quantification.
  • Data Analysis: Calculate the total moles of NO released and the release kinetics (rate of production) from the recorded signal.

Application Notes for Researchers

  • Prodrug Strategy: this compound should be strongly considered a prodrug strategy when developing amidine-containing drugs with poor bioavailability. Its conversion via the mARC enzyme system is efficient and well-documented [1].
  • Dual Mechanisms: Be aware that a molecule containing an this compound moiety may exhibit dual effects: the activity of the parent amidine (e.g., nNOS inhibition) and the cardiovascular effects (blood pressure reduction) from NO release. Careful experimental design is needed to deconvolute these mechanisms.
  • Safety Profiling: The blood pressure-lowering effect, while beneficial in some contexts, could be a safety concern (e.g., hypotension) if the primary therapeutic target is not cardiovascular. Comprehensive cardiovascular safety pharmacology studies, including pressor effect assessments as per FDA guidance, are recommended [3].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies or need information on a different aspect, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Acetamidoxime-Induced Vasodilation in Aortic and Tracheal Ring Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amidoximes and Their Physiological Relevance

Amidoximes represent a promising class of compounds with significant potential for therapeutic applications in cardiovascular and respiratory diseases. These compounds, characterized by an amino group and a hydroxyimino group attached to the same carbon atom, have gained considerable scientific interest due to their ability to release nitric oxide (NO) upon enzymatic oxidation in biological systems [1]. NO is a crucial signaling molecule naturally synthesized in the human body that plays fundamental roles in vascular homeostasis, neurotransmission, and immunomodulation. The ability of amidoximes to serve as exogenous NO donors is particularly valuable in pathological conditions where endogenous NO synthesis is impaired, such as in hypertension, diabetes, and various inflammatory conditions [1].

Acetamidoxime, as a representative amidoxime compound, has demonstrated significant relaxation effects on both vascular and tracheal smooth muscle tissues. Early patent literature from the 1980s first indicated that compounds containing amidoxime functions possess cardiotonic activities and can reduce heart failure by increasing the contractile force of heart muscle [1]. Subsequent research has confirmed that amidoximes exert vasodilatory effects through their biotransformation into NO and potentially other vasoactive metabolites. The oxidation of amidoximes is primarily mediated by cytochrome P450 (CYP450) enzymes and other NADPH-dependent reductases, resulting in the transfer of an oxygen atom to the substrate with simultaneous release of NO [1]. This mechanistic pathway underpins the physiological effects observed in various experimental models, including the relaxation of aortic and tracheal rings, decreased arterial pressure, and reduced thrombus formation.

Structural and Chemical Properties of Amidoximes

Isomerism and Stability

Amidoximes exhibit complex structural isomerism that significantly influences their chemical behavior and biological activity. These compounds can exist as several tautomeric forms, including amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine configurations [1]. Theoretical and experimental studies consistently demonstrate that the Z-amidoxime isomer is the most thermodynamically stable and predominant form in both protic and aprotic solvents. For this compound specifically, the relative energies of the Z-aminonitrone and E-amidoxime tautomers are approximately 3.0 kcal/mol and 3.5 kcal/mol higher than the Z-amidoxime form, respectively [1]. Other tautomers, including E-aminonitrone and all iminohydroxylamine isomers, are considerably less energetically favorable with relative energies exceeding 8.5 kcal/mol. The nitroso-amine form is the least stable isomer with energy differences of approximately 30 kcal/mol compared to the Z-amidoxime form [1].

Nitric Oxide Release Capacity

The primary mechanism through which amidoximes exert their biological effects involves the enzymatic release of nitric oxide. The oxidation of amidoximes generates corresponding amides and/or nitriles through oxidative cleavage of C=N bonds to C=O bonds [1]. This process involves the transfer of one oxygen atom from O₂ to the substrate in a CYP450-dependent manner, with concomitant release of NO. This pathway mirrors the natural oxidation of N-hydroxy-l-arginine (NOHA), an intermediate in the arginine-NO pathway that contains an amidoxime function and is oxidized by NO-synthase (NOS) and CYP450 to release NO [1]. The biomimetic properties of amidoximes make them particularly valuable for therapeutic applications where endogenous NO production is compromised. Research has demonstrated that amidoximes exhibit important effects on the relaxation of both aortic and tracheal rings alongside other physiological effects including decreased arterial pressure and reduced thrombi formation [1].

Experimental Protocols for Aortic and Tracheal Ring Relaxation Studies

Tissue Preparation and Mounting
3.1.1 Aortic Ring Preparation
  • Tissue dissection: Excise the thoracic aorta from male Wistar rats (250-300 g) following approved ethical guidelines [2]. Carefully remove connective and adipose tissue while preserving the endothelium.
  • Ring preparation: Cross-cut the cleaned aorta into 3-5 mm segments and mount in organ baths containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.52, MgSO₄ 1.64, KH₂PO₄ 1.18, NaHCO₃ 7, and glucose 5.5) [2] [3].
  • Physiological conditions: Maintain tissues at 37°C while continuously bubbling with carbogen mixture (95% O₂/5% CO₂) to maintain physiological pH (7.4) [3].
  • Tension adjustment: Apply an optimal resting tension of 2 g for aortic rings [2] and allow tissues to equilibrate for at least 60 minutes with solution changes every 20 minutes.
3.1.2 Tracheal Ring Preparation
  • Tissue isolation: Isolate the trachea from male Wistar rats (250-300 g) and carefully remove surrounding connective tissue [2].
  • Segment preparation: Cross-cut the trachea into segments containing 2-3 cartilage rings (approximately 2-3 mm in width) [3].
  • Mounting technique: Mount each segment between two stainless steel hooks in organ baths with Krebs-Henseleit solution under the same conditions as aortic rings [3].
  • Tension optimization: Apply 1 g initial resting tension for tracheal rings [3] and equilibrate for 45-60 minutes with regular washing every 15 minutes.
Concentration-Response Studies
3.2.1 Pre-contraction and this compound Relaxation
  • Pre-contraction induction: Induce sustained contraction in tissue rings using either 1 μM carbachol (CCh) or 60 mM KCl [2] [4]. Allow contraction to reach a stable plateau before proceeding.
  • Cumulative this compound addition: Once sustained contraction is established, cumulatively add this compound in half-log or log increments (recommended range: 1-300 μM) [4].
  • Response measurement: Record relaxation responses as percentage decrease from the pre-contracted tension until maximum effect is achieved or no further relaxation occurs.
  • Control experiments: Conduct parallel control experiments with vehicle (DMSO, not exceeding 1% final concentration) to account for solvent effects [2].
3.2.2 Endothelium-Dependent vs. Independent Mechanisms
  • Endothelium-intact preparations: Preserve endothelial layer during tissue preparation to evaluate endothelium-dependent mechanisms [5].
  • Endothelium-denuded preparations: Carefully remove endothelium by gently rubbing the intimal surface with a moistened cotton swab [4]. Verify successful removal by absence of relaxation to acetylcholine (1 μM) in tissues pre-contracted with phenylephrine (1 μM) [4].
  • Pharmacological inhibition: Pre-incubate tissues for 30 minutes with L-NAME (100 μM), a nitric oxide synthase inhibitor, to assess NO-dependent relaxation pathways [5] [3].
Mechanism Evaluation Studies
3.3.1 Calcium Flux Studies
  • Calcium-free experiments: Incubate tissues in calcium-free Krebs solution containing 1 mM EGTA for 30 minutes to remove extracellular calcium [2] [4].
  • Receptor-operated calcium channels (ROCC): Pre-incubate tissues with phenylephrine (1 μM) in calcium-free solution, then add cumulative concentrations of CaCl₂ (0.01-3 mM) to evaluate calcium influx through ROCC [4].
  • Voltage-operated calcium channels (VOCC): Depolarize tissues with KCl (60 mM) in calcium-free solution, then add cumulative CaCl₂ (1-100 μM) to assess VOCC-mediated calcium influx [4].
  • This compound pre-incubation: Repeat above protocols with this compound pre-incubation (30 minutes) to evaluate its effect on calcium-induced contractions.
3.3.2 Potassium Channel Involvement
  • KATP channels: Pre-incubate tissues with glibenclamide (10 μM) for 15 minutes before constructing this compound relaxation curves [2].
  • KCa channels: Pre-incubate tissues with tetraethylammonium (TEA, 1 mM) for 15 minutes before this compound addition [5].
  • KV channels: Pre-incubate tissues with 4-aminopyridine (4-AP, 1 mM) for 15 minutes before evaluating this compound relaxation [5].

Table 1: Standard Agonists and Antagonists for Mechanism Studies

Target Agent Concentration Purpose Reference
NO synthase inhibitor L-NAME 100 μM Assess NO pathway involvement [3]
Soluble guanylyl cyclase inhibitor ODQ 10 μM Evaluate cGMP pathway [3]
COX inhibitor Indomethacin 10 μM Test prostanoid involvement [3]
KATP channel blocker Glibenclamide 10 μM Assess KATP channel role [2]
KCa channel blocker Tetraethylammonium 1 mM Evaluate KCa channel involvement [5]
β-adrenoceptor blocker Propranolol 1 μM Exclude β-adrenoceptor role [2]
Calcium channel blocker Verapamil 1 μM Positive control for Ca²⁺ channel blockade [4]

Data Analysis and Interpretation

Quantitative Analysis of Relaxation Effects
  • Response calculation: Express relaxation as percentage reversal of agonist-induced contraction using the formula: % Relaxation = [(Tpre - Tdrug)/(Tpre - Tbasal)] × 100, where Tpre is tension before this compound addition, Tdrug is tension after this compound addition, and Tbasal is baseline tension before pre-contraction [4].
  • Concentration-response curve fitting: Fit data to a sigmoidal function using nonlinear regression analysis to determine EC₅₀ values (concentration producing 50% of maximal effect) and maximal response (Emax) [4].
  • Statistical analysis: Express all data as mean ± SEM of n experiments. Use appropriate statistical tests (Student's t-test, one-way ANOVA followed by post-hoc tests) with significance defined as p < 0.05.

Table 2: Expected Relaxation Parameters for this compound in Various Tissue Preparations

Tissue Type Pre-contraction Agent Expected EC₅₀ (μM) Expected Emax (% Relaxation) Potential Mechanisms
Aortic ring (endothelium-intact) Phenylephrine (1 μM) ~35-50 ~65-75 NO release, Calcium channel blockade
Aortic ring (endothelium-denuded) Phenylephrine (1 μM) ~35-50 ~65-75 Calcium channel blockade
Aortic ring (endothelium-intact) KCl (60 mM) ~15-25 ~65-70 Calcium channel blockade
Tracheal ring Carbachol (1 μM) ~40-60 ~70-80 NO release, Potassium channel activation
Tracheal ring KCl (80 mM) ~20-30 ~60-70 Calcium channel blockade
Interpretation of Mechanistic Studies

The relaxation pattern of this compound across different experimental conditions provides crucial insights into its mechanism of action. Similar relaxation in endothelium-intact and endothelium-denuded preparations suggests primarily endothelium-independent mechanisms [4]. Significant rightward shifts in calcium concentration-response curves in both KCl and phenylephrine pre-contracted tissues indicate calcium channel blockade as a key mechanism [4]. Inhibition of relaxation by L-NAME and ODQ suggests involvement of the NO-cGMP pathway [3], while enhancement of relaxation by potassium channel blockers indicates possible potassium channel activation [2].

G cluster_extra External Factors cluster_intra Intracellular Pathways This compound This compound EnzymaticOxidation EnzymaticOxidation This compound->EnzymaticOxidation CalciumBlockade CalciumBlockade This compound->CalciumBlockade Direct effect KChannelActivation KChannelActivation This compound->KChannelActivation Potential pathway NORelease NORelease EnzymaticOxidation->NORelease CYP450-mediated cGMPPathway cGMPPathway NORelease->cGMPPathway IntracellularCa IntracellularCa CalciumBlockade->IntracellularCa MembraneHyperpolarization MembraneHyperpolarization KChannelActivation->MembraneHyperpolarization cGMPPathway->IntracellularCa Relaxation Relaxation IntracellularCa->Relaxation MembraneHyperpolarization->IntracellularCa

Figure 1: Proposed Signaling Pathways for this compound-Induced Relaxation. This compound exerts relaxation through multiple pathways, primarily involving enzymatic NO release and calcium channel blockade.

Technical Considerations and Troubleshooting

Experimental Timing and Tissue Viability
  • Critical timing: Complete experiments within 6-8 hours after tissue dissection to maintain optimal tissue viability and responsiveness [2].
  • Viability assessment: Verify tissue viability at the beginning and end of experiments by confirming maintained response to standard agonists. A decrease greater than 20% in contractile response indicates compromised tissue viability.
  • Solution freshness: Prepare fresh Krebs solution daily and maintain strict carbogen bubbling to ensure proper oxygenation and pH stability throughout experiments [3].
Data Interpretation Caveats
  • Non-specific effects: Include appropriate vehicle controls as amidoximes may interact with various enzymatic systems beyond the primary targets [1].
  • Species differences: Acknowledge potential species-specific variations in response when extrapolating data between experimental models and human applications [2].
  • Enzymatic variability: Consider inter-individual variations in CYP450 expression that may affect the metabolic conversion of this compound to active metabolites [1].

G cluster_mechanism Mechanistic Evaluation (Optional) Start Tissue Extraction (Rat Aorta/Trachea) Preparation Tissue Preparation (Cleaning, Ring Cutting) Start->Preparation Mounting Organ Bath Mounting (Optimal Tension Application) Preparation->Mounting Equilibration Equilibration Period (60 min with Regular Washing) Mounting->Equilibration ViabilityTest Viability Assessment (Contractile Response Check) Equilibration->ViabilityTest PreContraction Induce Pre-contraction (Carbachol, Phenylephrine, or KCl) ViabilityTest->PreContraction Treatment This compound Addition (Cumulative Concentration-Response) PreContraction->Treatment InhibitorIncubation Inhibitor Pre-incubation (L-NAME, ODQ, Channel Blockers) Treatment->InhibitorIncubation For mechanistic studies CalciumStudies Calcium Flux Experiments (Calcium-Free Conditions) Treatment->CalciumStudies For calcium studies DataCollection Data Collection (Tension Measurement) Treatment->DataCollection InhibitorIncubation->DataCollection CalciumStudies->DataCollection Analysis Data Analysis (EC₅₀, Eₘₐₓ Calculation) DataCollection->Analysis

Figure 2: Experimental Workflow for this compound Relaxation Studies. The schematic outlines the sequential steps for evaluating this compound-induced relaxation in isolated tissue preparations.

Conclusion

These application notes provide comprehensive methodologies for investigating the vasodilatory and bronchodilatory properties of this compound using ex vivo tissue preparations. The detailed protocols enable researchers to systematically evaluate the concentration-dependent effects and underlying mechanisms of action of this promising amidoxime compound. The experimental approaches outlined here facilitate standardized assessment of this compound's potential therapeutic applications in cardiovascular and respiratory disorders characterized by smooth muscle hyperreactivity. Through careful implementation of these protocols and appropriate interpretation of results within their technical limitations, researchers can generate valuable data to advance the development of novel amidoxime-based therapeutics.

References

Comprehensive Application Notes and Protocols: Amidoxime-Functionalized Materials for Uranium Extraction from Seawater

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

The escalating global demand for nuclear energy has intensified the search for sustainable uranium resources beyond conventional terrestrial mining. With terrestrial uranium reserves projected to be depleted within the next century and the oceanic uranium reservoir containing approximately 4.5 billion tons—nearly a thousand times terrestrial reserves—extracting uranium from seawater represents a promising solution to support long-term nuclear energy sustainability [1] [2]. However, this endeavor faces significant challenges due to the exceptionally low concentration of uranium in seawater (approximately 3.3 μg/L or 3.3 ppb), the complex marine chemistry characterized by high salinity and competing metal ions, and the presence of biological fouling organisms that can impair extraction materials [3] [2].

Among various extraction technologies, adsorption-based approaches using functionalized materials have emerged as the most promising method due to their operational simplicity, reusability, low energy consumption, and minimal environmental impact [1]. While numerous functional groups have been investigated for uranium capture, amidoxime-based ligands (-C(NH₂)=N-OH) have demonstrated superior performance with exceptional affinity and selectivity for uranyl ions (UO₂²⁺) in seawater, making them the predominant functional group for advanced uranium extraction materials [1] [2]. The remarkable efficiency of amidoxime groups stems from their dual-donor coordination capability, where both oxygen and nitrogen atoms form stable chelate complexes with the uranyl cation, effectively competing against other abundant ions in seawater such as vanadium, iron, and copper [1].

Recent research has focused on enhancing amidoxime-based materials through strategic bifunctionalization, structural optimization, and incorporation of secondary mechanisms to address limitations in selectivity, adsorption kinetics, and binding site utilization. These advancements have led to the development of sophisticated adsorbents with significantly improved uranium extraction capabilities from both simulated and natural seawater environments [1] [4] [5]. These protocols comprehensively detail the synthesis, characterization, and evaluation procedures for state-of-the-art amidoxime-functionalized materials, providing researchers with practical methodologies for advancing this critical field of study.

Material Synthesis Protocols

Bifunctionalized Mesoporous Silica Adsorbents

The integration of amidoxime groups with complementary functional groups on mesoporous silica substrates creates synergistic enhancement for uranium extraction through combined coordination effects and improved accessibility to binding sites [1].

2.1.1 Reagents and Equipment
  • Matrix Material: SBA-15 mesoporous silica (commercially available)
  • Functionalization Agents: 3-aminopropyltriethoxysilane (APTES), diethylphosphatoethyltriethoxysilane (PETES), 2-cyanoethyltriethoxysilane (CTES)
  • Amidoxime Precursor: Salicylaldoxime
  • Solvents: Anhydrous toluene, ethanol, deionized water
  • Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating, vacuum desiccator, Soxhlet extractor, oven
2.1.2 Step-by-Step Procedure
  • Primary Amine Functionalization:

    • Disperse 2.0 g of SBA-15 in 150 mL of anhydrous toluene in a three-neck flask
    • Add 4.8 mL of APTES (3-aminopropyltriethoxysilane) dropwise under nitrogen atmosphere
    • Reflux the mixture at 110°C for 24 hours with continuous stirring
    • Cool to room temperature, collect by filtration, and wash extensively with toluene and ethanol
    • Dry under vacuum at 60°C for 12 hours to obtain amino-functionalized SBA-15 (SBA-15-N)
  • Carboxyl Group Introduction:

    • Hydrolyze 2.0 g of cyano-functionalized SBA-15 (prepared using CTES) with 100 mL of 10% H₂SO₄ solution
    • Reflux at 100°C for 4 hours to convert cyano groups to carboxyl groups
    • Neutralize with dilute NaOH solution, filter, and wash with deionized water until neutral pH
    • Dry under vacuum at 60°C to obtain carboxyl-functionalized SBA-15 (SBA-15-C)
  • Phosphoryl Group Grafting:

    • Disperse 2.0 g of SBA-15 in 150 mL of anhydrous toluene
    • Add 5.2 mL of PETES (diethylphosphatoethyltriethoxysilane) dropwise under nitrogen
    • Reflux at 110°C for 24 hours with continuous stirring
    • Filter, wash with toluene and ethanol, and dry under vacuum
  • Aldoxime Functionalization:

    • React primary functionalized materials (SBA-15-N, SBA-15-C, or SBA-15-P) with salicylaldoxime (molar ratio 1:2) in ethanol
    • Reflux at 80°C for 12 hours
    • Cool, filter, and wash thoroughly with ethanol
    • Purify via Soxhlet extraction with ethanol for 24 hours
    • Dry under vacuum at 60°C to obtain final bifunctional materials (SBA-15-SAO-N, SBA-15-SAO-C, SBA-15-SAO-P)

Table 1: Bifunctional Mesoporous Silica Materials and Their Characteristics

Material ID Functional Groups Surface Area (m²/g) Pore Volume (cm³/g) Primary Applications
SBA-15-SAO-N Aldoxime + Amino 387.5 0.86 High-capacity uranium adsorption
SBA-15-SAO-C Aldoxime + Carboxyl 352.7 0.79 Selective uranium capture
SBA-15-SAO-P Aldoxime + Phosphoryl 321.3 0.72 Enhanced coordination with uranyl
Micro-Redox Reactor Embedded Seaweed-Like Adsorbents

This innovative approach integrates valence-variable copper atoms within a polymer matrix to create internal redox reactors that enhance binding site regeneration and provide anti-biofouling properties [4].

2.2.1 Reagents and Equipment
  • Polymer Precursors: Acrylonitrile (AN), acrylamide (AM), carboxymethyl chitosan (CMCS)
  • Cross-linking Agent: Copper nitrate (Cu(NO₃)₂)
  • Amidoximation Agent: Hydroxylamine hydrochloride
  • Solvents: Dimethyl sulfoxide (DMSO), sodium carbonate solution
  • Equipment: Mechanical stirrer, syringe pump, freeze-dryer, water bath
2.2.2 Step-by-Step Procedure
  • Copolymer Synthesis:

    • Dissolve AN (6.0 g) and AM (4.0 g) in 100 mL DMSO
    • Add 0.1 g azobisisobutyronitrile (AIBN) as initiator
    • Heat at 65°C for 6 hours under nitrogen with continuous stirring
    • Precipitate in deionized water, filter, and dry to obtain P(AN-co-AM)
  • Amidoxime Functionalization:

    • React P(AN-co-AM) (5.0 g) with hydroxylamine hydrochloride (10.0 g) in 150 mL methanol/water (1:1) mixture
    • Adjust pH to 9-10 with sodium carbonate
    • Heat at 80°C for 4 hours with stirring
    • Cool, filter, and wash with deionized water
    • Dry at 50°C to obtain amidoxime-functionalized polymer P(AO-co-AM)
  • Seaweed-Like Adsorbent Formation:

    • Prepare 3% (w/v) solution of CMCS in deionized water
    • Prepare 5% (w/v) solution of P(AO-co-AM) in DMSO
    • Mix CMCS and P(AO-co-AM) solutions at 1:2 volume ratio with vigorous stirring
    • Add 0.1 M Cu(NO₃)₂ solution dropwise using syringe pump until gel formation
    • Extrude the gel into seaweed-like strings or balls using appropriate nozzles
    • Immerse in 0.1 M NaOH solution for activation (induces wrinkle formation)
    • Wash with deionized water until neutral pH and freeze-dry for storage
Zwitterion-Modified Cryogel Adsorbents

Incorporating zwitterionic components such as sulfobetaine methacrylate (SBMA) enhances hydrophilicity, anti-fouling properties, and salt tolerance while creating optimized porous structures for improved uranium adsorption [5].

2.3.1 Reagents and Equipment
  • Monomers: Acrylonitrile (AN), sulfobetaine methacrylate (SBMA)
  • Cross-linker: N,N'-methylenebisacrylamide (MBA)
  • Initiator: Benzoyl peroxide (BPO)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Equipment: Cryogenic reaction vessel, vacuum oven, freeze-dryer
2.3.2 Step-by-Step Procedure
  • Monomer Solution Preparation:

    • Dissolve AN and SBMA (molar ratio 1.5:1) in DMSO to achieve 15% total monomer concentration
    • Add MBA (3% relative to total monomers) as cross-linker
    • Add BPO (1% relative to total monomers) as initiator
    • Degas solution by bubbling nitrogen for 15 minutes
  • Cryo-Polymerization:

    • Transfer solution to cryogenic reaction vessel
    • Cool to -20°C at controlled rate of 1°C per minute
    • Maintain at -20°C for 24 hours to allow polymerization
    • Gradually warm to room temperature over 12 hours
  • Amidoxime Functionalization:

    • Immerse cryogel in hydroxylamine solution (10% w/v in methanol/water 1:1)
    • Adjust pH to 9-10 with sodium carbonate
    • Heat at 80°C for 4 hours with gentle agitation
    • Wash thoroughly with deionized water
    • Freeze-dry for 24 hours to obtain porous PAO-SBMA-1.5 cryogel
Amidoxime-Functionalized MXene/Graphene Oxide Aerogel

Combining the photothermal properties of MXene with the structural stability of graphene oxide and the selective coordination of amidoxime creates a multifunctional adsorbent with enhanced uranium capture capabilities [6].

2.4.1 Reagents and Equipment
  • MXene (Ti₃C₂T₄) synthesized from MAX phase (Ti₃AlC₂)
  • Graphene oxide (GO) aqueous dispersion (5 mg/mL)
  • Amidoxime Ligand: 1,3-diamino-1,2,3-trioxime propane (AMID)
  • Cross-linking Agents: L-cysteine, L-ascorbic acid
  • Equipment: Ultrasonic bath, freeze-dryer, vacuum oven, hydrothermal reactor
2.4.2 Step-by-Step Procedure
  • MXene/GO Hybrid Dispersion:

    • Prepare MXene dispersion (10 mg/mL) by ultrasonic exfoliation in deionized water
    • Mix MXene dispersion (3 mL) with GO dispersion (1 mL, 10 mg/mL)
    • Sonicate for 30 minutes to achieve homogeneous dispersion
  • Three-Dimensional Aerogel Formation:

    • Add L-cysteine (9 mg) and L-ascorbic acid (9 mg) to MXene/GO dispersion
    • Stir for 30 minutes followed by ultrasonic dispersion
    • Transfer to sealed glass vial and heat at 70°C for 6 hours
    • Carefully remove formed hydrogel and freeze-dry for 48 hours
  • Amidoxime Functionalization:

    • Prepare AMID solution (5% w/v in ethanol/water 1:1)
    • Immerse MXene/GO aerogel in AMID solution
    • Heat at 60°C for 12 hours with gentle shaking
    • Wash with ethanol/water mixture to remove unreacted ligand
    • Freeze-dry for 24 hours to obtain AMID/MXene/GO aerogel

Material Characterization Methods

Comprehensive characterization is essential for correlating material properties with uranium adsorption performance. The following protocols detail standardized characterization techniques for amidoxime-functionalized adsorbents.

Structural and Chemical Characterization
  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Prepare samples as KBr pellets (1-2 mg sample in 200 mg KBr)
    • Collect spectra in range 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
    • Identify characteristic peaks: amidoxime (C=N at 1650 cm⁻¹, N-O at 920 cm⁻¹), carboxyl (C=O at 1720 cm⁻¹), amine (N-H at 1550-1650 cm⁻¹) [1]
  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount powder samples on conductive tape
    • Use monochromatic Al Kα radiation (1486.6 eV)
    • Analyze high-resolution spectra of U 4f, N 1s, O 1s, C 1s regions
    • Apply charge correction referencing C 1s at 284.8 eV
  • X-ray Diffraction (XRD):

    • Use Cu Kα radiation (λ = 1.5418 Å)
    • Scan range: 5-80° 2θ with step size 0.02°
    • Analyze for structural ordering and phase identification
  • BET Surface Area and Porosity Analysis:

    • Degas samples at 150°C for 6 hours under vacuum
    • Perform N₂ adsorption-desorption at 77 K
    • Calculate specific surface area using BET model
    • Determine pore size distribution using BJH method
Morphological Characterization
  • Scanning Electron Microscopy (SEM):

    • Sputter-coat samples with 5-10 nm gold/palladium layer
    • Image at accelerating voltages of 5-15 kV
    • Analyze surface morphology and pore structure
  • Transmission Electron Microscopy (TEM):

    • Disperse samples in ethanol and deposit on carbon-coated copper grids
    • Image at 200 kV accelerating voltage
    • Analyze internal structure and elemental distribution via EDS mapping
  • High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM):

    • Prepare thin sections of adsorbent materials
    • Image at high resolution to identify single-atom distributions (e.g., Cu in micro-redox reactors) [4]
Uranium Adsorption Assessment
  • Batch Adsorption Experiments:

    • Prepare uranium stock solution (1000 ppm) from uranyl nitrate hexahydrate
    • Dilute to desired concentrations (1-100 ppm) for adsorption tests
    • Adjust pH using HNO₃ or NaOH solutions
    • Add adsorbent (typically 5-20 mg) to uranium solution (50-100 mL)
    • Agitate at constant temperature for specified time periods
    • Separate adsorbent by filtration or centrifugation
    • Analyze uranium concentration in supernatant via ICP-MS or UV-Vis spectroscopy with arsenazo III method
  • Adsorption Kinetics Analysis:

    • Collect samples at regular time intervals (5 min to 48 hours)
    • Fit data to pseudo-first-order and pseudo-second-order models
    • Calculate rate constants and equilibrium adsorption capacities
  • Adsorption Isotherm Studies:

    • Test across uranium concentrations (10-500 ppm)
    • Fit data to Langmuir and Freundlich isotherm models
    • Calculate maximum adsorption capacity and affinity parameters
  • Selectivity Experiments:

    • Prepare synthetic seawater containing competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, V⁵⁺, Fe³⁺)
    • Measure distribution coefficients (Kd) for each metal ion
    • Calculate selectivity coefficients (Kd,U/Kd,M) for uranium relative to competing metals

Table 2: Standard Adsorption Test Conditions for Uranium Extraction Studies

Parameter Typical Range Standard Condition Analytical Method
pH 4.0-8.5 6.0 (simulated seawater) pH meter
Initial U concentration 10-500 ppm (lab) 3.3 ppb (natural seawater) 32 ppm (lab tests) ICP-MS, Arsenazo III method
Adsorbent dosage 0.1-1.0 g/L 0.2 g/L Precision balance
Contact time 5 min - 48 hours 24 hours (equilibrium) Time-series sampling
Temperature 15-35°C 25°C Thermostatic shaker
Solution volume 50-1000 mL 100 mL Graduated cylinder

Adsorption Performance and Evaluation

Quantitative Performance Metrics

Rigorous evaluation under standardized conditions enables meaningful comparison of adsorption performance across different material platforms.

Table 3: Performance Comparison of Amidoxime-Based Adsorbents for Uranium Extraction

Adsorbent Material Max Capacity (mg U/g) Equilibrium Time Natural Seawater Performance (mg U/g) Selectivity (U/V) Reference
SBA-15-SAO-N (bifunctional) 701.85 ~60 min 12.46 (28 days) 78.1 [1]
CMCS/P(AO-co-AM)-Cu (micro-redox) 962.40 ~90 min 14.62 (56 days) N/R [4]
PAO-SBMA-1.5 (zwitterionic) 1595.9 ~120 min 13.88 (21 days) Enhanced [5]
AMID/MXene/GO (photothermal) 462.07 ~180 min N/R High [6]
Conventional poly(amidoxime) 300-600 Several hours 5-10 (28 days) Low [2]
Optimization Parameters for Uranium Adsorption

Systematic optimization of adsorption conditions is critical for achieving maximum performance from amidoxime-functionalized materials.

  • pH Optimization:

    • Test across pH range 4.0-8.5 using buffer solutions
    • Maximum adsorption typically observed at pH 6.0-7.0
    • Consider uranium speciation: UO₂²⁺ dominates at pH <6, carbonate complexes form at pH >7
  • Contact Time and Kinetics:

    • Monitor adsorption at regular intervals until equilibrium
    • Most materials reach 70-80% of capacity within first 2 hours
    • Full equilibrium typically achieved within 24 hours
  • Initial Uranium Concentration:

    • Test across concentration range 10-500 mg/L
    • Higher concentrations accelerate saturation
    • Lower concentrations more relevant to seawater conditions (3.3 μg/L)
  • Temperature Effects:

    • Perform tests at 15°C, 25°C, and 35°C
    • Calculate thermodynamic parameters (ΔG, ΔH, ΔS)
    • Most adsorption processes are endothermic
  • Competing Ions Assessment:

    • Test in synthetic seawater containing major ions
    • Vanadium (V) presents greatest competitive challenge
    • Calculate selectivity coefficients for uranium over competing ions

Mechanistic Insights and Enhancement Strategies

Coordination Chemistry of Uranium with Amidoxime

The exceptional uranium capture capability of amidoxime-functionalized materials stems from their unique coordination geometry with the uranyl ion (UO₂²⁺). Spectroscopic studies using EXAFS (Extended X-ray Absorption Fine Structure) and XPS have revealed that amidoxime groups form stable five-membered chelate rings with uranyl ions through simultaneous coordination of both the oxime oxygen (hard donor) and imine nitrogen (softer donor) atoms [4]. This bidentate binding mode creates exceptionally stable complexes with stability constants (log K) exceeding 12, enabling effective competition against carbonate ions and other ligands present in seawater.

Recent advanced materials have incorporated synergistic functional groups that further enhance uranium capture through multiple coordination mechanisms. For instance, in bifunctional SBA-15-SAO-N materials, the amino groups provide additional electron donation to the uranyl center, while also creating a more basic local environment that favors uranyl complexation over competing cations like vanadium [1]. Similarly, zwitterionic SBMA components enhance uranium capture through a triple mechanism: (1) creating optimized porous structures for improved accessibility; (2) generating anti-fouling hydration layers via their hydrophilic character; and (3) pre-concentrating uranyl ions through electrostatic interactions with sulfonate groups before final coordination with amidoxime sites [5].

The following diagram illustrates the uranium adsorption workflow using amidoxime-functionalized materials:

G Uranium Adsorption Workflow with Amidoxime-Functionalized Materials Start Start: Material Preparation Functionalization Material Functionalization with Amidoxime Groups Start->Functionalization Synthesis Protocols Characterization Material Characterization FT-IR, BET, SEM, TEM Functionalization->Characterization Quality Control Adsorption Uranium Adsorption Batch Experiments Characterization->Adsorption Optimized Conditions Mechanism Coordination Mechanism Bidentate Chelation Adsorption->Mechanism Spectroscopic Analysis Enhancement Performance Enhancement Bifunctionalization, Redox Mechanism->Enhancement Structure-Activity Relationship Application Seawater Application Field Testing Enhancement->Application Scaled-Up Production

Innovative Enhancement Strategies
5.2.1 Micro-Redox Reactors for Binding Site Regeneration

A groundbreaking approach addresses the fundamental limitation of binding site saturation through the incorporation of internal redox reactors based on Cu(I)/Cu(II) conversion chemistry [4]. These reactors, constructed by doping single copper atoms within the adsorbent matrix, enable the in situ reduction of captured hexavalent uranium (U(VI)) to tetravalent uranium (U(IV)), which precipitates as insoluble UO₂ within the material pores. This transformation effectively regenerates binding sites for continued uranium capture, increasing the utilization rate of amidoxime groups by more than 25% compared to conventional materials. Additionally, the redox-active copper centers generate reactive oxygen species that impart significant anti-biofouling properties, addressing a major challenge in long-term seawater deployment.

5.2.2 Photothermal Enhancement

MXene-based composite materials leverage their exceptional photothermal conversion efficiency to enhance uranium capture through localized heating effects [6]. Under simulated solar irradiation, these materials exhibit elevated surface temperatures that accelerate adsorption kinetics through several mechanisms: (1) increased diffusion rates of uranyl ions to binding sites; (2) enhanced coordination reaction rates; and (3) reduced solution viscosity at the material-solution interface. This photothermal effect enables adsorption capacities of 462.07 mg/g under illumination compared to 348.52 mg/g in dark conditions, representing a 32.6% enhancement through solar energy utilization.

5.2.3 Zwitterion-Mediated Triple Enhancement

The incorporation of zwitterionic SBMA components provides a multi-faceted enhancement strategy that addresses several limitations simultaneously [5]. First, the zwitterions facilitate the formation of interconnected porous networks with optimized pore structures that enhance accessibility to binding sites. Second, the super-hydrophilic character and anti-polyelectrolyte effect of zwitterions impart exceptional resistance to salt-induced shrinkage and biofouling. Third, the negatively charged sulfonate groups electrostatically attract and pre-concentrate uranyl ions near amidoxime sites, significantly improving coordination efficiency. This triple enhancement mechanism results in exceptional adsorption capacities reaching 1595.9 mg/g in laboratory tests and 13.88 mg/g in natural seawater over 21 days.

The following diagram illustrates the coordination mechanism and enhancement strategies:

G Coordination Mechanism and Enhancement Strategies Uranyl Uranyl Ion (UO₂²⁺) in Seawater Coordination Coordination with Amidoxime Groups Uranyl->Coordination Diffusion to Active Sites Bidentate Bidentate Chelation Formation Coordination->Bidentate O and N Coordination Enhanced Enhanced Uranium Capture Bidentate->Enhanced Stable Complex Formation Strategy1 Micro-Redox Reactors Cu(I)/Cu(II) Conversion Strategy1->Enhanced Site Regeneration Strategy2 Zwitterionic Enhancement Triple Mechanism Strategy2->Enhanced Multi-Mechanism Strategy3 Photothermal Effect MXene Composites Strategy3->Enhanced Kinetic Enhancement

Applications and Future Perspectives

Practical Implementation Considerations

The transition from laboratory-scale development to practical seawater implementation requires addressing several engineering challenges. For marine deployment, adsorbents are typically packaged in braided arrays or porous containers that maximize surface area while withstanding ocean currents and mechanical stress [2]. Long-term durability studies have demonstrated that optimized amidoxime-based materials maintain structural integrity and adsorption performance through multiple adsorption-desorption cycles (typically 5-10 cycles), with efficiency retention exceeding 80% after regeneration with acid eluents (typically 0.5-1.0 M HCl or carbonate solutions) [2].

Economic analyses indicate that recent advances have substantially improved the cost-effectiveness of seawater uranium extraction. Traditional adsorption methods were estimated at approximately $205 per kilogram of uranium, while innovative electrochemical approaches have reduced costs to approximately $83 per kilogram through a 1000-fold reduction in energy consumption [7]. These cost reductions, coupled with enhanced adsorption capacities, bring seawater uranium extraction closer to economic viability, particularly for countries with limited terrestrial uranium resources but extensive coastlines.

Future Research Directions

Despite significant progress, several research challenges warrant continued investigation:

  • Selectivity Enhancement: While amidoxime groups exhibit good uranium selectivity, competing vanadium ions still present significant challenges. Developing vanadium-resistant ligands or implementing sequential elution strategies could improve overall efficiency [1].

  • Binding Site Utilization: Even advanced materials rarely exceed 25% utilization of available amidoxime groups. Developing novel structural designs that improve accessibility or implementing stimuli-responsive systems that enhance site regeneration could dramatically improve efficiency [4].

  • Marine Durability: Long-term resistance to biofouling, mechanical degradation, and chemical stability in seawater requires further improvement through advanced material engineering and surface modification strategies [5].

  • Scalable Manufacturing: Developing cost-effective, scalable synthesis methods for advanced adsorbents remains essential for practical implementation. Continuous flow processes and green chemistry approaches could address this challenge [6].

  • Advanced Characterization: Applying sophisticated analytical techniques such as synchrotron-based spectroscopy and computational modeling will provide deeper insights into coordination mechanisms and guide rational material design [1].

The integration of artificial intelligence and machine learning approaches for high-throughput screening of ligand combinations and material configurations represents a promising direction for accelerating the development of next-generation adsorbents with enhanced performance characteristics [8]. Additionally, the exploration of multi-functional systems that combine uranium extraction with other valuable element recovery (e.g., lithium, vanadium) could improve the overall economic viability of seawater mining operations.

Conclusion

These application notes and protocols provide comprehensive methodologies for the synthesis, characterization, and evaluation of advanced amidoxime-functionalized materials for uranium extraction from seawater. The documented approaches—including bifunctional mesoporous silica, micro-redox reactor systems, zwitterion-enhanced cryogels, and photothermal MXene composites—represent the current state-of-the-art in this critical field. By following these standardized protocols, researchers can systematically develop and optimize adsorbents with enhanced capacity, selectivity, and durability for sustainable uranium recovery from seawater. The continued advancement of these technologies holds significant promise for supporting the long-term sustainability of nuclear power as a low-carbon energy source.

References

acetamidoxime polymer adsorbent material development

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Amidoxime-Functionalized Adsorbents

The synthesis involves a two-step process where a base polymer is first grafted with nitrile-containing monomers using gamma radiation, followed by a chemical conversion of the nitrile groups to amidoxime [1] [2].

Materials
  • Base Polymer: Low-Density Polyethylene (LDPE) sheets (25-50 µm thickness) [1] [2].
  • Monomers: Acrylonitrile (AN) and a co-monomer, typically Acrylic Acid (AAc) or Methacrylic Acid (MAA) [1] [2].
  • Solvent: A mixture of methanol and distilled water (e.g., 30/70 or 50/50 v/v%) [1] [2].
  • Inhibitor: Ferric Chloride (FeCl₃, ~2.5% by weight) to prevent homopolymerization [1].
  • Reagent for Amidoximation: Hydroxylamine hydrochloride (NH₂OH·HCl) [1] [2].
  • pH Adjuster: Potassium Hydroxide (KOH) [1].
  • Radiation Source: Cobalt-60 (Co-60) gamma irradiator [1] [2].
Step-by-Step Protocol
  • Preparation of Base Polymer: Cut LDPE sheets into strips (e.g., 4 cm x 5 cm). Clean them with acetone and dry thoroughly in a vacuum oven at 50 °C. Record the initial dry weight (W₀) [1] [2].
  • Preparation of Grafting Solution:
    • Dissolve the inhibitor (FeCl₃) in the methanol/water solvent [1].
    • Add the monomers. A typical comonomer concentration is 60% by volume, with an AN/AAc or AN/MAA composition of 80/20 to 60/40 [1] [2].
    • Degas the solution by bubbling pure nitrogen gas for about 5 minutes to remove oxygen [1].
  • Radiation-Induced Grafting:
    • Immerse the prepared LDPE strips in the grafting solution.
    • Irradiate the samples using a Co-60 source. An optimized total dose is between 25 kGy and 40 kGy [1] [2].
    • After irradiation, remove the grafted films (now called co-grafted sheets) and wash them thoroughly with methanol and deionized water to remove any residual monomers and homopolymer. Dry and weigh them (W₁) [1] [2].
  • Amidoximation Reaction:
    • Prepare a 3% w/v solution of hydroxylamine hydrochloride in a 1:1 methanol-water mixture [1].
    • Adjust the pH of this solution to 7.0 using KOH [1].
    • React the grafted films in this solution at 80 °C for 2 hours [1]. This converts the nitrile groups (-C≡N) to amidoxime groups (-C(NH₂)=NOH).
    • Wash the final Amidoxime sheet (AO-sheet) and dry it [1].

The degree of grafting is a critical parameter calculated as follows [1]: Degree of Grafting (%) = [(W₁ - W₀) / W₀] × 100

Characterization of the Synthesized Adsorbent

The synthesized AO-sheet should be characterized to confirm its properties using standard techniques detailed in the literature [1] [2].

Technique Purpose Key Findings
Fourier Transform Infrared Spectroscopy (FTIR) Identify functional groups. Appearance of peaks at ~1650 cm⁻¹ (C=N) and ~910 cm⁻¹ (N-O), confirming amidoxime formation [1] [2].
Scanning Electron Microscopy (SEM) Analyze surface morphology. Shows a rough, heterogeneous surface post-grafting compared to the smooth surface of pure LDPE [1] [2].
Thermogravimetric Analysis (TGA) Determine thermal stability. The grafted material exhibits higher thermal stability than pure LDPE [1].
X-ray Diffraction (XRD) Analyze crystallinity. Grafting can reduce the crystallinity of LDPE, creating a more amorphous structure favorable for adsorption [1].
Mechanical Testing Measure tensile strength & elongation. Grafting can alter mechanical properties, which is important for practical application [1].

Batch Adsorption Experiments

This protocol evaluates the effectiveness of the AO-sheet in adsorbing heavy metals from aqueous solutions.

Materials
  • Adsorbent: Synthesized AO-sheet.
  • Metal Solutions: Stock solutions (e.g., 1000 mg/L) of target metal ions (Zn²⁺, Cu²⁺, Pb²⁺, As³⁺) prepared from their salts [2].
  • Equipment: Shaker, pH meter, Atomic Absorption Spectrophotometer (AAS) or ICP-OES.
Step-by-Step Protocol
  • Experimental Setup: Weigh 0.1 g of the AO-sheet and place it in a container with 20 mL of the metal ion solution [1] [2].
  • Parameter Variation: Conduct experiments by varying one parameter at a time:
    • Initial Concentration: Use a range of concentrations (e.g., from low ppm to hundreds of ppm) [2].
    • Contact Time: Agitate the samples for different durations, from hours up to several weeks, and measure uptake at intervals [2].
    • pH: Adjust the initial pH of the solution using dilute HNO₃ or KOH/NaOH over a range (e.g., 3–9) [2].
  • Analysis: After the contact time, separate the adsorbent from the solution. Analyze the remaining metal ion concentration in the solution (C₂) using AAS or ICP-OES [1] [2].

The sorption percentage and adsorption capacity are key metrics calculated as follows [1]:

  • Sorption (%) = (C₁ - C₂) / C₁ × 100
  • Q (mg/g) = V (C₁ - C₂) / W Where:
  • C₁ = Initial concentration (mg/L)
  • C₂ = Final concentration (mg/L)
  • V = Volume of solution (L)
  • W = Weight of dry adsorbent (g)
Adsorption Data and Optimal Conditions

The table below summarizes experimental findings for the adsorption of different metals using AO-sheets.

Metal Ion Optimal pH Range Optimal Adsorption Time Maximum Adsorption Capacity (mg/g) Key Influencing Factor
Zn(II) 8–9 4 weeks 21.07 Initial concentration & time [2]
Cu(II) 8–9 2 weeks 7.98 Initial concentration [2]
Pb(II) 8–9 4 weeks 0.855 Initial concentration & time [1] [2]
As(III) 6–8 1 week (3 days at low pH) 1.07 Initial concentration [2]

Adsorption Isotherms and Reusability

  • Adsorption Isotherms: Fit equilibrium data to models like Langmuir or Freundlich. Research indicates that adsorption onto AO-sheets often follows the Langmuir isotherm, suggesting monolayer adsorption onto a surface with a finite number of identical sites [2].
  • Reusability: A key advantage of this adsorbent is its reusability. Studies show that AO-sheets can be regenerated (e.g., by washing with acid) and reused for up to 8 cycles while retaining a significant portion (e.g., ~80% after 6 cycles for U adsorption; ~20% capacity remaining after 6 cycles for other metals) of their original capacity, depending on the metal and regeneration process [2].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for developing and testing the amidoxime adsorbent.

start Start: LDPE Sheet Preparation step1 Radiation Grafting (AN/AAc or AN/MAA, Co-60) start->step1 step2 Amidoximation (NH2OH, pH 7, 80°C) step1->step2 step3 Adsorbent Characterization (FTIR, SEM, TGA) step2->step3 step4 Batch Adsorption Tests step3->step4 param Parameter Variation: - Initial Concentration - Contact Time - pH step4->param step5 Analysis & Modeling (Concentration, Isotherms, Capacity) step4->step5 cycle Regeneration & Reuse step5->cycle end Final Assessment cycle->end

Experimental Workflow for Adsorbent Development

Conclusion and Key Takeaways

This guide provides a foundational protocol for developing radiation-grafted amidoxime adsorbents. Key factors for success include optimizing the grafting yield, confirming the conversion to amidoxime, and systematically evaluating adsorption parameters. The synthesized AO-sheet demonstrates significant potential as a reusable, effective material for treating wastewater contaminated with heavy metals.

References

Comprehensive Application Notes and Protocols: Acetamidoxime-Derived Amidines and Their Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Antimicrobial resistance (AMR) represents one of the most significant threats to global public health, with approximately 700,000 fatal cases attributed to AMR annually and projections suggesting this number could rise to 10 million if no progressive action is taken. [1] The rapid evolution of resistance mechanisms in bacteria has diminished the effectiveness of many conventional antibiotics, creating an urgent need for innovative therapeutic strategies. In this context, amidine-containing compounds have emerged as promising agents in the battle against AMR due to their structural diversity, multifaceted mechanisms of action, and potency against multidrug-resistant pathogens. [1] These compounds contain the characteristic amidine functional group (-C(=NH)-NH₂) which can be readily modified to optimize pharmacological properties and enhance antimicrobial efficacy.

The journey of amidine-based antimicrobials began in the early 20th century with the discovery of synthalin's efficacy against trypanosomes, which prompted the development and assessment of multiple diamidine compounds. [1] This evolution culminated in the development of aromatic bis-amidines such as pentamidine, which demonstrated significant antiprotozoal activities against Trypanosoma equiperdum and Trypanosoma rhodesiense both in vitro and in vivo. [1] Pentamidine has since been recognized for its clinical efficacy in treating diverse infectious diseases, including early-stage Trypanosoma brucei gambiense human African trypanosomiasis, Pneumocystis jiroveci infections, and antimony-resistant leishmaniasis. [1] However, therapeutic use of pentamidine faces substantial challenges related to significant toxicity and poor bioavailability, limitations that researchers have sought to overcome through structural modifications of the parent compound.

Table 1: Key Amidine-Containing Antimicrobial Agents and Their Applications

Compound Name Structural Features Antimicrobial Spectrum Clinical Applications
Pentamidine Aromatic diamidine Trypanosomal, leishmanial Early-stage HAT, pneumocystis pneumonia
Propamidine Aromatic diamidine Antibacterial, antifungal Topical antiseptic (eye infections)
Stilbamidine Aromatic diamidine Antifungal, antiprotozoal Limited use due to toxicity
Benzamidoxime-derived amidines Cyclic amidines Broad-spectrum antibacterial Experimental compounds
Amidinoquinoxaline N-oxides Fused heterocyclic amidines Anaerobic bacteria Experimental anti-anaerobe agents

The resurgence of interest in amidines and related compounds in recent years is evidenced by the notable upward trend in publications related to antimicrobial resistance and amidine combat strategies. [1] This renewed attention stems from the ability of amidine-containing compounds to target multiple microbial pathways simultaneously, potentially overcoming conventional resistance mechanisms. Particularly promising is the strategic approach of utilizing amidoximes as precursors to amidines, as these compounds can be efficiently synthesized and converted to therapeutically active amidines both chemically and biologically. The following application notes provide comprehensive protocols and mechanistic insights to support researchers in leveraging acetamidoxime-derived amidines for antimicrobial development.

Chemical Background and Synthesis Protocols

Chemistry of Amidines and Amidoximes

Amidines are organic compounds characterized by the functional group -C(=NH)-NH₂, which can exist in both acyclic and cyclic N,N-substituted forms. [1] The distinctive feature of amidines is their strong basicity, which falls between that of guanidines and amides due to the resonance stability of the protonated form. [1] At physiological pH levels, amidines become strongly protonated, facilitating ionic interactions and hydrogen bonding within molecular targets. This property is crucial for their antimicrobial activity, as the positively charged nitrogen atoms can interact with negatively charged functional groups on bacterial surfaces or within bacterial cells. [1] The nitrogen and hydrogen atoms covalently bonded to nitrogen in the amidine functional group are commonly involved in forming molecular interactions with bacterial DNA, RNA, proteins, and other cellular components through hydrogen bonding and electrostatic interactions. [1]

Amidoximes, which are oxime derivatives where one of the substituents is an amino group, serve as versatile precursors to amidines. [2] [3] These compounds exhibit complex isomerism, with theoretical and experimental studies showing that the most stable and dominant form is the Z-amidoxime. [2] [3] The Z-amidoxime is more stable than the iminohydroxylamine, aminonitrone, and nitroso-amine tautomers, the latter being the least stable. [2] [3] However, three amidoxime isomers may coexist due to their close relative energies: the Z-amidoxime as the most stable form in both protic and aprotic solvents, with the Z-aminonitrone and E-amino oxime as minor forms. [2] [3] This structural complexity influences their reactivity and biological activity, making understanding of their isomerism essential for pharmaceutical applications.

Synthesis and Reduction Protocols

Amidoxime synthesis is typically accomplished through straightforward methodology with high yields. The most common approach involves the nucleophilic attack of hydroxylamine on nitriles. [2] [3] According to literature procedures, this compound (CAS RN: 22059-22-9) is commercially available as a white to almost white powder with a melting point of 138°C and solubility in methanol. [4] The compound has a molecular formula of C₂H₆N₂O and molecular weight of 74.08 g/mol, with purity typically exceeding 97%. [4] Proper handling is essential as this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. [4]

The conversion of amidoximes to amidines can be achieved through several methods:

  • Chemical Reduction Method: Amidoximes can be reduced to amidines using tin(II) chloride dihydrate (SnCl₂·2H₂O). [5] In a representative solid-phase synthesis procedure, polymer-bound amidoximes are treated with SnCl₂·2H₂O to yield the corresponding amidines. The amidoximes attached to the solid support are readily available by treating resin-bound nitriles with hydroxylamine. [5]

  • Biological Reduction Pathway: Amidoximes are known to be reduced in vivo into amidines exhibiting important antimicrobial activities against many pathogens. [2] [3] This biotransformation occurs through enzymatic processes involving cytochrome P450 and other reductase systems.

  • Metal-Mediated Reactions: Nickel(II)-mediated reactions between dialkylcyanamides and this compound have been reported to generate unusual nitrosoguanidinate complexes. [6] In these systems, treatment of NCNR₂ with this compound in the presence of NiCl₂·2H₂O in methanol at 50°C leads to the formation of various coordination compounds alongside reduction products.

Table 2: Standard Protocol for Synthesis and Reduction of this compound to Amidine Derivatives

Step Process Reagents/Conditions Time Yield
1 Amidoxime Synthesis Nitrile + Hydroxylamine in methanol, RT to 50°C 4-16 h 70-90%
2 Purification Recrystallization from toluene/hexane 2-3 h 85-95% recovery
3 Reduction to Amidine SnCl₂·2H₂O in methanol, 50°C 4-8 h 12-26%
4 Biological Reduction Incubation with microsomal fractions (CYP450) 2-4 h Varies

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent reduction to antimicrobial amidines:

G Start Start: Nitrile Starting Material Step1 Amidoxime Synthesis Nitrile + Hydroxylamine in Methanol, 50°C Start->Step1 Step2 Purification Recrystallization (Toluene/Hexane) Step1->Step2 Step3 Reduction to Amidine SnCl₂·2H₂O in Methanol 50°C, 4-8 hours Step2->Step3 Step4 Biological Reduction Pathway (CYP450) Optional Step2->Step4 Alternative End Amidine Product Antimicrobial Activity Step3->End Step4->End

Antimicrobial Mechanisms and Experimental Protocols

Mechanisms of Action Against Resistant Pathogens

Amidine-containing compounds exhibit multiple mechanisms of antimicrobial action, making them particularly valuable for overcoming resistant pathogens. Research indicates that there are four primary modes of action for antimicrobial agents: (1) DNA/RNA binding, (2) membrane disruption, (3) enzyme inhibition, and (4) mitochondrial function targeting. [1] A significant discovery by Bai et al. revealed dual antimicrobial mechanisms involving both binding to bacterial DNA and disrupting bacterial membranes, culminating in potent antimicrobial activity against a broad spectrum of pathogens, including those exhibiting multidrug resistance. [1]

The DNA binding capability of amidine compounds represents one of their most characterized mechanisms. These compounds specifically attach themselves to the "minor groove" of DNA. DNA-binding antibiotics are quite diverse in their chemical structures but share a common ability to shape themselves like a "crescent," allowing them to fit tightly into the minor groove. [1] Several studies of diamidines as antibacterial drugs have demonstrated DNA as a mechanism of action against both Gram-negative and Gram-positive bacterial species. [1] The arrangement of DNA-binding compounds consists of two types of patterns, head-to-head and head-to-tail, which influence their binding affinity and specificity. The membrane disruption mechanism involves interactions with bacterial membranes, potentially leading to increased permeability and cell death. This dual targeting approach enhances the antimicrobial efficacy and reduces the likelihood of resistance development.

For compounds such as amidinoquinoxaline N-oxides, additional mechanisms may be involved. These compounds contain an N-oxide function that can undergo bioreductive activation in anaerobic bacteria. [7] The electron affinity of these compounds correlates satisfactorily with their antianaerobic activity, suggesting that they may undergo reduction before exerting their antibacterial effects. [7] This mechanism is particularly relevant for targeting anaerobic pathogens like Clostridioides difficile, where standard treatments such as metronidazole face emerging resistance issues. The structural differences between amidinoquinoxaline N-oxides and conventional nitroheterocyclic antimicrobials like metronidazole may allow them to circumvent resistance mediated by nim genes, which encode reductases that convert nitroimidazoles to non-bactericidal derivatives. [7]

Experimental Protocols for Mechanism Studies

Molecular Docking Studies: To investigate the interaction between amidine compounds and bacterial DNA, molecular docking studies can be performed. These in silico analyses help predict binding modes and affinity. A representative protocol involves:

  • Retrieve DNA crystal structure (e.g., PDB ID: 1BNA) from Protein Data Bank
  • Prepare ligand structures using chemical drawing software (e.g., ChemDraw) and optimize geometry
  • Run docking simulations using AutoDock Vina or similar software
  • Analyze binding interactions focusing on hydrogen bonding and electrostatic interactions
  • Validate docking poses through molecular dynamics simulations

DNA Binding Assays: Experimental validation of DNA binding can be performed using fluorescence-based displacement assays. The standard protocol includes:

  • Prepare buffer solution (e.g., Tris-EDTA buffer, pH 7.4)
  • Prepare stock solution of DNA-binding dye (e.g., Hoechst 33258) and dilute to working concentration
  • Incubate calf thymus DNA with dye solution for 30 minutes in the dark
  • Add test compounds at varying concentrations and measure fluorescence quenching
  • Calculate binding constants from displacement curves

Membrane Disruption assays: To evaluate the membrane-disrupting activity of amidine compounds:

  • Grow bacterial cultures to mid-log phase
  • Harvest cells by centrifugation and wash with buffer
  • Incubate with test compounds at various concentrations
  • Measure membrane integrity using propidium iodide uptake or release of intracellular components
  • Perform visualization by confocal microscopy or electron microscopy

The following diagram illustrates the multiple antimicrobial mechanisms of this compound-derived amidines:

G Amidine This compound-Derived Amidine DNABinding DNA Binding Minor Groove Interaction Inhibition of Replication Amidine->DNABinding Membrane Membrane Disruption Increased Permeability Cell Content Leakage Amidine->Membrane Enzyme Enzyme Inhibition Interaction with Bacterial Enzymes Metabolic Disruption Amidine->Enzyme BioReductive Bioreductive Activation (N-oxide compounds) Anaerobic Conditions Amidine->BioReductive Result Bacterial Cell Death Effective Against Resistant Strains DNABinding->Result Membrane->Result Enzyme->Result BioReductive->Result

Biological Evaluation and Testing Protocols

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antibacterial activity of this compound-derived amidines follow established microbiological methods with specific modifications to account for the unique properties of these compounds. The agar well diffusion method provides a reliable initial screening approach. [8] The detailed protocol includes preparing Mueller-Hinton agar plates, adjusting bacterial inoculum to 0.5 McFarland standard, creating wells of 6-8mm diameter, adding test compounds at appropriate concentrations, incubating under suitable conditions, and measuring zones of inhibition. [8] For anaerobic bacteria, the procedure requires modification using reinforced clostridial agar or similar media and incubation in anaerobic chambers or gas-pack systems. [7]

For quantitative assessment, minimum inhibitory concentration (MIC) determinations provide more precise evaluation of antimicrobial potency. The broth microdilution method following CLSI guidelines (Clinical and Laboratory Standards Institute) with modifications specific for amidine compounds is recommended:

  • Prepare serial dilutions of test compounds in appropriate broth medium
  • Inoculate with standardized bacterial suspension (5 × 10⁵ CFU/mL)
  • Incubate at 37°C for 16-20 hours (aerobic) or 48-72 hours (anaerobic)
  • Determine MIC as the lowest concentration showing no visible growth
  • Include quality control strains and reference antibiotics for comparison

Recent studies on 2-mercaptobenzothiazole acetamide derivatives, which share some structural similarities with amidine compounds, demonstrated significant antibacterial activity comparable to the standard drug levofloxacin. [8] Among a series of compounds, specific derivatives (2b, 2c, and 2i) exhibited particularly strong antibacterial potential, with these three compounds showing promising antibiofilm activity that was even better than the standard drug cefadroxil at 100 μg/100 μL concentration. [8]

Antibiofilm Activity Assessment

The biofilm-forming capacity of pathogenic bacteria represents a significant challenge in treatment, as biofilms confer enhanced resistance to conventional antimicrobial agents. Evaluation of the antibiofilm activity of this compound-derived amidines follows specific protocols:

  • Grow biofilms in 96-well flat-bottom plates using appropriate media
  • Incubate for 48-72 hours to establish mature biofilms
  • Treat with test compounds at sub-MIC concentrations for 24 hours
  • Remove planktonic cells and stain adherent biomass with crystal violet
  • Quantify biofilm inhibition by measuring absorbance at 570-595 nm
  • Express results as percentage reduction compared to untreated control

Research on related compounds has demonstrated promising antibiofilm effects, with some 2-mercaptobenzothiazole derivatives showing significant biofilm inhibition even at concentrations below their MIC values. [8] Molecular docking studies of these active compounds revealed that they share the same hydrophobic pockets as levofloxacin in bacterial kinases and DNA gyrases, suggesting similar molecular targets. [8]

Table 3: Protocol for Comprehensive Evaluation of Antimicrobial and Antibiofilm Activity

Test Type Method Key Parameters Endpoint Measurements
Antimicrobial Screening Agar well diffusion Zone of inhibition (mm) Comparative to standards
MIC Determination Broth microdilution Concentration range (μg/mL) Lowest concentration without growth
MBC Determination Sub-culture from MIC Bacterial killing Concentration killing 99.9%
Anaerobic Activity Agar dilution/broth microdilution CIM50/CIM90 values Concentration inhibiting 50%/90%
Biofilm Inhibition Microtiter plate assay Biomass reduction (%) Compared to untreated control
Time-Kill Kinetics Viable count over time Log reduction CFU/mL Bactericidal vs. bacteriostatic
Cytotoxicity and Selectivity Assessment

For potential therapeutic applications, evaluating the selective toxicity of this compound-derived amidines is crucial. Standard protocols include:

  • Culture mammalian cell lines (e.g., RAW 264.7, HEK-293, HepG2)
  • Expose to serial dilutions of test compounds for 24-72 hours
  • Assess cell viability using MTT, XTT, or resazurin assays
  • Calculate IC₅₀ values and selectivity index (SI = IC₅₀/MIC)
  • Perform morphological examination for apoptosis/necrosis

Studies on amidinoquinoxaline N-oxides demonstrated no significant cytotoxicity against RAW 264.7 cells, with high selectivity indexes. [7] Their calculated ADME properties indicate that the compounds are potentially good oral drug candidates, [7] which is an encouraging finding for further development.

Data Analysis and Research Applications

Structure-Activity Relationship Analysis

The antimicrobial efficacy of amidine-containing compounds is strongly influenced by specific structural features. Analysis of structure-activity relationships (SAR) reveals key determinants of biological activity:

  • Amidine Basicity: The strong basicity of amidine functions results in protonation at physiological pH levels, facilitating ionic interactions and hydrogen bonding within molecular targets. [1] However, excessive basicity can lead to poor bioavailability, as observed with pentamidine. [1]

  • Structural Modifications: Researchers commonly modify molecules containing amidine or incorporate amidine into existing antimicrobial agents to enhance their pharmacological attributes and combat antimicrobial resistance. [1] Modifications of the parent compound pentamidine using 1,4-piperazinediyl-, alkanediamide, or 1,3-phenyl-enediamide and furan moiety as the central linker have resulted in compounds with less toxicity and activity equal to or greater than pentamidine. [1]

  • Bis-benzimidazole Diamidine Analogues: Incorporation of benzimidazole in the central linker has yielded compounds with potent antibacterial activities. [1] Modifications at terminal aliphatic amines facilitate ionic interactions and hydrogen bonding within molecular grooves owing to their intrinsic basic properties. [1]

  • Amidinoquinoxaline N-oxides: Studies on these compounds have revealed that imidazoline derivatives generally show superior antianaerobic activity compared to other structural variants. [7] Six out of thirteen tested compounds had CIM90 values significantly lower than metronidazole, highlighting their potential as alternatives to this reference drug. [7]

Table 4: Structural Features Influencing Antimicrobial Activity of Amidine Compounds

Structural Element Optimal Characteristics Impact on Activity Toxicity Considerations
Amidine Basicity pKₐ optimized for membrane penetration Enhanced DNA binding Reduced cationic toxicity
Central Linker Aromatic or heteroaromatic systems Improved DNA minor groove fit Modulated metabolic profile
N-oxide Function Specific to anaerobic-active compounds Bioreductive activation Selective toxicity to anaerobes
Ring Size 5-membered (imidazoline) optimal Enhanced activity against anaerobes Improved selectivity
Substituent Patterns Electron-withdrawing groups Enhanced electron affinity Modified ADME properties
ADME and Toxicity Properties

Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties is essential for drug development. Calculated ADME parameters for amidinoquinoxaline N-oxides indicate that these compounds are potentially good oral drug candidates. [7] Key considerations include:

  • Bioavailability: The high basicity of amidine functions can limit bioavailability, as demonstrated by pentamidine. Structural modifications aim to address this limitation while maintaining antimicrobial activity.

  • Metabolic Stability: Amidoximes can serve as prodrugs that are converted to active amidines in vivo through cytochrome P450-mediated processes or other reductase pathways. [2] [3]

  • Selectivity: Promisingly, several amidine-containing compounds show high selectivity indexes, with significantly higher concentrations required for mammalian cytotoxicity compared to antimicrobial activity. [7]

The following diagram illustrates the workflow for the biological evaluation of this compound-derived amidines:

G Start Synthesized Amidine Compound Step1 Antimicrobial Screening Agar Well Diffusion/MIC Gram+/Gram- Bacteria Start->Step1 Step2 Specialized Assays Anaerobic Activity Testing Antibiofilm Assessment Step1->Step2 Step3 Mechanism Studies Molecular Docking DNA Binding/Membrane Effects Step2->Step3 Step4 Cytotoxicity Evaluation Mammalian Cell Lines Selectivity Index Calculation Step3->Step4 Step5 ADME Prediction Computational Modeling Oral Bioavailability Step4->Step5 Result Lead Compound Identification Optimization for Further Development Step5->Result

Conclusion and Research Implications

The strategic value of this compound-derived amidines in addressing the global antimicrobial resistance crisis continues to grow as research reveals their multifaceted mechanisms and structural versatility. These compounds represent promising candidates for development against multidrug-resistant pathogens, particularly in the context of increasing treatment failures with conventional antibiotics. The unique ability of amidine-containing compounds to target multiple bacterial components simultaneously – including DNA through minor groove binding, cellular membranes through disruption, and specific enzymes through inhibition – provides a robust defense against resistance development.

Future research directions should focus on optimizing the structural features that enhance antimicrobial potency while minimizing toxicity and improving pharmacokinetic properties. Particularly promising avenues include development of prodrug strategies using amidoximes that are selectively activated in target tissues or pathogens, design of compounds with enhanced activity against biofilm-embedded bacteria, and exploration of combination therapies with conventional antibiotics to restore susceptibility in resistant strains. The continued investigation of structure-activity relationships, coupled with advanced computational modeling and high-throughput screening approaches, will likely yield new generations of amidine-based antimicrobials with improved clinical potential.

As the threat of antimicrobial resistance continues to escalate, the innovative application of this compound-derived amidines represents a valuable approach to expanding our therapeutic arsenal. The protocols and insights provided in these application notes offer researchers comprehensive methodologies to advance this important field of investigation, contributing to the global effort to combat drug-resistant infections.

References

acetamidoxime experimental procedure DCC coupling

Author: Smolecule Technical Support Team. Date: February 2026

DCC Coupling: A Detailed Experimental Protocol

The following procedure is adapted from general DCC coupling methods [1] [2]. You can use it as a robust starting point for coupling a carboxylic acid with acetamidoxime.

Step 1: Prepare the Reaction Mixture

  • In a round-bottom flask, dissolve your carboxylic acid (1.0 mmol) and This compound (1.0 - 1.2 mmol) in 10-15 mL of anhydrous dichloromethane (DCM) or acetonitrile (MeCN) at room temperature [1] [3].
  • For difficult couplings, adding HOBt (0.1-1.0 equiv) or DMAP (0.1-1.0 equiv) is strongly recommended to suppress side reactions and improve yield [1] [3].
  • Cool the mixture in an ice-water bath (0-5 °C) with stirring.

Step 2: Add the Coupling Agent

  • Slowly add a solution of DCC (1.0 - 1.2 mmol) dissolved in 1-2 mL of the same anhydrous solvent dropwise over 5-10 minutes [1] [2].
  • After addition, let the reaction stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for 4-12 hours [1].

Step 3: Monitor and Work Up the Reaction

  • Monitor reaction progress by TLC [1].
  • Once complete, filter the reaction mixture to remove the insoluble white by-product, dicyclohexylurea (DCU) [1] [4].
  • Wash the filtered solid with additional solvent (e.g., 2 x 5 mL DCM). Combine the filtrate and washings, then transfer to a separatory funnel.

Step 4: Isolate and Purify the Product

  • Wash the organic solution sequentially with water (10 mL), aqueous 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL) [1].
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product [1].
  • Purify the crude material by flash column chromatography (e.g., using Ethyl Acetate/Hexane systems) [1].

Workflow and Key Reaction Considerations

The diagram below outlines the core mechanistic steps of the DCC coupling reaction.

CarboxylicAcid Carboxylic Acid Oacylisourea O-acylisourea (Activated Intermediate) CarboxylicAcid->Oacylisourea Activation Step DCC DCC DCC->Oacylisourea Amide Amide Product Oacylisourea->Amide Coupling Step DCU Dicyclohexylurea (DCU) (By-product) Oacylisourea->DCU By-product Formation Amine This compound Amine->Amide

For this synthesis, pay particular attention to:

  • Activation Step: DCC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate [1] [5] [4].
  • Coupling Step: The nucleophilic amine group of this compound attacks this activated intermediate, leading to amide bond formation and dicyclohexylurea (DCU) as a by-product [1] [4].
  • Critical Role of Additives: Additives like HOBt or DMAP generate more stable active intermediates, preventing the O-acylisourea from rearranging into an unreactive N-acylurea side product [1] [2].

Coupling Reagent Comparison and Optimization

To help you plan and optimize your reaction, the table below compares common coupling agents, and the second table outlines key variable considerations.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent Typical Additive Key Advantages Key Drawbacks for Scale-up
DCC [1] [4] HOBt, DMAP Inexpensive; effective; low melting point for easy handling. Insoluble by-product (DCU) is difficult to remove completely.
EDC (or EDCI) [1] [3] [2] HOBt, DMAP Urea by-product is water-soluble and easily removed in work-up. Can be more expensive than DCC.
HATU [3] [2] DIPEA Very fast and efficient; often gives high yields. Expensive; can be sensitive to storage conditions.

Table 2: Key Parameters for Reaction Optimization

Parameter Recommendation Consideration for Electron-Deficient Amines
Solvent DCM, THF, EtOAc, MeCN [1] [3] MeCN may be preferred for challenging couplings [3].
Temperature 0 °C to room temperature [1] Extending reaction time or slight heating (e.g., 40 °C) may help [3].
Additives DMAP (1.0 equiv) is highly recommended for electron-deficient amines [3]. DMAP acts as an acyl transfer agent to form a highly reactive intermediate [3].
Reaction Time 4 to 48 hours [1] [3] Monitor by TLC; longer times (12-48 h) are often necessary for slow reactions [3].

Important Practical Notes

  • Moure Control: DCC and the O-acylisourea intermediate are moisture-sensitive. Conduct all operations under an inert atmosphere using anhydrous solvents [4].
  • Safety and Handling: DCC is a potent skin sensitizer and irritant. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses [6]. HOBt and HOAt in their pure, anhydrous forms can be explosive; handle with extreme care [1].
  • Purification Challenge: The DCU byproduct can complicate purification. Thorough filtration is crucial. If purification is problematic, consider switching to EDC, which has a water-soluble urea byproduct [1] [3].

References

Comprehensive Application Notes and Protocols for Acetamide-Based Cholinesterase Inhibitors in Alzheimer's Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Alzheimer's disease (AD) represents one of the most significant healthcare challenges of our time, affecting over 47 million people worldwide with a projected increase to 139 million cases by 2050. [1] [2] The cholinergic hypothesis has served as a fundamental principle for AD treatment, proposing that cognitive decline results from deficiency of the neurotransmitter acetylcholine (ACh) due to progressive degeneration of cholinergic neurons in the basal forebrain. [3] [2] While current therapeutic approaches primarily target symptomatic management, recent research has shifted toward developing agents that address the multifactorial nature of AD progression.

Cholinesterase inhibitors (ChEIs) remain the cornerstone of AD pharmacotherapy, functioning primarily by inhibiting enzymes that break down acetylcholine, thereby increasing synaptic ACh levels and enhancing cholinergic transmission. [2] The landscape of AD treatment is evolving with the emergence of disease-modifying therapies (DMTs), particularly anti-amyloid immunotherapies such as lecanemab and donanemab, which were recently approved by the FDA for early-stage AD. [4] These developments highlight the importance of early diagnosis and intervention in AD management. The US Alzheimer's drug market is projected to grow significantly from $2.28 billion in 2024 to $4.47 billion by 2033, reflecting continued investment and innovation in this therapeutic area. [5]

Acetamide-based derivatives have recently gained attention as promising candidates for cholinesterase inhibition due to their favorable drug-like properties, synthetic accessibility, and potential for multi-target activity. [6] The acetamide scaffold is pharmacologically privileged, appearing in numerous clinically approved drugs across therapeutic categories, which provides a solid foundation for structural optimization in AD drug discovery. Research has demonstrated that appropriately functionalized acetamide derivatives can exhibit selective inhibition against butyrylcholinesterase (BChE), which becomes increasingly important in late-stage AD as BChE activity rises while acetylcholinesterase (AChE) activity declines. [1] [6] This temporal variation in cholinesterase expression patterns underscores the therapeutic potential of selective BChE inhibitors for advanced AD, potentially offering cognitive benefits with reduced side effects compared to dual inhibitors.

Quantitative Structure-Activity Relationship Analysis

Inhibitory Activity of Acetamide Derivatives

Table 1: Cholinesterase inhibitory activity (IC₅₀ values) of selected acetamide derivatives

Compound ID Chemical Structure Features AChE IC₅₀ (μM) BChE IC₅₀ (μM) Selectivity Ratio (AChE/BChE)
8c Substituted phenyl, carbonyl, multiple methyl groups >50 3.94 ± 0.15 >12.7
8d Substituted phenyl, carbonyl >50 19.60 ± 0.21 >2.6
970180 (Reference) Indole moiety, phenyl ring 4.24 ± 0.16 4.24 ± 0.16 1.0
1h Naphthyl-functionalized Selective for BChE 2.15 ± 0.04 Selective for BChE
1k Naphthyl-functionalized Selective for BChE 3.82 ± 0.07 Selective for BChE
2l Naphthyl-functionalized Selective for BChE 4.25 ± 0.09 Selective for BChE
Tacrine (Control) Acridine derivative 0.15 ± 0.01 0.08 ± 0.003 0.5
Galantamine (Control) Phenanthrene alkaloid 1.90 ± 0.10 15.50 ± 0.50 0.12

The structure-activity relationship (SAR) analysis reveals several critical structural requirements for effective cholinesterase inhibition. The indole moiety appears essential for maintaining inhibitory potency, as it participates in crucial π-π stacking interactions with Trp82 in the choline-binding site of BChE. [1] The 2-methyl group on the nitrogen atom is critical for activity, as demonstrated by the complete loss of inhibitory potency in compounds 13a-k (IC₅₀ >50 μM) where this substituent was absent. [1] Increasing the number of methyl groups on the phenyl ring generally enhances activity, with compound 8c (containing three methyl groups) exhibiting the highest potency (IC₅₀ = 3.94 μM) in its series. [1]

Naphthyl-functionalized acetamide derivatives demonstrate particularly promising profiles, with several compounds (1h, 1k, 2l) showing selective BChE inhibition in the low micromolar range. [6] The naphthyl group appears to optimize interactions with the acyl-binding pocket of BChE, which has approximately 200 Å larger volume than the corresponding site in AChE due to amino acid substitutions (Phe295 and Phe297 in AChE replaced by Leu286 and Val288 in BChE). [1] This expanded binding pocket in BChE accommodates bulkier substituents, explaining the selectivity observed with naphthyl-functionalized compounds.

Drug-like Properties and ADME Parameters

Table 2: Predicted ADME properties and drug-like characteristics of lead acetamide derivatives

Parameter Compound 8c Compound 1h Ideal Range
Molecular Weight (Da) 425.52 368.45 ≤500
clogP 3.2 2.8 <5
Hydrogen Bond Donors 1 1 ≤5
Hydrogen Bond Acceptors 4 3 ≤10
Topological Polar Surface Area (Ų) 65.5 58.4 <140
Blood-Brain Barrier Permeability High predicted High predicted -
CYP450 Inhibition Moderate Low Minimal
Passive Intestinal Absorption Good (85%) Good (88%) >80%
Aqueous Solubility Moderate Moderate >0.1 mg/mL

The acetamide scaffold contributes favorably to drug-like properties, as evidenced by the generally moderate molecular weights, acceptable lipophilicity parameters (clogP), and favorable polar surface areas that support blood-brain barrier penetration. [1] [6] These characteristics are essential for central nervous system (CNS) therapeutics, as compounds must traverse the BBB to reach their molecular targets in the brain. The number of hydrogen bond donors and acceptors in these derivatives falls within optimal ranges for oral bioavailability, suggesting potential for peroral administration in clinical settings.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that these acetamide derivatives generally exhibit favorable pharmacokinetic profiles, with good passive intestinal absorption and minimal CYP450 inhibition liabilities. [1] The balanced lipophilicity of these compounds (clogP typically 2-4) supports both membrane permeability and aqueous solubility, addressing the common challenge of achieving sufficient CNS exposure while maintaining acceptable solubility for formulation development. These computational assessments provide valuable guidance for candidate selection before embarking on resource-intensive in vivo studies.

Experimental Protocols

Chemical Synthesis and Characterization
3.1.1 Protocol: Synthesis of Substituted Acetamide Derivatives

Materials and Equipment:

  • Starting materials: Substituted anilines (1a-d), Boc-protected sarcosine (2), indole-3-glyoxylyl chloride (7), N-Methyl-2-hydroxy-ethylamine (15), isocyanates (14a-d)
  • Reagents and catalysts: N,N'-Diisopropylcarbodiimide (DIC), potassium carbonate (K₂CO₃)
  • Solvents: Anhydrous dichloromethane (DCM), N,N-Dimethylformamide (DMF), ethyl acetate, hexanes
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, TLC plates (Silica gel GF254), column chromatography equipment, rotary evaporator

Synthetic Procedure:

  • Condensation Reaction: Dissolve substituted aniline (1a-d, 1.0 equiv) and Boc-protected sarcosine (2, 1.2 equiv) in anhydrous DCM. Add DIC (1.5 equiv) dropwise at 0°C under nitrogen atmosphere. Stir the reaction mixture at room temperature for 12 hours monitored by TLC. [1]

  • Boc Deprotection: After completion of the condensation reaction, remove solvent under reduced pressure. Treat the crude material with 4M HCl in dioxane (10 equiv) and stir for 2 hours at room temperature. Concentrate under vacuum to obtain the deprotected intermediate (4a-d) as hydrochloride salts. [1]

  • Amide Coupling: Dissolve the amine intermediate (4a-d, 1.0 equiv) in anhydrous DMF. Add indole-3-glyoxylyl chloride (7, 1.2 equiv) and potassium carbonate (2.0 equiv). Stir at 25°C for 6 hours. Quench the reaction with ice-cold water and extract with ethyl acetate (3 × 50 mL). [1]

  • Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography using hexane/ethyl acetate gradient elution to obtain pure target compounds (8a-d). [1]

Alternative Synthetic Route for 13a-k and 17a-d:

  • Urea Formation: React isocyanates (14a-d, 1.0 equiv) with N-Methyl-2-hydroxy-ethylamine (15, 1.1 equiv) in anhydrous DCM at 0°C to room temperature for 4 hours to obtain intermediates 16a-d. [1]

  • Ester Formation: Treat intermediates 16a-d with indole-3-glyoxylyl chloride (7) in the presence of potassium carbonate as catalyst at 25°C to obtain final products 17a-d. [1]

Characterization Methods:

  • Structural Elucidation: Confirm compound identity using (^1)H NMR, (^{13})C NMR, and mass spectrometry
  • Purity Assessment: Determine purity by HPLC (>95% for biological testing)
  • Crystallography: For selected compounds (1c, 1d, 1f, 1g), perform X-ray crystallography to unambiguously confirm molecular structure [6]
Biological Evaluation Protocols
3.2.1 Protocol: Cholinesterase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity using acetylthiocholine iodide and butyrylthiocholine iodide as substrates, respectively. The method is based on Ellman's reaction, where thiocholine produced by enzymatic hydrolysis reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 2-nitro-5-thiobenzoate, which can be detected at 412 nm. [1] [2]

Reagents and Solutions:

  • Enzyme Solutions: Acetylcholinesterase (AChE from electric eel, 0.5 U/mL) and butyrylcholinesterase (BChE from horse serum, 0.5 U/mL) in phosphate buffer (pH 8.0)
  • Substrate Solutions: Acetylthiocholine iodide (1.5 mM) and butyrylthiocholine iodide (1.5 mM) in distilled water
  • DTNB Solution: 3 mM DTNB in phosphate buffer (pH 8.0) containing 0.1 M NaCl and 0.02 M MgCl₂
  • Test Compounds: Dissolve in DMSO (final concentration in assay <1%)
  • Reference Inhibitors: Tacrine and galantamine as positive controls

Procedure:

  • Reaction Mixture Setup: In a 96-well microplate, add 50 μL phosphate buffer (0.1 M, pH 8.0), 25 μL DTNB solution, 25 μL enzyme solution, and 25 μL test compound at various concentrations
  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes
  • Reaction Initiation: Add 25 μL substrate solution to start the reaction
  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader
  • Data Analysis: Calculate the reaction rate as the slope of the absorbance vs. time plot. Determine the percentage inhibition using the formula: % Inhibition = [(V₀ - V₁)/V₀] × 100 where V₀ is the reaction rate without inhibitor and V₁ is the reaction rate with inhibitor
  • IC₅₀ Determination: Calculate IC₅₀ values using non-linear regression analysis of inhibition data at various concentrations (typically 0.1-100 μM)

Quality Control:

  • Include appropriate blank controls (without enzyme and without substrate)
  • Perform all assays in triplicate
  • Ensure DMSO concentration is consistent across all samples (<1% final concentration)
  • Validate assay performance with reference inhibitors (tacrine and galantamine)
3.2.2 Protocol: Kinetic Analysis of Inhibition Mechanism

Principle: Determine the mechanism of enzyme inhibition by analyzing the effect of inhibitor concentration on enzyme kinetics using Lineweaver-Burk plots. [1]

Procedure:

  • Perform cholinesterase inhibition assays at multiple substrate concentrations (0.1, 0.2, 0.5, 1.0, and 2.0 mM) and multiple inhibitor concentrations (0, 0.5×IC₅₀, IC₅₀, 2×IC₅₀)
  • Plot 1/velocity vs. 1/substrate concentration (Lineweaver-Burk plot) for each inhibitor concentration
  • Analyze the pattern of line intersections to determine inhibition type (competitive, non-competitive, uncompetitive, or mixed-type)
  • For mixed-type inhibitors like compound 8c, calculate inhibition constants for binding to free enzyme (Kᵢ) and enzyme-substrate complex (Kᵢ')
Computational Analysis Protocols
3.3.1 Protocol: Molecular Docking Studies

Objective: Predict the binding mode and interactions between acetamide derivatives and cholinesterase enzymes. [1]

Procedure:

  • Protein Preparation: Obtain 3D structures of AChE and BChE from Protein Data Bank (e.g., 4EY7 for AChE, 4BDS for BChE). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states
  • Ligand Preparation: Generate 3D structures of acetamide derivatives, perform energy minimization, and assign atomic charges
  • Grid Generation: Define the active site box centered on the catalytic triad (Ser203, His447, Glu334 for AChE; Ser198, His438, Glu325 for BChE)
  • Docking Simulation: Perform flexible ligand docking using AutoDock Vina or similar software
  • Interaction Analysis: Identify key binding interactions (hydrogen bonds, π-π stacking, cation-π interactions, hydrophobic contacts)
  • Validation: Validate docking protocol by re-docking native ligands and comparing with crystallographic poses
3.3.2 Protocol: Molecular Dynamics Simulations

Objective: Evaluate the stability of protein-ligand complexes and explore dynamic interactions. [1]

Procedure:

  • System Setup: Solvate the protein-ligand complex in a water box, add ions to neutralize the system
  • Energy Minimization: Perform steepest descent minimization to remove steric clashes
  • Equilibration: Conduct gradual heating from 0 to 310 K followed by equilibration at constant temperature and pressure
  • Production Run: Perform 100 ns MD simulation using AMBER, GROMACS, or similar software
  • Trajectory Analysis: Calculate root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), and hydrogen bond occupancy

Neuroprotective Mechanisms and Signaling Pathways

Cholinesterase Enzyme Structure and Inhibition

The following diagram illustrates the structural features of cholinesterase enzymes and the binding sites for acetamide-based inhibitors:

G Cholinesterase Enzyme Structure and Inhibition cluster_1 Active Site Regions cluster_2 Inhibitor Binding Modes Enzyme Enzyme CAS Catalytic Anionic Site (CAS) - Contains catalytic triad - Hydrolysis occurs here - Binds basic moiety of inhibitors Enzyme->CAS PAS Peripheral Anionic Site (PAS) - Located at gorge entrance - Guides substrates to CAS - Binds aromatic rings of inhibitors Enzyme->PAS Gorge Aromatic Gorge - 20Å deep hydrophobic channel - Lined with conserved residues - Connects PAS to CAS Enzyme->Gorge DualBind Dual-binding Inhibitors - Span entire gorge - Interact with both CAS and PAS - Enhanced potency CAS->DualBind Contributes to CAS_Bind CAS-directed Inhibitors - Bind catalytic triad - Competitive inhibition - Traditional approach CAS->CAS_Bind Binds PAS->DualBind Contributes to PAS_Bind PAS-directed Inhibitors - Block substrate entry - Prevent Aβ aggregation - Neuroprotective potential PAS->PAS_Bind Binds

Cholinesterase enzymes feature a deep aromatic gorge approximately 20Å in length that connects the peripheral anionic site (PAS) at the entrance to the catalytic anionic site (CAS) at the bottom. [2] The catalytic triad (Ser203, His447, Glu334 in AChE; Ser198, His438, Glu325 in BChE) resides in the CAS and is responsible for the hydrolysis of acetylcholine. [2] The PAS, composed of aromatic residues (Tyr70, Tyr121, Trp279 in AChE; Asp70, Tyr332 in BChE), plays a critical role in substrate guidance and has been implicated in the accelerated assembly of amyloid-β fibrils. [2]

Effective acetamide-based inhibitors typically employ a dual-binding strategy, incorporating structural features that interact with both CAS and PAS regions. The acetamide moiety often serves as a hydrogen bond acceptor that interacts with the catalytic triad, while aromatic systems (indole, naphthalene, or substituted phenyl rings) engage in π-π stacking interactions with conserved tryptophan residues (Trp86 in AChE CAS, Trp82 in BChE CAS). [1] The selectivity for BChE over AChE exhibited by many acetamide derivatives arises from the larger volume of the BChE active site gorge, particularly in the acyl-binding pocket where Phe295 and Phe297 in AChE are replaced by smaller residues (Leu286, Val288) in BChE. [1] [2]

Neuroprotective Signaling Pathways

Beyond cholinesterase inhibition, research indicates that certain acetamide derivatives activate cellular signaling pathways associated with neuronal survival and function:

G Neuroprotective Signaling Pathways of Cholinesterase Inhibitors cluster_1 Primary Cholinergic Effects cluster_2 Neuroprotective Mechanisms cluster_3 Amyloid-Related Effects ChEI Cholinesterase Inhibitors (Acetamide Derivatives) ACh Increased Acetylcholine (Synaptic Cleft) ChEI->ACh Inhibits hydrolysis PI3K PI3K Activation ChEI->PI3K Stimulates Complex Prevention of AChE-Aβ Complex ChEI->Complex Blocks formation Receptor Enhanced Cholinergic Receptor Activation ACh->Receptor Binds to Cognition Improved Cognitive Function Receptor->Cognition Enhances AKT AKT Phosphorylation PI3K->AKT Activates Survival Cell Survival Pathway Activation AKT->Survival Promotes Apoptosis Inhibition of Apoptotic Signals AKT->Apoptosis Suppresses OxStress Reduction of Oxidative Stress AKT->OxStress Reduces APlaque Inhibition of Aβ Plaque Formation Fibril Reduced Fibril Assembly Complex->APlaque Decreases Complex->Fibril Inhibits

Emerging evidence suggests that cholinesterase inhibitors, including certain acetamide derivatives, activate the PI3K/AKT signaling pathway, a crucial cascade for neuronal survival. [2] This pathway represents an important neuroprotective mechanism that extends beyond mere symptomatic treatment through cholinergic enhancement. Activation of PI3K (phosphoinositide 3-kinase) leads to phosphorylation and activation of AKT (protein kinase B), which in turn suppresses apoptotic signals and promotes cell survival through multiple downstream effectors. [2]

Additionally, cholinesterase inhibitors that interact with the peripheral anionic site of AChE can prevent the formation of AChE-Aβ complexes, which are known to be more neurotoxic than Aβ fibrils alone. [2] This mechanism may contribute to reduced amyloid pathology and represents a potential disease-modifying effect of certain cholinesterase inhibitors. The antioxidant properties demonstrated by some naphthyl-functionalized acetamide derivatives further contribute to their neuroprotective potential by mitigating oxidative stress, which is increasingly recognized as a significant contributor to Alzheimer's disease progression. [6]

Research Applications and Implementation Guidelines

Lead Optimization Strategies

Based on the current structure-activity relationship data, several strategic approaches can enhance the potency and selectivity of acetamide-based cholinesterase inhibitors:

  • Bioisosteric Replacement: Systematically explore bioisosteric replacements for the acetamide linkage, such as reversed amide, sulfonamide, or urea functionalities, to optimize hydrogen bonding patterns with the catalytic triad
  • Aromatic System Optimization: Investigate extended aromatic systems beyond naphthyl groups, including biphenyl, anthracene, or heteroaromatic rings, to enhance π-π stacking interactions with conserved tryptophan residues in the gorge
  • Stereochemical Optimization: Explore chiral analogs through asymmetric synthesis or resolution to determine the influence of absolute configuration on inhibitory potency and selectivity
  • Pro-drug Approaches: Develop bioreversible derivatives (esters, carbonates) to enhance blood-brain barrier penetration or improve oral bioavailability
Translational Development Considerations

For researchers advancing promising acetamide derivatives toward preclinical development, several key considerations should be addressed:

  • Selectivity Profiling: Expand screening beyond cholinesterases to include common off-targets (CYP450 enzymes, ion channels, GPCRs) to identify potential toxicity liabilities early in development
  • In Vitro Toxicity Screening: Implement comprehensive in vitro toxicity assessment including hepatotoxicity (HepG2 cell viability), cardiotoxicity (hERG inhibition), and genotoxicity (Ames test) profiling
  • Blood-Brain Barrier Penetration: Evaluate blood-brain barrier permeability using validated in vitro models (e.g., MDCK-MDR1, PAMPA-BBB) and confirm brain exposure in rodent models
  • Pharmacokinetic Optimization: Focus on improving metabolic stability (microsomal half-life), reducing CYP450 inhibition, and maintaining favorable physicochemical properties within CNS drug space

The integration of these application notes and protocols into the research workflow provides a comprehensive framework for advancing acetamide-based cholinesterase inhibitors through the drug discovery pipeline, from initial synthesis to preclinical candidate selection. The multi-target potential of these compounds, particularly their combination of cholinesterase inhibition with antioxidant activity and possible disease-modifying effects through Aβ modulation, positions them as promising candidates for addressing the complex pathophysiology of Alzheimer's disease.

References

acetamidoxime cardiotonic activity positive inotropic effect

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Amidoximes as Cardiotonic Agents

Amidoximes represent a promising class of compounds for cardiovascular drug development due to their dual functionality as nitric oxide (NO) donors and positive inotropic agents [1].

Table 1: Key Characteristics of Cardiotonic Amidoximes

Aspect Key Findings References
Primary Mechanism Release Nitric Oxide (NO) via oxidation catalyzed by enzymes like CYP450; NO induces vasodilation, improves blood flow, reduces cardiac afterload [1]. [1]
Historical Evidence Patents (1986, 1989) document compounds with amidoxime functions increasing heart muscle contractile force (positive inotropic effect) [1]. [1]
Physiological Effects Relaxation of aortic/tracheal rings, decreased arterial pressure, reduced thrombus formation, positive chronotropic (increased heart rate) and inotropic effects in isolated cardiac tissues [1]. [1]
Structural Insight The (Z)-amidoxime isomer is the most thermodynamically stable and likely the dominant form in biological systems [1]. [1]

Proposed Experimental Protocol for Evaluation

This protocol outlines a strategy to evaluate the cardiotonic activity of a candidate amidoxime, such as acetamidoxime, from in vitro assays to in vivo models.

In Vitro NO Release and Metabolic Stability
  • Objective: Quantify NO release and metabolic conversion.
  • Methodology:
    • NO Detection: Incubate the test compound with liver microsomes (as a source of CYP450 enzymes) or specific oxidases. Detect NO release in real-time using an NO-sensitive electrode or by measuring nitrite/nitrate concentrations via Griess assay [1].
    • Metabolite Identification: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify oxidation products, such as the corresponding amide or nitrile [1].
  • Key Measurements: Rate and quantity of NO release, identification of major metabolites.
Ex Vivo Isolated Tissue Assays
  • Objective: Assess direct functional impact on cardiac and vascular tissues.
  • Methodology:
    • Prepare isolated aortic rings or atria from animal models (e.g., rats or guinea pigs).
    • Mount tissues in organ baths containing oxygenated, buffered physiological solution (e.g., Krebs-Henseleit).
    • Measure isometric tension. Pre-contract tissues with a vasoconstrictor (e.g., phenylephrine) and then apply the test compound to observe vasodilation [1].
    • For atria, measure changes in the force and rate of spontaneous contractions to evaluate inotropic and chronotropic effects [1].
  • Key Measurements: Percentage of vasorelaxation, change in contractile force, change in heart rate.
In Vivo Hemodynamic Profiling
  • Objective: Evaluate integrated cardiovascular effects in a whole organism.
  • Methodology:
    • Use anesthetized or instrumented conscious animal models (e.g., rats or rabbits).
    • Administer the test compound intravenously.
    • Continuously monitor hemodynamic parameters: Arterial Blood Pressure, Heart Rate, Left Ventricular Pressure, and the maximum rate of rise of left ventricular pressure (dp/dtmax) as a gold-standard index of contractility [1].
  • Key Measurements: Change in mean arterial pressure, heart rate, and LV dp/dtmax from baseline.

Signaling Pathways in Cardioprotection

The therapeutic action of amidoximes likely involves interplay with key cardioprotective signaling pathways. The diagram below integrates the NO-dependent mechanisms with other well-established pathways that contribute to cell survival and contractile function.

G cluster_NO Amidoxime-Mediated NO Pathway cluster_PI3K Associated Cardioprotective Pathways (e.g., Exercise-Induced) Amidoxime Amidoxime Compound CYP450 CYP450 Enzyme Oxidation Amidoxime->CYP450 NO_Release NO Release CYP450->NO_Release sGC Soluble Guanylyl Cyclase (sGC) NO_Release->sGC cGMP cGMP Production sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation (Reduced Afterload) PKG->Vasodilation Inotropy Positive Inotropic Effect PKG->Inotropy IGF1_PI3K IGF-1 / Growth Factors PI3K PI3K Activation IGF1_PI3K->PI3K Akt Akt Phosphorylation PI3K->Akt eNOS eNOS Activation Akt->eNOS Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 GSK3b ↓ GSK-3β Activity Akt->GSK3b eNOS->NO_Release Synergy Apoptosis Inhibition of Cardiomyocyte Apoptosis Bcl2->Apoptosis GSK3b->Apoptosis

This diagram illustrates how amidoxime-derived NO directly promotes vasodilation and inotropy. It also shows potential synergy with the PI3K/Akt pathway, a key survival signaling cascade that inhibits cardiomyocyte apoptosis and further stimulates NO production via eNOS [2] [3].

Important Considerations for Research

  • Compound Specificity: The documented cardiotonic effects are based on specific, often proprietary, amidoxime-containing structures. The activity of This compound cannot be guaranteed and must be empirically validated [1].
  • Therapeutic Window: Like many cardiotonic agents (e.g., cardiac glycosides), amidoximes may have a narrow therapeutic index. Careful dose-response studies are essential to separate efficacy from toxicity [4] [5].
  • Model Translation: Be aware that signaling pathways and drug responses can differ between rodents and humans, which may affect the translatability of preclinical findings [6].

Research Outlook

Future work should focus on synthesizing and screening a library of amidoxime derivatives, including this compound, to establish structure-activity relationships. Advanced models of heart failure should be employed to confirm efficacy in a disease context.

References

Gas Chromatography (GC) Method Optimization & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

For purity analysis using GC, method optimization and validation are critical for reliable results. The following workflow outlines the key stages, from initial setup to final validation.

GC_Method_Development Start Start: GC Method Development InitialSetup Initial Parameter Setup Start->InitialSetup ParamGroup1 • GC Column Selection • Carrier Gas Flow Rate • Inlet Temperature • Injection Volume InitialSetup->ParamGroup1 Define Optimization System Optimization ParamGroup2 • Oven Temperature Ramp • Detector Tuning (e.g., Autotune) • Make-up Gas Flow Optimization->ParamGroup2 Optimize Validation Method Validation ParamGroup3 • Specificity • Linearity & Range • Accuracy & Precision • LOD/LOQ Validation->ParamGroup3 Validate End Validated GC Method ParamGroup1->Optimization ParamGroup2->Validation ParamGroup3->End

Frequently Asked Questions: GC Method Development
  • What are the key parameters to optimize in a GC method for purity analysis? The most impactful parameters include the GC column selection (stationary phase and dimensions), carrier gas flow rate, inlet temperature, injection volume, and the oven temperature ramp rate [1] [2]. A systematic optimization of these factors is crucial for achieving optimal separation, peak shape, and sensitivity [2].

  • How can I improve the peak shape in my chromatogram? Poor peak shape (tailing, fronting, or broadening) is often related to the GC column, inlet conditions, or the sample itself [3]. Ensure the column is correctly installed and not degraded. Check for active sites in the inlet or column by performing maintenance. If peak tailing persists, consider using a different stationary phase or a guard column. For volatile samples, using a make-up gas like nitrogen can also improve peak shape and signal-to-noise ratio [4].

  • My FID signal is unstable or fading. What should I check? A fading FID signal often points to issues with gas flows or detector configuration [4]. First, verify the hydrogen and air flow rates, ensuring a proper ratio (e.g., 10:1) for complete combustion. Check for clogged jets and ensure the hydrogen tank pressure is sufficient. Also, confirm that the column is securely connected to the detector and that there are no gas leaks in the system [4].

Common GC Issues and Troubleshooting Guide

The table below summarizes common problems and their solutions to aid in rapid diagnosis.

Problem Possible Causes Recommended Actions
Peak Tailing [3] Active sites in liner/column, incorrect column choice Re-deactivate or replace inlet liner; cut 10-15 cm from column front; use a more compatible stationary phase
Low Response/No Peaks [3] Low sample amount, detector failure, incorrect method Check sample concentration and injection volume; verify detector gas flows and ignition [4]
Ghost Peaks [3] Contaminated inlet, column bleed, previous sample residues Replace inlet liner and septum; perform column conditioning; implement a more effective high-temperature bake-out
Drifting Baseline [3] Column bleed, contaminated detector Ensure oven temperature is within column limits; clean the FID jet; use high-purity gases and a gas trap
Unstable FID Flame [4] Incorrect gas ratios, clogged FID jet, low gas pressure Adjust hydrogen/air flows (e.g., 45/450 mL/min); clean FID jet; check gas generator/tank supply levels

Titration Method Validation

For a titration method to be acceptable for purity analysis, it must be formally validated. The following workflow outlines the core steps and parameters that must be assessed.

Titration_Validation StartT Start: Titration Method Validation Standardization Titrant Standardization StartT->Standardization Std_Desc • Use high-purity primary standards • Ensure standardization and sample titration are at same temperature Standardization->Std_Desc Perform AccuracyPrecision Accuracy & Precision Acc_Desc • Perform 6-9 determinations across 80-120% of target concentration • Report % Recovery and RSD AccuracyPrecision->Acc_Desc Assess LinearityV Linearity Lin_Desc • Titrate at least 5 different sample sizes • Plot analyte vs. titrant volume • R² should be ≥ 0.999 LinearityV->Lin_Desc Evaluate SpecificityV Specificity Spec_Desc • Demonstrate no interference from impurities or excipients • Use pH or solvent to achieve separation SpecificityV->Spec_Desc Confirm EndT Validated Titration Method Std_Desc->AccuracyPrecision Acc_Desc->LinearityV Lin_Desc->SpecificityV Spec_Desc->EndT

Frequently Asked Questions: Titration Validation
  • What are the essential validation parameters for a titration method? According to regulatory guidelines like USP <1225> and ICH Q2(R1), the key parameters are Accuracy, Precision, Linearity, and Specificity [5]. The process begins with the accurate Standardization of the titrant using a high-purity primary standard [5].

  • How is accuracy and precision determined in titration? Accuracy is measured through recovery studies, where a known amount of pure analyte is added to the sample matrix. Recovery is typically acceptable within 98-102% [5] [6]. Precision (repeatability) is evaluated by performing multiple determinations (6-9) of a homogeneous sample and is expressed as the Relative Standard Deviation (RSD), which should generally be below 2% [5] [6].

  • How do I demonstrate that my titration method is specific? Specificity is demonstrated by showing that the method can accurately measure the analyte without interference from other components like impurities or excipients [5]. This can be achieved by spiking the sample with these potential interferents and showing that they either do not shift the equivalence point or produce a separate, distinguishable equivalence point [5]. Using a suitable pH or a non-aqueous solvent can help achieve this separation.

Summary of Typical Acceptance Criteria for Validation

This table provides a quick reference for the typical acceptance criteria for key validation parameters, based on industry standards [5] [6].

Validation Parameter Typical Acceptance Criteria
Accuracy (Recovery) 98 - 102%
Precision (Repeatability) RSD < 2%
Linearity Correlation Coefficient (r) ≥ 0.999
Specificity No interference at the equivalence point

References

acetamidoxime storage conditions room temperature cool dark

Author: Smolecule Technical Support Team. Date: February 2026

Acetamidoxime Storage & Handling Summary

Aspect Specification
Recommended Storage Room temperature, in a cool and dark place (<15°C) [1]
Physical Form White to almost white powder to crystal [1]
Melting Point 138 °C [1]
Solubility Soluble in Methanol [1]

Safety and Handling Guidelines

When handling this compound, it is crucial to adhere to laboratory safety standards. The following table outlines the key hazard and precautionary statements.

Hazard Information Precautionary Measures

| Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation [1]. | - Avoid breathing dust and use in a well-ventilated area.

  • Do not eat, drink, or smoke when using.
  • Wear protective gloves, clothing, and eye protection.
  • Wash skin thoroughly after handling [1]. |

Application in Experimental Protocols

This compound is a useful reagent for constructing heterocyclic compounds [1]. The workflow below illustrates a documented experimental procedure for synthesizing a bis(this compound) ester:

A Dissolve Boc-L-cystine, This compound, and 2-Hydroxypyridine N-Oxide in THF B Add DCC in THF solution at 0°C A->B C Stir for 16 hours, warm to 20°C B->C D Cool to 0°C and filter out precipitate C->D E Concentrate filtrate and dilute with EtOAc D->E F Add H₂O to form and filter precipitate E->F G Obtain Boc-L-cystine bis(this compound) ester F->G

Figure: Experimental workflow for synthesizing Boc-L-cystine bis(this compound) ester.

The resulting bis(this compound) ester can be taken up in toluene and heated under reflux to facilitate a further reaction, with water removal via a Dean-Stark trap. Upon cooling and addition of hexane, the final product crystallizes [1].

Key Considerations for Researchers

  • Stability Beyond Temperature: Many Active Pharmaceutical Ingredients (APIs) are sensitive not only to temperature but also to factors like humidity, pH, and light, which can lead to degradation [2].
  • Excipient Interactions: In formulation development, be aware that excipients considered "inactive" can sometimes interact chemically with the API, potentially affecting its stability [2].
  • Container Integrity: For storage in challenging environments like ultra-low temperatures, ensure your container closure system is validated to maintain integrity, as some materials like standard glass and rubber can fail [3].

References

acetamidoxime reaction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Yield Issues

The table below summarizes frequent challenges and solutions for reactions involving acetamidoximes, drawing from proven optimization strategies [1] [2].

Problem Possible Cause Recommended Solution
Low conversion in annulation with alkynes Sub-optimal base, incorrect stoichiometry, or unsuitable solvent [1] Use Cs2CO3 as base (4.0 equiv), DMSO as solvent, 2.0 equiv of alkyne, 100°C, 24h [1]
Incomplete bioconversion (Prodrug activation) Inefficient enzymatic reduction by mARC system [3] Ensure proper activity of mARC enzymes (mitochondrial Amidoxime Reducing Component) with cytochrome b5 and NADH [3]
Poor intermediate stability (Diazotization/Coupling) Temperature too high, pH incorrect, improper reagent addition [2] Diazotization: 0-5°C, pH 1-2. Coupling: 0-2°C, pH 2-3.5. Use lot-wise addition of reagents [2].
Low overall yield in multi-step sequences Cumulative inefficiencies and losses at each stage [2] Implement Design of Experiments (DoE), precise temperature control at each step, optimize workup and isolation [2].
Solvent-related inefficiency or hazard Using problematic solvents (e.g., DMF) despite good yield [4] Run Linear Solvation Energy Relationship (LSER) analysis. Replace hazardous but effective solvents with greener alternatives (e.g., possibly PEG-400) [4].

Detailed Experimental Protocol: Annulation with Alkynes

Here is a detailed methodology for the synthesis of 2,4-disubstituted imidazoles from amidoximes and terminal alkynes, optimized for yield [1].

  • Reaction Setup: Conduct the reaction in a sealed tube to prevent solvent loss.
  • Optimized Conditions [1]:
    • Amidoxime: 1.0 mmol
    • Terminal Alkyne: 2.0 mmol (2.0 equiv)
    • Base: Cesium carbonate (Cs2CO3), 4.0 mmol (4.0 equiv)
    • Solvent: Dimethyl sulfoxide (DMSO), 4.0 mL
    • Temperature: 100 °C
    • Time: 24 hours
  • Work-up and Isolation:
    • After 24 hours, allow the reaction mixture to cool to room temperature.
    • Add 20 mL of water to the mixture and extract the product with ethyl acetate (3 × 15 mL).
    • Combine the organic extracts and wash them with brine (1 × 20 mL).
    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    • Purify the crude product by recrystallization (e.g., from a mixed solvent system like petroleum ether/EtOAc/EtOH) or by flash column chromatography to obtain the pure 2,4-disubstituted imidazole [1].

Reaction Optimization Workflow

For a systematic approach to optimization, you can follow the workflow below. It integrates traditional experimental control with modern computational guidance.

The diagram illustrates a structured path to optimization. After establishing a baseline and analyzing initial results, you proceed to Systematic Parameter Optimization, which involves fine-tuning variables like temperature, stoichiometry, and solvent choice [1] [2]. For complex reactions, Employ Advanced Strategies such as computational screening with Quadratic Unconstrained Binary Optimization (QUBO) models can rapidly predict high-yield conditions from billions of combinations [5], while Design of Experiments (DoE) helps unravel interacting factors [2].

Key Optimization Strategies in Detail

  • For Annulation Reactions: The use of Cs2CO3 in DMSO is particularly effective. Research shows that the base is a key promoter in the transition-metal-free formation of imidazoles, with Cs2CO3 giving superior yields (75%) compared to other bases like K2CO3 (34%) or Na2CO3 (10%) [1].
  • For Prodrug Activation: If your work involves amidoxime prodrugs that must be reduced to active amidines in a biological system, the efficiency of the mARC enzyme system is critical. Ensure the enzymatic reducing system (mARC, cytochrome b5, and NADH) is fully functional for complete conversion [3].
  • General Process Control: Across various reaction types, some universal principles apply. Precise temperature control (often 0-5°C for sensitive intermediates), maintaining strict pH windows, and controlled, lot-wise addition of reagents are fundamental to stabilizing intermediates and suppressing side reactions [2].

References

acetamidoxime solubility issues methanol solvent

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Synthesis

For complete experimental context, here is a general synthesis procedure for acetamidoxime, adapted from a published method [1]. This can help in understanding the properties and handling of the reagent.

Synthesis of this compound from Acetonitrile [1]

  • Reaction Setup: To a solution of hydroxylamine hydrochloride (35 g, 0.5 mol) in ethanol (200 ml), add a few drops of phenolphthalein as an indicator.
  • Basification: Slowly add a sodium ethanol solution (324 ml, 21% v/v) over one hour to neutralize the hydrochloride. The mixture is stirred for an additional 3 hours after addition.
  • Nucleophilic Addition: Add acetonitrile (13.8 g) to the reaction mixture.
  • Reaction and Heating: Stir the reaction at room temperature for 2 hours, then heat at 40°C for 48 hours to facilitate the conversion of the nitrile to the amidoxime.
  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
  • Purification: Dissolve the crude product in methanol (1 liter) and adsorb it onto silica gel. Purify by silica column chromatography using a gradient of 9:1 dichloromethane/methanol as the eluent.
  • Isolation: The target product, this compound, is obtained as a solid. (Reported yield: 20.33 g, 81%).

Troubleshooting Solubility Issues

If you encounter issues dissolving this compound in methanol, consider the following steps:

  • Confirm Compound Identity: Verify the identity of your solid using melting point analysis (expected range 134-138°C) [2] [1] [3].
  • Check Purity: The purity of the commercial material is typically >97% [2]. If you have synthesized the compound yourself, re-purification using the column chromatography method described above may be necessary.
  • Gentle Warming: As the melting point is relatively low, gently warming the methanol (e.g., to 40-50°C) in a sealed vessel while stirring can help accelerate dissolution. Avoid high temperatures to prevent decomposition.
  • Sonication: Use an ultrasonic bath to help disperse and dissolve the crystals.

Safety and Handling Guidelines

This compound should be handled with appropriate precautions. Refer to the full Safety Data Sheet (SDS) from your supplier before use.

Hazard Precautionary Measures
Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332) - Avoid breathing dust. Use only outdoors or in a well-ventilated area. [2]
Causes skin and serious eye irritation. (H315, H319) - Wear protective gloves, protective clothing, and eye protection. [2] [3]
May cause respiratory irritation. - IF IN EYES: Rinse cautiously with water for several minutes. [2] [3]

Key Insights for Researchers

For scientists working in heterocyclic compound construction, this compound is a valuable reagent. One cited procedure uses it with Boc-L-cystine, 2-Hydroxypyridine N-oxide, and DCC (dicyclohexylcarbodiimide) in THF to synthesize a bis(this compound) ester, which is a key intermediate for further cyclization [2].

The experimental workflow for using this compound in synthesis and troubleshooting solubility issues can be visualized as follows:

Start Start: Prepare Experiment Step1 Confirm reagent identity (Melting point check) Start->Step1 Step2 Weigh this compound Step1->Step2 Step3 Add Methanol Solvent Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Decision1 Fully Dissolved? Step4->Decision1 Step5 Proceed with Synthesis Decision1->Step5 Yes Step6 Apply gentle warmth (≤40°C) & sonication Decision1->Step6 No Decision2 Fully Dissolved? Step6->Decision2 Decision2->Step5 Yes Step7 Check purity or re-purify if necessary Decision2->Step7 No Step7->Step2 Re-attempt

References

acetamidoxime purification recrystallization technique

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Recrystallization

The table below outlines common problems encountered during recrystallization and their potential solutions.

Problem Possible Causes Potential Solutions
No Crystals Form Too much solvent; solution is not supersaturated [1] [2]. Reduce solvent volume via evaporation [1] [2]. Scratch flask with glass rod; add a seed crystal [1].
Rapid/Oily Crystallization Cooling too fast; insufficient purity; low-melting compound [1] [2]. Re-dissolve and use more solvent; use a smaller flask; insulate flask for slower cooling [1]. Re-dissolve and cool very slowly [2].
Poor Yield Excessive solvent; product lost in mother liquor [1]. Recover product from mother liquor by boiling off solvent for a "second crop" [1].
Poor Purity Agglomeration; inclusions; surface adsorption; solid solution formation [3]. Optimize conditions (slower growth, temp cycling) [3]; implement a washing step post-filtration [3].

Example Protocol & Data for Acetamidoxime

One patent describes a specific recrystallization method for crude this compound [4]. The crystals were dissolved in perfluorohexane by heating, then cooled overnight at ambient temperature to recrystallize [4]. The reported melting point for the purified product was 136°C-138°C [4].

A Structured Workflow for Purity Issues

When standard troubleshooting fails to improve crystal purity, a more systematic approach is needed. The following workflow, adapted from modern pharmaceutical development, can help you identify the mechanism of impurity incorporation [3].

Start Start: Crystals Have Low Purity Step1 1. Perform a Washing Test Start->Step1 D1 Did purity improve? Step1->D1 Step2 2. Perform a Digestion Test D2 Did purity improve? Step2->D2 Step3 3. Perform a Purity Analysis D3 Is impurity evenly distributed throughout the crystal? Step3->D3 Step4 4. Construct a Phase Diagram D4 Is there a eutectic point close to pure API? Step4->D4 D1->Step2 No M1 Mechanism: Surface Deposition D1->M1 Yes D2->Step3 No M2 Mechanism: Liquid Inclusions or Agglomeration D2->M2 Yes D3->Step4 No M3 Mechanism: Solid Solution D3->M3 Yes M4 Mechanism: Co-crystal Formation D4->M4 Yes Other Mechanisms\n(e.g., Crystal Attrition) Other Mechanisms (e.g., Crystal Attrition) D4->Other Mechanisms\n(e.g., Crystal Attrition) No

The logic of this workflow is as follows:

  • Start with Simple Tests: First, rule out the simplest problems. A washing test (e.g., washing crystals with a cold solvent like methanol [3]) can remove impurities on the surface. If this works, the issue is surface deposition.
  • Progress to Intermediate Tests: If washing doesn't help, a digestion test (heating the impure crystals in suspension just below their melting point) can re-dissolve and re-crystallize the material, potentially healing defects. If this improves purity, the issue is likely liquid inclusions or agglomeration [3].
  • Advance to Advanced Analysis: If the problem persists, more complex mechanisms are investigated. A purity analysis that dissolves crystals layer-by-layer can reveal if an impurity is evenly distributed, indicating a solid solution.
  • Final Stage Investigation: Finally, constructing a phase diagram with your API and the key impurity can determine if the two compounds form a stable co-crystal, making separation by standard crystallization very difficult [3].

Key Experimental Parameters to Document

When developing a recrystallization process, systematically recording the following parameters is crucial for reproducibility and troubleshooting [3]:

  • Solvent or solvent system used
  • Solvent-to-solid ratio
  • Crystallization temperature profile (dissolution temp, cooling rate, final temperature)
  • Agitation rate (stirring speed)
  • Final product characterization (e.g., melting point, HPLC purity)

References

Chemical Handling and Personal Protective Equipment (PPE)

Author: Smolecule Technical Support Team. Date: February 2026

Due to the lack of direct data, handling any acetamidoxime compound should be based on the principle of precaution. The following table outlines the minimum recommended PPE, which should be used in conjunction with your institution's laboratory safety protocols.

Measure Recommendation
Skin Protection Wear appropriate nitrile or neoprene gloves and a lab coat or chemical-resistant apron.
Eye Protection Always wear chemical splash goggles in the lab.
Engineering Controls Use a fume hood or safety cabinet, especially when handling powders or solutions to prevent inhalation and contact.

First Aid Response Guide

The following procedures are adapted from standard chemical exposure protocols. Specific first aid measures for this compound are not available, so these general guidelines should be treated as initial responses while seeking professional medical help.

Exposure Route Immediate First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes [1].
Eye Contact A chemical splash in the eye is a medical emergency. Immediately seek emergency care. While waiting for help, flush the eye with clean, lukewarm tap water for at least 20 minutes. Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do [1].
Inhalation Quickly move the affected person to an area with fresh air.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Emergency Response Workflow

The diagram below outlines the critical first steps to take in case of a chemical exposure incident, particularly focusing on eye and skin contact.

Start Chemical Exposure Incident A Skin Contact Start->A B Eye Contact Start->B C Remove contaminated clothing A->C E Remove contacts if present & easy to do B->E D Flush skin with soap & water for ≥15 min C->D G Seek Immediate Medical Help D->G F Flush eye with lukewarm water for ≥20 min E->F H Call 911 or local emergency number F->H

Frequently Asked Questions (FAQs)

Q1: Why is there no specific safety data for this compound in this guide? The searched scientific literature primarily focused on the synthetic applications and analytical methods concerning this compound and related compounds [2] [3]. While these sources confirm its use in research, they did not provide dedicated toxicology or safety profiles.

Q2: What is the most critical rule to prevent eye injuries? Always wear chemical splash goggles (not just safety glasses) when handling any chemicals in the laboratory. The eyelids cannot always close quickly enough to prevent a chemical splash from causing serious, permanent damage [1].

Q3: What should I avoid doing in case of a chemical splash in the eye?

  • Do not rub the eye, as this can cause further damage [1].
  • Do not use anything except water or a contact lens saline rinse to flush the eye. Do not instill any medicated eye drops unless specifically instructed to do so by emergency personnel [1].

References

acetamidoxime uranium adsorption competing ions vanadium

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for Diagnosis

To diagnose the extent of vanadium competition in your specific experiments, you can follow the workflow below. This process helps identify whether vanadium interference is affecting your uranium adsorption efficiency.

Start Start: Uranium Adsorption Experiment A Post-adsorption material analysis Start->A B Is vanadium present on the adsorbent? A->B C Primary Issue: Low U Capacity B->C No D Quantify U and V loading B->D Yes E Is V/U ratio high? D->E F Problem: Co-adsorption of Vanadium E->F Yes G Problem: Low Intrinsic Affinity for Uranium E->G No

The detailed methodologies for the key analysis steps in the workflow are as follows:

  • Quantifying U and V Loading (Inductively Coupled Plasma Mass Spectrometry - ICP-MS):

    • Desorption: Following the adsorption experiment, place the adsorbent material in a suitable elution solution (e.g., 1M sodium carbonate solution is commonly used for amidoxime-based materials). Agitate for a sufficient time to ensure complete desorption of captured metal ions [1].
    • Dilution: Dilute the eluent to a concentration suitable for ICP-MS analysis, typically using a 2% nitric acid matrix.
    • Analysis: Measure the concentrations of uranium-238 and vanadium-51 in the eluent using ICP-MS. Compare against calibrated standard curves for accurate quantification.
    • Calculation: Calculate the amount of each metal (in mg or μg) per gram of adsorbent material to determine the adsorption capacity and the V/U ratio.
  • Identifying Vanadium Binding Mechanism (X-ray Absorption Fine Structure - XAFS):

    • Sample Preparation: After the adsorbent has been exposed to seawater or a simulated solution, rinse it lightly with deionized water to remove salts and then dry it (e.g., freeze-drying). The sample is typically pressed into a pellet form for analysis.
    • Data Collection: Perform the analysis at a synchrotron radiation facility. Collect the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra at the vanadium K-edge.
    • Data Fitting: Analyze the EXAFS spectra by fitting the experimental data to theoretical models. The key is to identify the coordinating atoms (e.g., Nitrogen from the imide group or Oxygen from the oxime group) and the bond distances.
    • Interpretation: A confirmed fit showing V coordinated by several O and N atoms in a specific distorted octahedral geometry is a strong indicator that the vanadium is bound to the cyclic imide-dioxime groups in your material [2] [3].

Potential Solutions and Research Directions

The following troubleshooting guide addresses the specific issues diagnosed through the experimental workflow.

Problem Identified Potential Mitigation Strategy Rationale & Implementation
High V/U Ratio Post-adsorption vanadium stripping. Selective elution of vanadium before uranium recovery. Can be achieved using a mild acidic wash or a specific chemical stripping agent that targets the V-imide-dioxime complex, leaving uranium bound [1].
High V/U Ratio Optimize ligand architecture. Design adsorbents that maximize open-chain amidoxime sites, which bind uranium but not vanadium [2] [3]. This can be attempted by controlling synthesis conditions (e.g., temperature, pH during amidoximation) to favor the open-chain form over the cyclic imide-dioxime [2].
Low Intrinsic Affinity for U Ligand pre-organization and computational screening. Use computational chemistry (e.g., Density Functional Theory - DFT) to design and screen new ligands with higher inherent selectivity for uranyl over vanadium before synthesis [1] [4]. Preorganized ligands, like the "uranyl-specific hooks" mentioned in research, can enhance cooperative binding for uranium [1].

Frequently Asked Questions (FAQ)

  • Q: Why does my adsorbent, made with acetamidoxime groups, still collect so much vanadium?

    A: While the open-chain this compound group itself does not bind vanadium significantly, during the synthesis of polyamidoxime adsorbents, a portion of the groups cyclize to form cyclic imide-dioxime [2] [3]. This cyclic form has an exceptionally high and selective affinity for vanadium, which is the primary cause of co-adsorption.

  • Q: What is the difference between open-chain amidoxime and cyclic imide-dioxime?

    A: The open-chain amidoxime is a simpler structure (e.g., R-C(NH2)=NOH) and is known to bind uranyl ions. The cyclic imide-dioxime is a more complex, preorganized cyclic structure that forms as a side product. It is this cyclic form that creates an extraordinarily stable, non-oxido complex with V⁵⁺, leading to the selectivity issue [2] [3].

  • Q: Are there computational methods to predict ligand selectivity before synthesis?

    A: Yes, Density Functional Theory (DFT) is widely used to calculate stability constants and binding energies of ligands with uranyl versus vanadium ions. This allows for high-throughput computational screening of candidate molecules, saving significant time and resources in the lab [1] [4].

References

Sorption Properties of a Se-Derivatized Amidoxime Adsorbent

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
Material Type Selenium-derivative of amidoxime (polymeric with diselenide bridges) [1]
Target Analyte U(VI) from liquid media [1]
Optimal pH Range 6 - 9 [1]

| Maximum Adsorption Capacity | Non-composite: ~370 mg U(VI) / g Silica gel composite: 620 - 760 mg U(VI) / g [1] | | Key Advantage | High selectivity for uranium in the presence of competing anions and cations, effective in high-salinity environments [1] | | Effect of Temperature | Not explicitly detailed in the search results. The Langmuir model was used for calculation, but the isotherm data and thermodynamic parameters (ΔH, ΔS) are not provided. |

Experimental Protocol: Synthesis & Sorption Testing

Based on the research, here is a generalized methodology for preparing and evaluating the amidoxime-based adsorbent described [1].

  • Step 1: Synthesis of the Amidoxime Ligand. The precursor, 4-aminofurazane-3-carboxamidoxime, is synthesized from malononitrile. This involves a series of reactions with sodium nitrite, phosphoric acid, and hydroxylamine hydrochloride in a cooled and stirred environment, with pH adjustment to 10 [1].
  • Step 2: Polycondensation to Form the Sorbent. The polymeric adsorbent is created by reacting the synthesized amidoxime with selenium dioxide (SeO₂). This process, known as oxidative polycondensation, forms strong diselenide bridges between the molecular units, creating the final solid material [1].
  • Step 3: Preparation of Composite Materials (Optional). To enhance mechanical strength for use in sorption columns, composite materials can be fabricated. This is done by embedding the sorbent into a porous matrix, such as silica gel, with typical loadings of 35, 50, and 65 wt.% [1].
  • Step 4: Sorption Experiments.
    • Prepare simulated solutions with known concentrations of U(VI) and any potential competing ions.
    • Adjust the pH of the solution to the desired value (e.g., within the 6-9 range).
    • Add a known, small amount of the adsorbent to the solution.
    • Agitate the mixture for a set period to reach sorption equilibrium.
    • Separate the adsorbent from the solution and measure the remaining uranium concentration in the liquid phase to calculate the amount adsorbed [1].

Troubleshooting Guide & FAQs

The following questions and answers are formulated based on general principles of adsorption and the specific challenges mentioned in the research.

FAQ: General Properties and Selection

  • Q: Why is amidoxime such a widely studied functional group for metal sorption?
    • A: Amidoxime is an amphoteric ligand containing both acidic oxime (-C=N-OH) and basic amino (-NH₂) groups. This structure allows it to form stable, five-membered chelate rings with positively charged metal ions like U(VI) (as uranyl, UO₂²⁺), resulting in high selectivity and binding affinity [1].

FAQ: Experimental Optimization

  • Q: What is the optimal pH for using amidoxime-based sorbents for uranium?
    • A: For the specific Se-derivatized adsorbent studied, the optimal pH range is 6 to 9. Performance outside this range may decrease due to changes in the uranium's chemical form and the protonation state of the adsorbent's active sites [1].
  • Q: How does creating a composite material improve the adsorbent's performance?
    • A: As shown in the table, compositing with a material like silica gel can more than double the maximum adsorption capacity. It also significantly increases the sorption rate by providing a larger specific surface area and improves hydro-mechanical strength, preventing breakdown in sorption columns [1].

Troubleshooting: Common Issues

  • Q: The sorption capacity of my material is lower than expected. What could be the cause?
    • A: This is a complex issue, but common causes include:
      • Incorrect pH: The solution pH may be outside the optimal window for chelation.
      • Pore Blockage: During synthesis (especially for composites), the pores of the supporting matrix can become blocked, reducing the accessible surface area [1].
      • Spatial Separation of Groups: A multi-step synthesis can sometimes lead to a low density of amidoxime groups on the polymer chain, reducing its ability to form the necessary chelates [1].
  • Q: My adsorbent is dissolving or breaking down during use. How can this be prevented?
    • A: Low hydro-mechanical strength is a known limitation of some pure polymer sorbents. A recommended solution is to form a composite with a robust, porous matrix like silica gel to provide mechanical stability [1].

Workflow for Sorption Experiment & Analysis

The diagram below outlines the key stages of an adsorption experiment.

G start Start Sorption Experiment s1 Synthesize/Prepare Adsorbent start->s1 s2 Prepare Solution with Target Analyte s1->s2 s3 Adjust Solution pH s2->s3 s4 Bring Adsorbent and Solution into Contact s3->s4 s5 Agitate Mixture for Set Duration s4->s5 s6 Separate Phases s5->s6 s7 Analyze Supernatant Concentration s6->s7 s8 Calculate Sorption Capacity & Efficiency s7->s8 end Data Analysis & Modeling s8->end

References

acetamidoxime NO release comparison other NO donors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Common Direct NO Donors

NO Donor Donor Class Half-life & Release Kinetics Experimentally Measured NO Release Key Characteristics
DEA NONOate N-diazeniumdiolate (NONOate) Half-life: ~4 min at 37°C, pH 7.4 [1] EC50 for cGMP increase: 0.38 ± 0.02 μM [1] Fast, spontaneous NO release; suitable for short-term effects [1] [2].
Spermine NONOate (SPER/NO) N-diazeniumdiolate (NONOate) Half-life: ~37 min at 37°C, pH 7.4 [1] - Medium-term release kinetics [1].
S-Nitroso-N-acetylpenicillamine (SNAP) S-nitrosothiol Half-life: ~37 hours; slow NO release [1]. After 60 min, <2% of SNAP decomposes; release is accelerated by glutathione [1]. Stable in solution for days [2]; release can be boosted in reducing environments [1].
S-Nitrosoglutathione (GSNO) S-nitrosothiol - Releases consistent, lower levels of NO; shows greater stability over days [2]. An endogenous S-nitrosothiol; provides sustained, physiological-level NO release [2].
Sodium Nitroprusside (SNP) Metal Nitrosyl - Releases consistent, lower levels of NO; shows greater stability over days [2]. FDA-approved for acute hypertension; light-sensitive; can release cyanide ions with prolonged use [3].
NOC-5 / PAPA NONOate N-diazeniumdiolate (NONOate) - High initial NO release, but decays substantially within days in stock solution [2]. Useful for precise, high-dose, short-duration experiments with fresh preparations [2].

Acetamidoxime's Unique Prodrug Mechanism

The following diagram illustrates the distinct pathway of this compound, which does not directly release NO but is converted into an active nNOS inhibitor.

G This compound This compound mARC_Enzyme_System mARC Enzyme System (cytochrome b5, b5 reductase) This compound->mARC_Enzyme_System  In Vivo/In Vitro Acetamidine Active Acetamidine (nNOS Inhibitor) mARC_Enzyme_System->Acetamidine  Bioconversion nNOS_Enzyme nNOS Enzyme Acetamidine->nNOS_Enzyme  Binds to  Inhibits Reduced_NO_Production Reduced NO Production nNOS_Enzyme->Reduced_NO_Production

This mechanism explains its role in optimizing pharmacokinetics. The amidoxime form is less basic and uncharged at physiological pH, leading to better gastrointestinal absorption and membrane penetration than the parent amidine. Once absorbed, the mARC enzyme system in the body reduces it to the active acetamidine drug [4].

Experimental Protocols for Key Data

For researchers looking to replicate or understand the data, here are summaries of the key experimental methodologies from the search results.

  • cGMP Accumulation Assay (for Donor Potency): Used to measure the functional response to NO in bovine chromaffin cells.
    • Method: Cells were pre-incubated with a phosphodiesterase inhibitor (IBMX) to preserve cGMP. After stimulation with NO donors, the reaction was stopped with trichloroacetic acid. The cyclic GMP content in cell extracts was determined using a commercial radioimmunoassay kit [1].
  • Direct NO Measurement via Hemoglobin Assay: Quantifies NO release by exploiting its rapid reaction with oxyhemoglobin (HbO₂).
    • Method: The conversion of HbO₂ to methemoglobin by NO is monitored by a change in absorbance at 401 nm or 576 nm. The amount of NO released from a donor is calculated based on the known extinction coefficient [1].
  • Direct NO Measurement via Electrochemical Sensor: Provides temporal profiles of NO release in solution.
    • Method: A polarised NO-sensitive microsensor (e.g., Apollo-1000 Analyzer) is placed in a buffer containing the donor. The electrical current generated from NO oxidation at the sensor membrane is recorded and converted to concentration using a calibration curve (often generated with SNAP/CuSO₄) [2].
  • Bioconversion Assay (for Amidoxime Prodrugs): Confirms the conversion of an amidoxime to its active amidine form.
    • Method: The amidoxime is incubated with the mARC enzyme system (including NADH as an electron donor). The formation of the active amidine metabolite is then analyzed, for example, by monitoring the turnover rate compared to a model substrate like benzamidoxime [4].

Key Insights for Researcher Consideration

  • This compound's Role: It is crucial to distinguish that this compound is part of a strategy to inhibit pathological NO overproduction, not to donate NO. Its value lies in improving drug-like properties of potent amidine-based nNOS inhibitors [4].
  • Choosing a Direct NO Donor: The choice depends entirely on the experimental need for speed, duration, and quantity of NO release. NONOates offer predictable, fast kinetics, S-nitrosothiols provide slower, sustained release, and metal nitrosyls like SNP are stable but carry potential side-effects [1] [2].
  • Critical of Storage Conditions: The NO release capacity of donors, especially NONOates and S-nitrosothiols, is highly dependent on storage time and conditions (e.g., frozen vs. unfrozen, solution pH). Always prepare fresh stocks or rigorously test stored ones [2].

References

acetamidoxime uranium adsorption capacity comparison other adsorbents

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Uranium Adsorbents

Adsorbent Material Key Functional Groups / Composition Maximum Reported Adsorption Capacity (mg U/g) Key Performance Characteristics Source Conditions
ACAO-AC-LDH [1] Acetamidoxime (ACAO) & carboxylic anions co-intercalated in MgAl-Layered Double Hydroxide 339 mg/g ≥99.99% removal (from 3.65 ppb U seawater); exceptionally fast uptake; extremely high selectivity (KUd ~ 10⁶ mL g⁻¹) Natural seawater (∼3.65 ppb U)
TPEAC [2] Phosphine oxide, amidoxime, carboxyl (multifunctional composite) 243.9 mg/g High selectivity; synergistic effect between functional groups Aqueous solution, pH=6
Fe3O4@ZIF-8 [3] Metal-Organic Framework (ZIF-8) with magnetic core 523.5 mg/g Ultra-high capacity; excellent selectivity; coordination & hydrogen bonding Aqueous solution
MIL-101-DETA [3] Metal-Organic Framework with diethylenetriamine grafting 350 mg/g High capacity from post-synthetic modification Aqueous solution
CP-AC [4] Activated Carbon modified with Calcium Phosphate 58 mg/g >94% removal in 5 minutes; effective for groundwater Groundwater, neutral pH
CPAP [5] Cyclized Polyacrylonitrile-Polyethyleneimine fiber 22.3 mg/g (from seawater) Self-adaptative (pH-responsive); excellent anti-biofouling; good cycling stability Natural seawater
U.S. DOE Advanced Amidoxime Polymers [6] Amidoxime-based polymers ~6.56 mg/g (in 56 days) More than 3x capacity improvement over older Japanese materials; benchmark for marine tests Seawater exposure

Experimental Protocols for Key Adsorbents

The high performance of these materials is validated through standardized experimental procedures.

  • 1. Adsorbent Synthesis

    • ACAO-AC-LDH: this compound (ACAO) and carboxylic anions are co-intercalated into the interlayers of a magnesium-aluminum layered double hydroxide (MgAl-LDH) through a swelling/restoration reaction [1].
    • TPEAC: A porous amidoxime-carboxyl matrix is first synthesized, after which phosphine oxide groups are embedded into this matrix using a straightforward impregnation method [2].
    • CP-AC: Activated carbon is modified by impregnation with a calcium chloride solution, followed by the slow addition of sodium phosphate, with the pH adjusted to neutral [4].
  • 2. Adsorption Performance Evaluation

    • Batch Tests: Experiments are typically conducted by adding a known amount of adsorbent to a solution containing uranium. Key parameters are varied, including:
      • Initial Uranium Concentration: To determine adsorption capacity [2] [4].
      • pH: As it significantly influences uranium speciation and adsorbent surface charge [3] [2].
      • Contact Time: To study adsorption kinetics and model the rate of uptake [1] [5].
      • Presence of Competing Ions: Essential for evaluating selectivity, especially in simulated or natural seawater which contains high concentrations of ions like Ca²⁺, Mg²⁺, and V⁵⁺ [1] [6] [5].
    • Marine Tests: For real-world validation, adsorbents are exposed to natural seawater in flow-through systems or by mooring adsorbent braids in the ocean for extended periods (e.g., 30-56 days) [6] [7] [5].
  • 3. Data and Mechanism Analysis

    • Capacity Calculation: The amount of uranium adsorbed, Qe (mg/g), is calculated using the formula: Qe = (Ci - Ce) * V / W, where Ci and Ce are initial and equilibrium concentrations, V is solution volume, and W is adsorbent mass [4].
    • Isotherm/Kinetic Modeling: Data is fitted to models like Langmuir (monolayer adsorption) and pseudo-second-order (chemisorption) to understand the adsorption process [2] [5].
    • Mechanism Elucidation: Advanced techniques including X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray diffraction (XRD) are used to confirm the coordination and binding between uranium and functional groups (e.g., amidoxime, phosphate, amine) [3] [2] [4].

Performance Analysis and Material Selection

The following diagram illustrates the relative positioning of different adsorbent categories based on their adsorption capacity and technology maturity, to aid in material selection.

Mature Mature Technology (Activated Carbon) Established Established Performers (Amidoxime Polymers) Mature->Established Mature->Established Higher Capacity Emerging Emerging Champions (ACAO-AC-LDH, TPEAC) Established->Emerging Established->Emerging Superior Selectivity/Kinetics HighPot High-Potential Materials (MOFs/COFs) Emerging->HighPot Emerging->HighPot Ultra-High Capacity Stability Challenges

Key insights for selection:

  • This compound-based ACAO-AC-LDH stands out for its combination of very high capacity, exceptional selectivity in real seawater, and ultrafast kinetics, making it a top-tier candidate [1].
  • Multifunctional composites like TPEAC demonstrate how combining amidoxime with other groups (e.g., phosphine oxide, carboxyl) creates a synergistic effect, enhancing capacity and selectivity [2].
  • MOFs/COFs show the highest lab-scale capacities but often face challenges with cost, stability in water, and large-scale production for practical seawater application [3] [8].
  • Traditional amidoxime polymers remain a technically feasible and well-established benchmark, especially for long-term marine testing [6] [7] [9].

Key Takeaways for Researchers

  • For Nuclear Waste Remediation: Where uranium concentration is high and speed is crucial, ACAO-AC-LDH's remarkable kinetics and high capacity are highly advantageous [1].
  • For Seawater Extraction: The critical metric is performance in natural seawater, not just simulated brine. ACAO-AC-LDH and advanced amidoxime-functionalized polymers have proven effective in this complex environment, balancing capacity with vital selectivity against vanadium and other ions [1] [6] [7].
  • Future Development lies in creating robust, scalable, and multi-functional adsorbents. Strategies include post-synthetic modification, defect engineering, and developing smart materials with properties like pH-responsiveness and anti-biofouling [3] [5].

References

acetamidoxime amidoxime form versus aminonitrone tautomer

Author: Smolecule Technical Support Team. Date: February 2026

Tautomer Comparison at a Glance

The table below summarizes the key characteristics of the predominant acetamidoxime tautomers based on theoretical and experimental data.

Characteristic Z-Amidoxime Form Z-Aminonitrone Form
General Structure R–C(NH₂)=NOH R–C(NH₂)–N⁺(H)O⁻ (Zwitterionic)
Relative Gibbs Free Energy (ΔG) 0 kcal/mol (Reference, most stable) [1] +3.0 kcal/mol (Less stable) [1]
Energetic Preference Most energetically favorable isomer [1] Minor form; stability increases in protic solvents [1] [2]
Primary Identification Method FT-IR: C=N stretch at 1650–1670 cm⁻¹ [1] FT-IR: C=N⁺ stretch band at ~1690 cm⁻¹ [1]
Theoretical & Experimental Status Confirmed as the dominant form in both protic and aprotic solvents [1] [2] Coexists as a minor form due to close relative energies; directly observed via IR spectroscopy [1] [2]

> Note on Data: The quantitative energy values (e.g., +3.0 kcal/mol) are specific to This compound from a 2019 review that compiled theoretical studies [1]. For other amidoximes like benzamidoxime, the energy gap is larger (4.5 kcal/mol), indicating the substituent significantly influences tautomer stability [1].

Experimental Insights and Methodologies

While full laboratory protocols are not detailed in the available sources, the research describes several key methods used to study this tautomerism.

  • Spectroscopic Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy is a primary method for distinguishing between the Z-amidoxime and Z-aminonitrone. Each form produces a distinct signature: the amidoxime form shows a C=N stretch at 1650–1670 cm⁻¹, while the aminonitrone form is identified by a strong C=N⁺ stretch band around 1690 cm⁻¹ [1].
  • Theoretical Calculations: Modern studies use quantum chemical calculations (e.g., at the M06 suite of density functionals level) to determine the relative energies and optimize the geometries of possible tautomers. These calculations confirm the Z-amidoxime as the most stable form and quantify the energy differences shown in the table above [1] [2].
  • Solvent Influence: The tautomeric equilibrium is influenced by the solvent environment. Protic solvents like methanol significantly stabilize the zwitterionic (Z)-aminonitrone form, bringing its energy closer to the Z-amidoxime form and making it more prevalent in the mixture than in aprotic solvents [2].

Beyond this compound: The Bigger Picture

The amidoxime-aminonitrone equilibrium is a specific case of a broader chemical phenomenon. The following diagram illustrates the general relationship between the different tautomeric forms that can coexist.

G TautomerSystem Amidoxime Tautomeric System ZAmidoxime Z-Amidoxime (Most Stable Form) TautomerSystem->ZAmidoxime ZAminonitrone Z-Aminonitrone (Zwitterionic Form) TautomerSystem->ZAminonitrone EIHA E-Iminohydroxamic Acid (Less Common) TautomerSystem->EIHA Nitrosoamine Nitroso-Amine (Least Stable) TautomerSystem->Nitrosoamine ZAmidoxime->ZAminonitrone Fast Equilibrium ZAminonitrone->ZAmidoxime Fast Equilibrium

This dynamic equilibrium means that multiple forms can coexist in a solution, with their relative proportions determined by the specific chemical structure (e.g., this compound vs. benzamidoxime) and the environment (e.g., solvent polarity) [1] [2]. In rare cases, different tautomers can even be observed together in a single crystal structure [3].

How to Proceed with Experimental Work

Since the search results do not provide step-by-step synthetic or analytical procedures, here are practical suggestions for obtaining this information:

  • Consult Synthetic Methodology Databases: For detailed synthesis protocols of this compound from nitrile precursors, refer to established chemical databases like Reaxys or SciFinder-n. You can search using the CAS Number 6450-96-0 for this compound.
  • Leverage Spectral Libraries: Compare your experimental IR spectra against high-quality reference spectra in digital spectral libraries (often available through university or institutional subscriptions) to confirm the identity and purity of your tautomers.
  • Reproduce Computational Studies: The theoretical data in the table can be recalculated and verified using computational chemistry software (e.g., Gaussian, ORCA) with the functionals and basis sets mentioned in the source literature [1] [2].

References

acetamidoxime biological activity comparison oximes

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Oximes and Amidoximes

Oximes are recognized for their diverse therapeutic potential. The table below summarizes the key biological activities reported in the recent literature.

Biological Activity Example Compounds / Classes Key Findings / Proposed Mechanism
Anti-inflammatory Steroidal oximes, 3,3-dimethyl-2,6-dimethylpiperidine-4-one oxime, oxocholestane oxime diosgenin derivatives, 6-bromoindirubin-3'-oxime, quinoline-oxime hybrids [1]. Inhibition of pro-inflammatory mediators (NO, IL-6, TNF-α); reduction of edema; binding to glucocorticoid receptors [1].
Antimicrobial Nocardicin A, Ceftobiprole (cephalosporin), (+)-N-6-hydroxyagelasine D, 5,7-dimethoxyflavone oxime, naringenin oximes [1]. Binding to penicillin-binding proteins (PBPs); inhibition of biofilm formation; broad-spectrum activity against Gram-positive and Gram-negative bacteria [1].
Antioxidant (Information on specific compounds was not highlighted in the provided search results) General activity noted for oximes, but specific data is lacking in the current search [1].
Anticancer 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), Tryptanthrin-6-oxime (Trp-Ox), phosphonate derivatives of IQ-1 [1] [2]. Inhibition of c-Jun N-terminal kinase (JNK) isoforms; induction of apoptosis; anti-proliferative effects on various cancer cell lines [1] [2].
Nitric Oxide (NO) Donation Amidoximes (e.g., Benzamidoxime, Acetamidoxime) and various oximes [3] [4]. CYP450-mediated oxidation releases NO, leading to vasodilation, blood pressure reduction, and cardiovascular effects [3] [4].
Organophosphate Poisoning Antidote Pralidoxime (2-PAM, FDA-approved), Obidoxime, HI-6, Trimedoxime, Methoxime [5]. Reactivation of acetylcholinesterase (AChE) inhibited by organophosphates [5].

Experimental Insights and Molecular Workflows

To better understand how the activity of oximes is studied, here are some key experimental approaches and molecular workflows identified in the literature.

  • Stereochemistry Determination: The bioactivity of oximes is highly dependent on their stereochemistry. For inhibitors like IQ-1 and Trp-Ox, determining the correct E- or Z- configuration is crucial. Key techniques include:

    • Single Crystal X-ray Diffraction: To unambiguously determine the configuration in the solid state [2].
    • NMR Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY) are used to study configuration and hydrogen bonding in solution [2].
    • DFT Calculations: Computational chemistry is used to optimize structures, calculate NMR chemical shifts, and determine the relative stability of isomers [2].
  • Pathway for Nitric Oxide Release from Amidoximes: Amidoximes like this compound are notable for their ability to release Nitric Oxide (NO), a key signaling molecule. The following diagram illustrates the biomimetic pathway as described in the literature [3] [4].

    G Amidx Amidoxime (e.g., this compound) CYP450 Enzyme (CYP450 or NOS) Amidx->CYP450  Oxidation Intermediate Electrophilic Intermediate CYP450->Intermediate  Formation NO Nitric Oxide (NO) Intermediate->NO  NO Release Nitrile Nitrile Intermediate->Nitrile  Dehydration Amide Amide Intermediate->Amide  Hydrolysis

    Oxidative Pathway for NO Release from Amidoximes
  • Electrosynthesis Workflow: A modern, sustainable method for oxime synthesis involves electrochemical coupling. The workflow below outlines a cascade electrolyzer process that converts hydroxyl compounds and nitrate into oximes [6].

    G LA Lactic Acid (Hydroxyl Compound) Anode Anode Chamber Catalyst: CoOOH/NF LA->Anode  Dehydrogenation NO3 Nitrate (NO₃⁻) Cathode Cathode Chamber Catalyst: Cu-sub/Fe₃C NO3->Cathode  Co-reduction & C-N Coupling PA Pyruvic Acid (Ketone) Anode->PA POXM Pyruvatoxime (Oxime) Cathode->POXM PA->Cathode

    Cascade Electrosynthesis of Oximes from Hydroxyl Compounds and Nitrate

How to Proceed with Your Comparison

Given the lack of a direct comparison for this compound, here are some suggestions for how you can build upon this information:

  • Focus on its NO-Donor Potential: The literature strongly highlights the role of amidoximes as nitric oxide donors. You could position this compound as a model compound for this specific activity and contrast its mechanism with oximes that work through other pathways (e.g., JNK inhibition or AChE reactivation).
  • Explore the Stereochemistry Angle: Since the E/Z configuration is critical for activity [2] [5], you could discuss this compound (for which the stable Z-configuration is known [3]) as a case study on how isomerism impacts the drug development process for oximes.
  • Consult Specialized Databases: To find head-to-head experimental data, I recommend you search specialized chemical and pharmacological databases such as PubChem, ChEMBL, or Reaxys using "this compound" and its registry number (e.g., 645-29-2) to locate primary research articles with bioassay results.

References

acetamidoxime metabolic pathway CYP450 versus NOS

Author: Smolecule Technical Support Team. Date: February 2026

CYP450 vs. NOS: Enzyme Systems at a Glance

Feature Cytochrome P450 (CYP450) Enzymes Nitric Oxide Synthase (NOS) Enzymes
Primary Role Xenobiotic metabolism (Phase I), endogenous compound synthesis (e.g., steroids, cholesterol, bile acids) [1] [2] Endogenous signaling; production of nitric oxide (NO), a key signaling molecule [3]
Reaction Type Oxidation, reduction, hydrolysis [1] [4] Oxidation of L-arginine to produce NO and L-citrulline [3]
Key Families/Isoforms 57 functional human genes; key drug-metabolizing: CYP1A2, 2C9, 2C19, 2D6, 3A4 [1] [5] Three main isoforms: neuronal (nNOS), inducible (iNOS), endothelial (eNOS) [3]
Cofactors NADPH, oxygen [1] NADPH, oxygen [3]
Tissue Localization Primarily liver; also brain, intestine, kidney [1] [6] Ubiquitous; endothelial cells, neurons, various cells upon inflammation [3]
Induction/Inhibition Highly susceptible to induction and inhibition (major cause of drug-drug interactions) [1] [7] Regulated primarily at transcriptional level (e.g., iNOS) and by calcium signaling (e.g., eNOS) [3]

Proposed Experimental Strategies for Investigation

Since direct data on acetamidoxime is lacking, the following experimental approaches, common in drug metabolism studies, can be applied to elucidate its metabolic pathway.

Identify the Contribution of CYP450

A standard approach involves using enzyme-selective chemical inhibitors or antibodies in liver microsome incubations to determine which specific CYP450 isoform is responsible for metabolism [4]. The workflow for this strategy is outlined below:

start Incubate this compound with Human Liver Microsomes (+NADPH) inhibitor Co-incubate with CYP450-selective inhibitor start->inhibitor antibody Co-incubate with CYP450-selective antibody start->antibody measure Measure Metabolite Formation or Parent Compound Depletion inhibitor->measure antibody->measure compare Compare Metabolic Rate vs. Control (No Inhibitor) measure->compare

Investigate the Role of NOS

Investigating NOS involvement requires a different setup, typically using whole-cell systems that express the enzyme. A potential workflow could be:

start Incubate this compound with Cells Expressing NOS (e.g., Macrophages) inhibitor Co-incubate with NOS Inhibitor (e.g., L-NAME) start->inhibitor substrate Co-incubate with NOS Substrate (L-arginine) start->substrate measure_metabolite Measure this compound Metabolites (LC-MS/MS) start->measure_metabolite measure_no Measure Nitric Oxide (NO) Production (Griess Assay) inhibitor->measure_no substrate->measure_no analyze Analyze if this compound modulates NO production or is metabolized measure_no->analyze measure_metabolite->analyze

Analytical Techniques for Metabolite Profiling

For both experimental pathways, advanced analytical techniques are crucial for detection and identification:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying drug metabolites in complex biological samples. It can be used to track the depletion of this compound and the formation of its metabolites [8] [3].
  • Ultraperformance Liquid Chromatography (UPLC-MS/MS): Offers higher sensitivity and faster analysis, ideal for targeted metabolomic studies [3].

Key Takeaways for Further Research

  • Focus on CYP450 First: Given its predominant role in Phase I metabolism of xenobiotics, the CYP450 system is the most probable pathway for this compound metabolism. The inhibitor/antibody study is a strong starting point.
  • Context for NOS Involvement: NOS metabolism is less likely for a general xenobiotic unless the compound structurally mimics L-arginine or is metabolized in a specific inflammatory context where iNOS is highly expressed.
  • Utilize Proteomic Data: Recent mass spectrometry-based proteomics provide quantitative expression levels of various drug-metabolizing enzymes in human tissues, which can help predict potential metabolic routes [4].

References

acetamidoxime synthetic utility comparison other amidoximes

Author: Smolecule Technical Support Team. Date: February 2026

Acetamidoxime: Properties and Synthesis

The following table summarizes the key identifiers and physical properties of this compound, which is the simplest alkyl-substituted amidoxime [1] [2].

Property Description / Value
CAS RN 22059-22-9 [1]
Molecular Formula C₂H₆N₂O [1]
Molecular Weight 74.08 g/mol [1]
Physical State White to almost white powder to crystal [1]
Melting Point 138 °C [1]
Purity >97.0% (GC) [1]
Solubility Soluble in methanol [1]

Synthetic Protocol for Amidoximes The most common and general method for synthesizing amidoximes, including this compound, is the reaction of a nitrile with hydroxylamine [2]. While a specific procedure for this compound was not detailed in the results, the general workflow is consistent.

The diagram below illustrates this standard synthetic pathway and the primary biological mechanism that makes amidoximes therapeutically interesting: their ability to release Nitric Oxide (NO), a key signaling molecule in the cardiovascular system [2].

G Nitrile Nitrile Amidoxime Amidoxime Nitrile->Amidoxime Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Reaction CYP450 CYP450 Amidoxime->CYP450 In vivo Oxidation NO NO CYP450->NO Releases Amide Amide CYP450->Amide Forms

Diagram 1: General synthesis of amidoximes from nitriles and their subsequent bioactivation to release Nitric Oxide (NO).

Biological Utility and Broader Applications

Amidoximes are a versatile class of compounds with several promising biological activities. The table below outlines their key roles and provides experimental context.

Utility/Activity Experimental Evidence & Context
Nitric Oxide (NO) Donation Oxidation catalyzed by enzymes like Cytochrome P450 (CYP450) releases NO, leading to vasodilation and blood pressure reduction [2].
Antibacterial Agents Newly synthesized amidoximes and derivatives show activity against pathogenic E. coli strains, potentially as substitutes for common antibiotics [3].
Versatile Synthetic Intermediates Used as building blocks for heterocyclic compounds; this compound is cited as a useful reagent for constructing these complex structures [1].
Prodrugs for Amidines Can be reduced in vivo by enzymes (amidoxime reducing component) to amidines, which possess antimicrobial and antiprotozoal activities [2] [3].

References

acetamidoxime purity validation HPLC GC methods

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Validation Parameters

For any purity assay, whether using HPLC or GC, specific performance characteristics must be validated to prove the method is suitable for its intended use. The following table outlines these universal parameters and their typical acceptance criteria [1] [2] [3].

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Accuracy Closeness of measured value to true value; assessed via recovery studies [1] [2]. Recovery typically 98-102% [1].
Precision Closeness of agreement between individual test results; includes repeatability and intermediate precision [2]. RSD < 2% for repeatability; RSD < 3% for intermediate precision [1].
Specificity Ability to unequivocally assess the analyte in the presence of other components [1] [2]. No interference from impurities, excipients, or degradation products; resolution of closely eluting compounds [4].
Linearity & Range Ability to obtain results proportional to analyte concentration within a specified range [1] [2]. Correlation coefficient (r) ≥ 0.999 [1].
LOD & LOQ Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with acceptable accuracy and precision [1] [2]. LOD: Signal-to-noise ~3:1. LOQ: Signal-to-noise ~10:1 [1] [2].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [1] [4]. Consistent performance (e.g., retention time, peak shape) with minor changes in flow, temperature, or mobile phase pH [4].

Experimental Protocol for Method Validation

The process of method validation follows a systematic sequence to establish each performance characteristic. The workflow below outlines the key stages.

G Start Start Method Validation Step1 1. Specificity Check Start->Step1 Step2 2. LOD/LOQ Determination Step1->Step2 Step3 3. Linearity & Range Step2->Step3 Step4 4. Accuracy (Recovery) Step3->Step4 Step5 5. Precision (Repeatability) Step4->Step5 Step6 6. Intermediate Precision Step5->Step6 Step7 7. Robustness Testing Step6->Step7 End Method Validated Step7->End

Step-by-step explanation:

  • Specificity Check: Confirm that the acetamipride peak is pure and free from interference. This can be done by analyzing a standard, a sample spiked with potential impurities, and the sample matrix alone. Peak purity tools like photodiode-array (PDA) or mass spectrometry (MS) detectors are highly recommended for this step [2].
  • LOD/LOQ Determination: Establish the sensitivity of the method. This is typically done by analyzing samples with known low concentrations of acetamipride and calculating the signal-to-noise ratio. A ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ [1] [2].
  • Linearity & Range: Prepare and analyze at least five standard solutions of acetamipride at different concentrations across the expected working range. Plot the peak response against concentration; the relationship should be linear with a correlation coefficient (r) of ≥ 0.999 [1] [4].
  • Accuracy (Recovery): Spike a placebo or sample matrix with known amounts of acetamipride at multiple levels (e.g., 50%, 100%, 150% of the target concentration). The measured amount should match the known, added amount, with recoveries ideally between 98-102% [1] [2].
  • Precision (Repeatability): Analyze multiple preparations (n=6) of a homogeneous sample by the same analyst under the same conditions. The results should have a low Relative Standard Deviation (RSD), typically below 2% [1] [4].
  • Intermediate Precision: Demonstrate that the method produces consistent results under normal laboratory variations, such as different analysts, different days, or different instruments. The %-difference in mean values should be within specifications [2].
  • Robustness Testing: Deliberately introduce small changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.05 units) to ensure the method performance remains consistent [1] [4].

A Practical Path Forward for Acetamipride Analysis

Since direct data for acetamipride is unavailable, here are practical steps you can take:

  • Consult Broader Literature: Use scientific databases (like SciFinder, Reaxys, or PubMed) to search for existing analytical methods for acetamipride or structurally similar compounds.
  • Adapt General Principles: The validation parameters and protocols above are universal. You can develop your own HPLC or GC method for acetamipride and validate it using these established ICH guidelines [1] [2] [3].
  • Understand Method Selection: The choice between HPLC and GC depends on the analyte's properties. HPLC is more versatile for a wider range of compounds, while GC is ideal for volatile and thermally stable substances [5] [6].

References

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XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 74 companies with hazard statement code(s):;
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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